Brombuterol hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFKIAOVSGRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944512 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21912-49-2 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brombuterol (B1226356) hydrochloride is classified as a selective β2-adrenergic receptor agonist.[1][2][3][4][5] This technical guide delineates the established and putative mechanisms of action of brombuterol hydrochloride at the molecular, cellular, and physiological levels. While specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of brombuterol at the β2-adrenergic receptor are not extensively available in publicly accessible literature, this document provides a comprehensive overview based on the known pharmacology of β2-adrenergic agonists. It includes detailed experimental protocols for assays that are critical for characterizing the activity of compounds like brombuterol. Furthermore, this guide presents comparative data for other well-characterized β2-agonists to offer a contextual framework for its potential pharmacological profile.
Introduction
Brombuterol is a synthetic compound recognized for its agonistic activity at the β2-adrenergic receptor (β2-AR).[1][2][4] As a member of the β2-agonist class of drugs, its primary mechanism of action is presumed to involve the stimulation of these receptors, leading to a cascade of intracellular events that culminate in smooth muscle relaxation, particularly in the bronchial airways. This property underlies the therapeutic potential of β2-agonists in the management of bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed exploration of the molecular interactions and signaling pathways associated with β2-adrenergic receptor activation, which are fundamental to understanding the pharmacological effects of this compound.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
The principal mechanism of action of this compound is its function as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
The β2-Adrenergic Receptor Signaling Cascade
Activation of the β2-adrenergic receptor by an agonist like brombuterol initiates a well-defined signaling pathway:
-
Receptor Binding and Conformational Change: Brombuterol binds to the β2-adrenergic receptor, inducing a conformational change in the receptor protein.
-
G-Protein Activation: This conformational change facilitates the activation of a stimulatory G-protein (Gs). The Gs protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP).
-
Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gsα-GTP) dissociates and activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
Protein Kinase A (PKA) Activation: Elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation and Physiological Response: PKA phosphorylates various intracellular target proteins, which in smooth muscle cells, leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in smooth muscle relaxation.
The following diagram illustrates the β2-adrenergic receptor signaling pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Quantitative Pharmacological Parameters (Comparative Data)
| Compound | Receptor Binding Affinity (Ki/pKA) | Functional Potency (EC50/pD2) | Reference(s) |
| Salbutamol | pKA = 5.9 (guinea-pig trachea) | EC50 = 0.6 µM (cAMP formation, HASM cells) | [6][7] |
| Salmeterol (B1361061) | pKA = 7.4 (guinea-pig trachea) | EC50 = 0.0012 µM (cAMP formation, HASM cells) | [6][7] |
| Formoterol | pKh = 9.6 (human bronchial membranes) | pD2 = 8.9 (guinea-pig trachea) | [8] |
| Clenbuterol (B1669167) | Ki = 6.3 nM (rat β2-adrenoceptors) | - | [9] |
| Isoprenaline | - | EC50 = 0.08 µM (cAMP formation, HASM cells) | [7] |
HASM: Human Airway Smooth Muscle
Experimental Protocols
The characterization of a β2-adrenergic agonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional potency.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled β-antagonist like propranolol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of brombuterol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
The following diagram illustrates the workflow of a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Accumulation Assay for Determining Functional Potency (EC50)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the β2-adrenergic receptor signaling pathway.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP production.
Materials:
-
Whole cells expressing the human β2-adrenergic receptor.
-
This compound stock solution.
-
Stimulation buffer.
-
Lysis buffer.
-
cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration of brombuterol that produces 50% of the maximal response) is determined by non-linear regression.
The following diagram illustrates the workflow of a cAMP accumulation assay.
Caption: cAMP Accumulation Assay Workflow.
Ex Vivo Functional Assay: Isolated Tracheal Strip Preparation
This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.
Objective: To evaluate the functional efficacy of this compound in relaxing airway smooth muscle.
Materials:
-
Trachea from a suitable animal model (e.g., guinea pig).
-
Krebs-Henseleit solution.
-
A contractile agent (e.g., histamine (B1213489) or carbachol).
-
This compound stock solution.
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Isolate the trachea and prepare tracheal strips.
-
Mounting: Mount the tracheal strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: Induce a sustained contraction of the tracheal strips with a contractile agent.
-
Drug Addition: Add cumulative concentrations of this compound to the organ bath.
-
Measurement of Relaxation: Record the relaxation of the tracheal strips using force transducers.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 and maximal relaxation effect.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans are not extensively documented in the available literature. However, studies on the related compound bambuterol (B1223079), a prodrug of terbutaline, provide some insights into the potential pharmacokinetic profile of similar β2-agonists. For instance, bambuterol exhibits a prolonged absorption phase and is metabolized to the active compound terbutaline.[10][11][12] A study on the in vitro metabolism of brombuterol in pig liver microsomes indicated that it is extensively metabolized to a hydroxylamine (B1172632) derivative.[1]
Conclusion
This compound is a β2-adrenergic receptor agonist, and its mechanism of action is centered on the activation of the β2-AR/Gs/adenylate cyclase/cAMP/PKA signaling pathway, leading to smooth muscle relaxation. While direct quantitative data on its receptor binding affinity and functional potency are not widely available, the experimental protocols outlined in this guide provide a clear framework for the comprehensive pharmacological characterization of this and other β2-agonists. The comparative data for existing β2-agonists serve as a valuable reference for positioning the potential therapeutic profile of this compound. Further research is warranted to fully elucidate the specific quantitative aspects of its interaction with the β2-adrenergic receptor and its in vivo pharmacokinetic and pharmacodynamic properties.
References
- 1. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Brombuterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Brombuterol, chemically known as 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine and a potent β2-adrenergic receptor agonist[1]. Its structure is closely related to other well-known β2-agonists, such as Clenbuterol (B1669167). While not approved for human therapeutic use in major jurisdictions, its pharmacological activity has led to its illicit use in animal husbandry to increase the lean muscle mass to fat ratio[1]. This guide provides a detailed overview of its known pharmacological properties and the methodologies pertinent to its study.
Mechanism of Action
As a β2-adrenergic receptor agonist, Brombuterol hydrochloride selectively binds to and activates β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways, uterus, and vasculature supplying skeletal muscle[2][3].
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like Brombuterol initiates a well-characterized signaling cascade:
-
Receptor Activation: Brombuterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the physiological response. In airway smooth muscle, this results in muscle relaxation and bronchodilation[4][5].
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Pharmacodynamics
| Compound | Receptor | Parameter | Value | Reference |
| Clenbuterol | β2-Adrenoceptor | pD2 | 7.36 | (Comparative data) |
| Salbutamol | β2-Adrenoceptor | pD2 | 6.85 | (Comparative data) |
| Formoterol | β2-Adrenoceptor | pD2 | 8.64 | (Comparative data) |
Note: pD2 is the negative logarithm of the EC50 value. Higher values indicate greater potency.
An indirect competitive monoclonal ELISA developed for Brombuterol detection reported an IC50 value of 0.1 µg/L. However, this value reflects the concentration required to inhibit 50% of the antibody binding in the assay and is not a measure of receptor affinity or functional potency.
Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for this compound (Cmax, Tmax, AUC, half-life, bioavailability) in any species are not extensively reported in publicly accessible scientific literature.
Metabolism
In vitro studies using pig liver microsomes have shown that Brombuterol is extensively metabolized. The primary metabolite identified is a hydroxylamine-derivative, formed through N-oxidation of the aniline (B41778) nitrogen[6]. This metabolic pathway is also observed for the related compound, Clenbuterol[7].
| Parent Compound | Primary Metabolic Reaction | Major Metabolite |
| Brombuterol | N-oxidation | Hydroxylamine-derivative |
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of β2-adrenergic agonists like this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing β2-adrenergic receptors (e.g., lung tissue, transfected cell lines) in a suitable buffer and prepare a membrane fraction by differential centrifugation[8].
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and a range of concentrations of the unlabeled competitor drug (this compound)[9][10].
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[8].
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand[8].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath for Functional Potency
This experiment determines the functional potency (EC50) of a compound by measuring its effect on the contraction or relaxation of isolated smooth muscle.
Figure 3: Experimental Workflow for Isolated Organ Bath Assay.
Protocol:
-
Tissue Preparation: Dissect tracheal smooth muscle strips from a suitable animal model (e.g., bovine or guinea pig) and mount them in an isolated organ bath[11][12].
-
Equilibration: Equilibrate the tissue in a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). Apply a baseline tension to the muscle strips[13].
-
Contraction: Induce a sustained contraction of the smooth muscle using a contractile agent such as methacholine (B1211447) or histamine[14].
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the relaxation of the muscle strip as a change in tension using a force transducer.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve and determine the EC50 value.
In Vivo Pharmacokinetic Study
This type of study determines the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.
Protocol:
-
Animal Model: Select a suitable animal model (e.g., rats, pigs, or cattle) and divide them into groups for intravenous and oral administration.
-
Drug Administration: Administer a known dose of this compound to the respective groups.
-
Sample Collection: Collect blood, urine, and feces samples at predetermined time points over a specified period.
-
Sample Preparation: Process the biological samples to extract the drug and its metabolites. This may involve liquid-liquid extraction or solid-phase extraction[15].
-
Quantification: Analyze the concentration of Brombuterol and its metabolites in the prepared samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17].
-
Data Analysis: Plot the plasma concentration of the drug versus time. From this data, calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), elimination half-life, and bioavailability.
Analytical Methods for Detection
Due to its illicit use, several sensitive analytical methods have been developed for the detection of Brombuterol in biological matrices.
| Analytical Technique | Matrix | Sample Preparation |
| LC-MS/MS | Animal Tissue, Urine | Liquid-liquid extraction, Solid-phase extraction[15][16][17][18] |
| ELISA | Animal Feed, Urine, Pork, Liver | Sample homogenization and extraction[16] |
Clinical Applications
There are no known approved clinical applications of this compound in humans for the treatment of respiratory diseases or any other condition. Clinical trials involving Brombuterol for therapeutic purposes have not been reported in the public domain.
Conclusion
This compound is a potent β2-adrenergic receptor agonist with a mechanism of action consistent with other drugs in its class. While its in vitro metabolism has been partially elucidated, a comprehensive in vivo pharmacokinetic and pharmacodynamic profile is not publicly available. The lack of clinical trial data precludes any assessment of its therapeutic potential and safety in humans. The detailed experimental protocols provided in this guide offer a roadmap for the systematic evaluation of this compound or novel β2-adrenergic agonists in a research and drug development setting. Further research is required to fully characterize the pharmacological profile of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of beta-adrenergic relaxation of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scireq.com [scireq.com]
- 12. radnoti.com [radnoti.com]
- 13. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 14. Effect of fenoterol-induced constitutive beta(2)-adrenoceptor activity on contractile receptor function in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lcms.labrulez.com [lcms.labrulez.com]
An In-depth Technical Guide to the Synthesis Pathway and Impurities of Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of brombuterol (B1226356) hydrochloride, a beta-2 adrenergic agonist. The document details the synthetic pathways, potential impurities, and experimental protocols relevant to its chemical development and manufacturing. The information is presented to aid researchers, scientists, and drug development professionals in understanding the critical aspects of producing high-purity brombuterol hydrochloride.
Introduction
Brombuterol, chemically known as 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine.[1] For pharmaceutical applications, it is typically used as the hydrochloride salt. While sometimes considered an impurity in the synthesis of other adrenergic agonists like clenbuterol, brombuterol itself has been studied for its therapeutic potential.[2] Understanding its synthesis and impurity profile is crucial for ensuring its quality, safety, and efficacy in any pharmaceutical formulation.
This guide outlines the primary synthetic routes to this compound and provides a detailed analysis of the process-related impurities that can arise during its manufacture.
Synthesis Pathway of this compound
The most common synthetic route to this compound starts from the readily available 4-aminoacetophenone. The pathway involves a series of key transformations: aromatic bromination, alpha-bromination of the ketone, substitution with tert-butylamine (B42293), and a final reduction of the keto group to a secondary alcohol, followed by salt formation.
A schematic of the primary synthesis pathway is presented below:
Figure 1: Primary synthesis pathway of this compound.
An alternative pathway, suggested by patent literature for analogous compounds, could involve the reduction of a corresponding phenyl-glyoxal derivative in the presence of tert-butylamine.[3]
Step 1: Bromination of 4-Aminoacetophenone
The initial step is the dibromination of the aromatic ring of 4-aminoacetophenone. The activating amino group directs the electrophilic substitution to the ortho positions (3 and 5).
Reaction: 4-Aminoacetophenone → 4-Amino-3,5-dibromoacetophenone
Reagents: Bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS).
Step 2: α-Bromination of 4-Amino-3,5-dibromoacetophenone
The methyl ketone of the dibrominated intermediate is then brominated at the alpha-carbon. This is a critical step where over-bromination can occur.
Reaction: 4-Amino-3,5-dibromoacetophenone → 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Reagents: Bromine (Br₂) in a solvent like methanol (B129727) with an acid catalyst, or copper(II) bromide (CuBr₂).
Step 3: Substitution with tert-Butylamine
The α-bromo ketone undergoes a nucleophilic substitution reaction with tert-butylamine to introduce the side chain.
Reaction: 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone → 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone
Reagents: tert-Butylamine in a suitable solvent such as ethanol.
Step 4: Reduction of the Ketone
The ketone functionality is reduced to a secondary alcohol. Sodium borohydride (B1222165) is a commonly used reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups.[4]
Reaction: 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone → 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol (Brombuterol)
Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Step 5: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the stability and solubility of the active pharmaceutical ingredient (API).
Reaction: Brombuterol → this compound
Reagents: Hydrochloric acid (HCl) in a suitable solvent like an alcohol.
Impurities in this compound Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing. Several potential impurities can arise during the synthesis of this compound from unreacted starting materials, intermediates, and side reactions.
Process-Related Impurities
| Impurity Name | Structure | Source of Formation |
| Impurity A: 4-Amino-3-bromoacetophenone | 4-Amino-3-bromoacetophenone | Incomplete dibromination of 4-aminoacetophenone. |
| Impurity B: 4-Aminoacetophenone | 4-Aminoacetophenone | Unreacted starting material from the first step. |
| Impurity C: 1-(4-Amino-3,5-dibromophenyl)-2,2-dibromoethanone | 1-(4-Amino-3,5-dibromophenyl)-2,2-dibromoethanone | Over-bromination during the α-bromination step. |
| Impurity D: 1-(4-Amino-3,5-dibromophenyl)ethanone | 1-(4-Amino-3,5-dibromophenyl)ethanone | Unreacted intermediate from the α-bromination step. |
| Impurity E: 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone | Incomplete reduction of the keto intermediate. |
| Impurity F: 1-(4-Amino-3,5-dibromophenyl)ethanol | 1-(4-Amino-3,5-dibromophenyl)ethanol | Potential side product from the reduction of the α-bromo ketone before substitution. |
| Impurity G: 1-(4-Amino-3,5-dibromophenyl)-1,2-ethanediol | 1-(4-Amino-3,5-dibromophenyl)-1,2-ethanediol | Hydrolysis of the α-bromo ketone intermediate followed by reduction. |
The formation of these impurities can be influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.
Figure 2: Logical relationships in the formation of key impurities.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis of this compound with a controlled impurity profile. The following are generalized procedures based on the synthesis of related compounds. Optimization of these protocols is recommended for specific laboratory or manufacturing settings.
Synthesis of 4-Amino-3-bromoacetophenone (Intermediate for Impurity A)
A mixture of 4-aminoacetophenone in a solvent such as toluene (B28343) is treated with N-bromosuccinimide in portions, maintaining the temperature below 40°C.[3] After the reaction is complete, the mixture is washed with water, and the organic layer is dried and evaporated to yield 4-amino-3-bromoacetophenone.[3]
Synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone (α-Bromination)
4-Amino-3,5-dibromoacetophenone is dissolved in a suitable solvent like methanol containing a catalytic amount of acid.[5] A solution of bromine in methanol is added dropwise at a low temperature (0-5°C).[5] The reaction is stirred for a period to ensure completion, and the product is isolated by precipitation or extraction.[5]
Synthesis of Brombuterol from the α-Bromo Ketone
The α-bromo ketone is reacted with tert-butylamine in a solvent like ethanol.[3] The resulting α-amino ketone is then reduced in the same pot by the portion-wise addition of sodium borohydride at a controlled temperature.[3] After the reduction is complete, the reaction is worked up by evaporating the solvent and washing the residue with water to isolate the crude brombuterol base.[3]
Purification and Salt Formation
The crude brombuterol base can be purified by recrystallization from a suitable solvent. The purified base is then dissolved in an alcohol, and a solution of hydrochloric acid is added to precipitate the this compound salt.
Data Presentation
The following table summarizes the key chemical entities involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Starting Material |
| 4-Amino-3,5-dibromoacetophenone | C₈H₇Br₂NO | 292.96 | Intermediate |
| 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | C₈H₆Br₃NO | 371.85 | Intermediate |
| 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone | C₁₂H₁₆Br₂N₂O | 364.08 | Intermediate |
| Brombuterol | C₁₂H₁₈Br₂N₂O | 366.09 | API (Base) |
| This compound | C₁₂H₁₉Br₂ClN₂O | 402.55 | API (Salt) |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product and to minimize the formation of process-related impurities. A thorough understanding of the synthetic pathway and the potential for impurity formation is essential for the development of a robust and reproducible manufacturing process. The information provided in this guide serves as a foundational resource for scientists and professionals involved in the research and development of this compound. Further process optimization and validation are necessary for the implementation of this synthesis on a larger scale.
References
An In-depth Technical Guide to the Identification of Brombuterol Hydrochloride Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential pathways involved in the degradation of Brombuterol hydrochloride. Given the limited publicly available data on the specific degradation products of Brombuterol, this document leverages information on its known metabolism and draws parallels from forced degradation studies of structurally similar β2-adrenergic agonists. The principles and protocols outlined herein are based on established pharmaceutical industry practices and regulatory guidelines.
Introduction to this compound Stability
Brombuterol is a β2-adrenergic agonist used in veterinary medicine as a bronchodilator. The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Degradation studies are essential to identify potential impurities that may arise during manufacturing, storage, or administration. These studies, particularly forced degradation, are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the quality of the drug product.[1][2]
Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments.[1][3] This process helps in the rapid generation and identification of potential degradation products.
Known Metabolic and Potential Degradation Pathways
While specific forced degradation studies on Brombuterol are not extensively documented in public literature, its in vitro metabolism has been studied.
2.1 Oxidative Pathway
Research on the metabolism of Brombuterol in pig liver microsomes revealed that it is extensively metabolized into a polar hydroxylamine (B1172632) derivative.[4] This biotransformation involves the hydroxylation of the aniline (B41778) nitrogen.[4] This metabolic pathway is significant as it suggests a susceptibility to oxidation. The hydroxylamine metabolite itself can be unstable, potentially leading to the formation of corresponding nitroso and nitro derivatives during analysis or further degradation.[4] Therefore, these compounds are primary targets for identification in oxidative stress studies.
Forced Degradation Studies: An Overview
Forced degradation studies are typically conducted under a variety of stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines to ensure that the developed analytical methods are stability-indicating.[5]
3.1 Stress Conditions
The selection of stress conditions aims to simulate the degradation a drug product might encounter during its lifecycle.[1] A general protocol includes:
-
Acid Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.[2]
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.[2]
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂).[6]
-
Thermal Degradation: Subjecting the solid drug substance or a solution to high temperatures (e.g., 60-105°C).[6]
-
Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light.[1]
3.2 Expected Degradation Profile (Illustrative)
While specific quantitative data for Brombuterol is scarce, the degradation profile of Bambuterol (B1223079), a closely related drug, provides valuable insights into the potential behavior of Brombuterol under stress conditions.[5] The following table summarizes the types of degradation products that could be anticipated.
| Stress Condition | Expected Degradation Behavior and Potential Products |
| Acid Hydrolysis | Likely to be labile. Potential for hydrolysis of functional groups. For analogous compounds, multiple degradation products are often observed.[5] |
| Base Hydrolysis | Likely to be labile. Similar to acid hydrolysis, may lead to the formation of several distinct degradation products.[5] |
| Oxidation | Highly susceptible. Expected to form the N-hydroxylamine derivative as a primary product, which may further degrade to nitroso and nitro compounds.[4] Studies on similar drugs show the formation of multiple oxidative degradants.[5] |
| Thermal Stress | Stability can vary. While some related compounds are stable under thermal stress, it is a critical test to perform.[5] |
| Photolytic Stress | Potential for degradation. Photolytic studies on analogous compounds have resulted in the formation of numerous degradation products.[5] |
This table is illustrative and based on general principles and data from structurally related compounds.
Experimental Protocols
The identification and characterization of degradation products require a systematic analytical approach.
4.1 Forced Degradation Sample Preparation (General Protocol)
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Reflux the mixture for a specified period (e.g., 30 minutes to several hours) at a controlled temperature (e.g., 60°C). After the stress period, cool the solution and neutralize it.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction for up to 24 hours.[1]
-
Thermal Degradation: Store the solid drug substance and the drug solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the drug solution to a photostability chamber with a controlled light source (UV and visible light) for a specified duration.
4.2 Analytical Methodology
A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of degradation products.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the primary tool for separating the parent drug from its degradation products.[3][8]
-
Column: A reversed-phase column, such as a C8 or C18, is typically used.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is common.[8]
-
Detection: PDA detection is advantageous as it provides spectral information that can help in peak purity assessment and preliminary identification.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is indispensable for identifying degradation products.[4]
-
LC separates the compounds.
-
MS provides the molecular weight of each component.
-
Tandem MS (MS/MS) is used to fragment the ions, providing structural information that helps in the definitive identification of the degradants.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For major degradation products that can be isolated, NMR (¹H NMR, ¹³C NMR, and 2D-NMR) is the most powerful technique for unambiguous structure elucidation.[5][7] Isolation is often achieved using semi-preparative HPLC.[5]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of degradation products.
Conclusion
The identification of degradation products is a critical activity in pharmaceutical development that ensures the safety and quality of drug products. While specific data for this compound is limited, its known N-hydroxylation metabolic pathway provides a strong indication of its susceptibility to oxidative degradation. By applying standard forced degradation protocols and utilizing a suite of modern analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers can effectively identify and characterize potential degradants. The methodologies and insights drawn from structurally similar molecules serve as a robust framework for initiating stability and degradation studies on this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. biomedres.us [biomedres.us]
- 4. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Brombuterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of Brombuterol hydrochloride, a β2-adrenergic agonist. Drawing on available literature for Brombuterol and its close structural analog, Clenbuterol (B1669167), this document outlines the primary metabolic pathways, encompassing both Phase I and Phase II biotransformations. Detailed experimental protocols for conducting in vitro metabolism studies using liver microsomes and hepatocytes are provided to guide researchers in designing and executing their own investigations. Furthermore, this guide presents a framework for the quantitative analysis of Brombuterol metabolism, including templates for tabulating key kinetic parameters. Visual representations of the metabolic pathways and experimental workflows are included to facilitate a clear understanding of the underlying processes. This document is intended to serve as a valuable resource for scientists and professionals involved in drug development and metabolic research.
Introduction
This compound is a synthetic β2-adrenergic agonist that has been investigated for its bronchodilatory and tocolytic properties. A thorough understanding of its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies are indispensable tools in early drug development, offering insights into metabolic stability, identifying key metabolites, and elucidating the enzymatic pathways responsible for a drug's biotransformation. This guide synthesizes the current knowledge on the in vitro metabolism of Brombuterol, leveraging data from related compounds where direct information is limited, to provide a robust framework for its metabolic investigation.
Metabolic Pathways of Brombuterol
The in vitro metabolism of Brombuterol primarily involves Phase I oxidation, with potential for subsequent Phase II conjugation reactions.
Phase I Metabolism: N-Hydroxylation
The predominant Phase I metabolic pathway for Brombuterol is N-hydroxylation. This reaction targets the primary aromatic amine group, leading to the formation of a hydroxylamine (B1172632) derivative.[1] This metabolic step is catalyzed by both the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) enzyme systems.[1][2][3]
The resulting N-hydroxy-brombuterol is known to be unstable and can undergo further spontaneous oxidation to form nitroso and nitro derivatives.[1] The involvement of both CYP and FMO enzymes highlights the multiple pathways that can contribute to this primary metabolic transformation.
Potential Phase II Metabolism: Glucuronidation and Sulfation
While direct evidence for the Phase II metabolism of Brombuterol is not extensively documented, data from the structurally analogous compound, clenbuterol, strongly suggests the potential for glucuronidation and sulfation.[4][5]
-
Glucuronidation: O-glucuronides of clenbuterol have been successfully synthesized and identified as metabolites in in vitro systems using liver microsomes.[5] In humans, the UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT1A10 have been shown to be the most active in catalyzing this conjugation.[5] It is therefore highly probable that Brombuterol, with its hydroxyl group, can undergo similar O-glucuronidation.
-
Sulfation: Sulfate conjugation is another common Phase II pathway for compounds with hydroxyl groups. For clenbuterol, sulfamate (B1201201) formation has been identified as a metabolic route.[4] This suggests that sulfation of the hydroxyl group of Brombuterol is a plausible metabolic pathway.
The following diagram illustrates the primary and potential metabolic pathways of Brombuterol.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Affinity of Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brombuterol hydrochloride is classified as a selective β2-adrenergic receptor agonist.[1] This class of compounds is pivotal in therapeutic applications, primarily for their bronchodilatory effects in managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2] The efficacy and selectivity of β2-adrenergic agonists are intrinsically linked to their binding affinity and functional potency at the β2-adrenergic receptor. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document outlines the established experimental protocols for determining receptor binding affinity and functional activity for this class of compounds. Furthermore, it details the canonical signaling pathways activated upon agonist binding and presents a comparative analysis of binding affinities for other well-characterized β2-adrenergic agonists to provide a valuable contextual framework for researchers.
Introduction to this compound and β2-Adrenergic Receptors
This compound is a synthetic compound that exerts its pharmacological effects through interaction with β-adrenergic receptors, with a pronounced selectivity for the β2 subtype.[1] β2-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are predominantly located on the smooth muscle cells of the airways.[2] Agonist binding to these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[3] The affinity with which an agonist binds to the receptor (often quantified by the dissociation constant, Kd, or the inhibition constant, Ki) and its ability to elicit a functional response are critical determinants of its therapeutic utility.
Quantitative Analysis of Receptor Binding Affinity
Table 1: Comparative Receptor Binding Affinities of Selected β2-Adrenergic Agonists
| Compound | Receptor Subtype | pKi | Ki (nM) | Assay Conditions | Reference |
| Clenbuterol (B1669167) | β2-Adrenoceptor | - | 6.3 | Rat jugular vein | [4] |
| Salmeterol | β2-Adrenoceptor | 8.3 ± 0.04 | ~5 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |
| Formoterol | β2-Adrenoceptor | 8.2 ± 0.09 | ~6.3 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |
| Albuterol (Salbutamol) | β2-Adrenoceptor | 5.83 ± 0.06 | ~1480 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |
| Fenoterol | β2-Adrenoceptor | 6.33 ± 0.07 | ~468 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols for Determining Receptor Binding Affinity
The following are detailed methodologies for key experiments used to characterize the receptor binding affinity and functional potency of β2-adrenergic agonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).[6]
-
Radioligand: [3H]-CGP 12177 (a well-characterized β-adrenergic antagonist).[6]
-
Non-specific binding control: Propranolol (a high-concentration non-selective β-blocker).[6]
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]-CGP 12177), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound in activating the β2-adrenergic receptor.
Materials:
-
A whole-cell system, typically a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).[6]
-
This compound at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis. The maximal response observed provides a measure of the compound's efficacy relative to a full agonist.
Signaling Pathway of β2-Adrenergic Receptor Activation
Upon binding of an agonist like this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). This initiates a downstream signaling cascade, as depicted in the diagram below.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Radioligand Binding Assay Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Brombuterol Hydrochloride in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the quantitative solubility and stability of Brombuterol hydrochloride. This guide provides known qualitative solubility information and outlines comprehensive, standardized experimental protocols for determining its solubility and stability based on established methodologies for similar active pharmaceutical ingredients (APIs).
Introduction
This compound is a beta-2 adrenergic receptor agonist.[1] As with any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents is fundamental for formulation development, analytical method development, and ensuring drug product quality and efficacy. This technical guide summarizes the available solubility information for this compound and provides detailed experimental protocols for its comprehensive solubility and stability assessment.
Chemical and Physical Properties
-
Chemical Name: 4-amino-3,5-dibromo-α-[[(1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride[2]
-
Molecular Formula: C₁₂H₁₈Br₂N₂O · HCl[2]
-
Molecular Weight: 402.6 g/mol [2]
-
CAS Number: 21912-49-2[2]
Solubility Profile
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |
| Methanol | Soluble[2][3] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.
Experimental Protocol for Quantitative Solubility Determination
To establish a comprehensive solubility profile, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound reference standard
-
A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, polyethylene (B3416737) glycol 400, propylene (B89431) glycol, various buffers of different pH)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.
References
An In-depth Technical Guide to the Pharmacological Profile of Brombuterol (CAS 21912-49-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on Brombuterol and related β2-adrenergic agonists. Due to the limited publicly available pharmacological data specifically for Brombuterol (CAS 21912-49-2), this guide draws upon data from analogous compounds to provide a comprehensive overview of its expected pharmacological profile.
Core Compound Summary
Brombuterol, identified by CAS number 21912-49-2, is classified as a β2-adrenergic agonist. Its chemical name is 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride. While detailed pharmacological studies on Brombuterol are not extensively available in the public domain, its structural similarity to other well-studied β2-agonists, such as Clenbuterol (B1669167) and Salbutamol (B1663637), allows for a scientifically inferred profile of its mechanism of action, and potential therapeutic and adverse effects.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
As a β2-adrenergic agonist, Brombuterol is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1] This interaction initiates a well-defined signaling cascade.
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the stimulation of a coupled Gs protein.[2] This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[1]
A specific signaling pathway elucidated for the related β2-agonist Clenbuterol involves the upregulation of histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway.[3]
Caption: β2-Adrenergic Receptor Signaling Pathway.
Quantitative Pharmacological Data (from related β2-Agonists)
Due to the scarcity of public data on Brombuterol, the following tables summarize quantitative data from studies on other β2-agonists to provide a comparative context for its potential efficacy and dose-response relationship.
Table 1: Dose-Response of Inhaled β2-Agonists in Asthma Patients
| Compound | Dose (µg) | Change in FEV1 (%) | Study Population | Reference |
| Broxaterol (B1667945) | 100 | Significant increase vs. placebo | 9 adult asthmatic patients | [4] |
| 200 | Dose-dependent increase | [4] | ||
| 400 | Further dose-dependent increase | [4] | ||
| Salbutamol | 100 | Significant increase vs. placebo | 9 adult asthmatic patients | [4] |
| 200 | Dose-dependent increase | [4] | ||
| 400 | Further dose-dependent increase | [4] | ||
| Clenbuterol | 6 | Significant bronchodilation | 12 patients with chronic obstructive lung disease | [5] |
| 12 | Similar effect to 6 µg | [5] | ||
| 24 | Similar effect to 6 µg | [5] | ||
| 48 | Similar effect to 6 µg | [5] |
Table 2: Pharmacokinetics of Bambuterol (a pro-drug of Terbutaline) in Asthmatic Patients
| Parameter | Younger Patients (20-37 years) | Older Patients (69-76 years) | Reference |
| Dose | 20 mg once daily for 1 week | 20 mg once daily for 1 week | [6] |
| AUC of Terbutaline (nmol·hr/L) | 376 ± 149 | 558 ± 171 | [6] |
| Apparent Plasma Clearance of Terbutaline (L/hr/kg) | 2.32 ± 1.26 | 1.22 ± 0.33 | [6] |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of β2-agonists are crucial for reproducible research. Below is a generalized workflow for the screening and confirmation of β-agonists in biological matrices, based on established methods.
Protocol: Screening and Confirmation of β-Agonists in Animal Tissue by LC-MS/MS
This protocol outlines a common procedure for the extraction and analysis of β-agonists from tissue samples, a critical aspect of both pharmacological research and regulatory monitoring.[7][8]
1. Sample Preparation and Extraction:
-
Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 4 mL of acetonitrile (B52724) and 1 mL of isopropanol.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Add a salt mixture (e.g., sodium chloride, sodium sulfate, magnesium sulfate) to precipitate proteins and dehydrate the solution.
-
Centrifuge to separate the solid and liquid phases.
2. Extract Cleanup and Concentration:
-
Transfer the supernatant (acetonitrile/isopropanol extract) to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., water or a mobile phase component).
-
Filter the reconstituted sample to remove any remaining particulate matter.
3. LC-MS/MS Analysis:
-
Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
-
HPLC Conditions: Utilize a C18 column with a gradient elution program using mobile phases such as 0.1% formic acid in water and methanol.
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify specific parent and daughter ions for each β-agonist.
Caption: Workflow for β-Agonist Analysis in Tissue.
Conclusion and Future Directions
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response comparison of broxaterol and salbutamol pressurized aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose response relationship of clenbuterol (NAB 365) as a solution for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline, in young and elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. nucleus.iaea.org [nucleus.iaea.org]
Technical Guide: Characterization of Brombuterol Hydrochloride Reference Standard
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the characterization of a Brombuterol Hydrochloride reference standard. A reference standard is a highly purified and well-characterized compound essential for ensuring the identity, strength, quality, and purity of a drug substance through various analytical procedures.[1] The integrity of reference standards is critical for registration applications, commercial releases, stability studies, and pharmacokinetic research.[1]
Introduction to this compound
Brombuterol is a β2-adrenergic receptor (β2-AR) agonist.[2] It is structurally and pharmacologically similar to other sympathomimetic amines like clenbuterol, and it is used to induce bronchodilation.[2] Due to its properties, it has also been illicitly used as a feed additive to increase the muscle-to-fat ratio in livestock.[2] A chemical reference standard for this compound is essential for analytical method validation, calibration of instruments like LC-MS/MS and GC-MS, and ensuring the traceability and reproducibility of analytical results in both pharmaceutical quality control and residue control testing.[3]
Physicochemical Properties
The fundamental physicochemical properties of the this compound reference standard are summarized below. These data are crucial for its proper identification, handling, and use in analytical methods.
| Property | Value | Source(s) |
| Formal Name | 4-amino-3,5-dibromo-α-[[(1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride | [2] |
| CAS Number | 21912-49-2 | [2][4] |
| Molecular Formula | C₁₂H₁₈Br₂N₂O • HCl | [2] |
| Molecular Weight | 402.6 g/mol (as HCl salt) | [2] |
| Appearance | White to off-white solid/powder | [5][6] |
| Purity | ≥95% to ≥98% | [2][5] |
| Melting Point | 224-225 °C | [6] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| UV λmax | 215 nm | [2] |
Analytical Characterization Data
A comprehensive characterization is necessary to confirm the identity, structure, and purity of the reference standard. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and confirm the identity of the compound.
| Technique | Observation | Interpretation |
| ¹H-NMR | Conforms to structure | Confirms the proton environment of the molecule.[7] |
| Mass Spec. (MS) | Conforms to structure | Confirms the molecular weight and fragmentation pattern.[7] |
| Infrared (IR) | Conforms to structure | Confirms the presence of key functional groups. |
Chromatographic Purity
Chromatographic techniques are employed to separate and quantify the main compound from any organic impurities, including process-related impurities and degradation products.[1][8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8]
| Technique | Parameter | Result |
| HPLC-UV | Purity | ≥98% |
| HPLC-UV | Related Substances / Impurities | Each impurity ≤ 0.1% |
Thermal Analysis
Thermal analysis provides information on properties like melting point, decomposition, and the presence of residual solvents or water.
| Technique | Parameter | Result |
| DSC | Melting Endotherm | Onset at ~224 °C |
| TGA | Weight Loss | Minimal weight loss below decomposition temperature, indicating absence of significant solvent/water. |
| TGA | Decomposition | Onset of decomposition post-melting. |
Experimental Workflows and Methodologies
Reference Standard Characterization Workflow
The qualification of a chemical reference standard follows a logical workflow to establish its identity, purity, and potency. The process begins with structural confirmation, followed by purity assessment and the determination of other critical physicochemical properties.
Caption: Workflow for the characterization of a chemical reference standard.
β2-Adrenergic Receptor Signaling Pathway
As a β2-AR agonist, Brombuterol initiates a well-defined intracellular signaling cascade upon binding to its receptor, leading to physiological responses such as smooth muscle relaxation.
Caption: Simplified β2-adrenergic receptor signaling pathway.
Detailed Experimental Protocols
The following are representative protocols for the key analytical techniques used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity
-
Objective: To determine the purity of this compound and quantify any related substances.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0), with the exact ratio determined during method development.[9] A gradient elution may be used to resolve all impurities.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in and dilute to 100 mL with the mobile phase to create a stock solution.
-
Further dilute as necessary to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the sample solution.
-
Record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
-
Calculation: Purity is calculated using the area percent method, where the area of the main Brombuterol peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of Brombuterol and its fragmentation pattern, thereby verifying its identity.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), often with an electrospray ionization (ESI) source.
-
Procedure:
-
A diluted solution of the sample is introduced into the MS, typically via direct infusion or through an LC system.
-
The sample is ionized in the ESI source (positive ion mode is common for amines).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Expected Results: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the Brombuterol free base (C₁₂H₁₈Br₂N₂O). The isotopic pattern characteristic of two bromine atoms should also be clearly visible.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation
-
Objective: To provide an unambiguous confirmation of the chemical structure of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Procedure:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Integrate the signals and determine their chemical shifts (ppm) and coupling patterns.
-
-
Data Interpretation: The resulting spectrum is compared against the expected chemical structure. The chemical shifts, integration values, and splitting patterns of the aromatic, aliphatic, and amine protons must be consistent with the structure of Brombuterol.
Simultaneous TGA-DSC Thermal Analysis
-
Objective: To assess the thermal stability, melting behavior, and presence of volatile components (water/solvents) in the reference standard.[10][11]
-
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.[10]
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound standard into an appropriate pan (e.g., alumina (B75360) or aluminum).[10]
-
Place the sample in the instrument furnace.
-
Heat the sample under a controlled atmosphere (e.g., dry nitrogen at 30 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 350 °C).[10]
-
-
Data Interpretation:
-
TGA Curve: Plots weight loss versus temperature. Significant weight loss before the decomposition point may indicate the presence of water or residual solvents.[12] The decomposition temperature indicates the thermal stability of the compound.
-
DSC Curve: Plots heat flow versus temperature. An endothermic peak will correspond to the melting of the substance.[12] The peak temperature and onset are recorded. Other transitions, such as polymorphic transformations, could also be detected.[13]
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 21912-49-2) [witega.de]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - High Purity Analytical Standard at Best Price [nacchemical.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 9. ajrcps.com [ajrcps.com]
- 10. azom.com [azom.com]
- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 13. tainstruments.com [tainstruments.com]
An In-depth Technical Guide on the Potential Therapeutic Applications of Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific information on Brombuterol hydrochloride. A comprehensive literature search has revealed a significant lack of clinical data and formal therapeutic evaluations in human subjects. The information presented herein is for research and informational purposes only and should not be construed as a guide for therapeutic use.
Introduction
This compound is classified as a selective β2-adrenergic receptor agonist.[1][2][3] Compounds in this class are known for their ability to relax smooth muscle tissue, particularly in the bronchi, making them a cornerstone in the treatment of obstructive airway diseases. However, unlike other well-documented β2-agonists, this compound has primarily been identified as a substance used illicitly in livestock to enhance muscle-to-fat ratios and is predominantly marketed for research purposes only.[2] There is a notable absence of published clinical trials or regulatory approvals for its therapeutic use in humans.
This guide provides a detailed overview of the theoretical mechanism of action of this compound based on its classification and draws parallels with related, clinically established compounds to explore its potential, yet unverified, therapeutic applications.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
As a β2-adrenergic receptor agonist, the primary mechanism of action of this compound is expected to be the stimulation of β2-adrenergic receptors on the surface of various cells, most notably the smooth muscle cells of the airways.
Signaling Pathway
The binding of a β2-agonist like Brombuterol to its receptor initiates a cascade of intracellular events mediated by a G-protein-coupled receptor (GPCR) signaling pathway. This leads to the relaxation of airway smooth muscle, resulting in bronchodilation.
Caption: Generalized β2-Adrenergic Receptor Signaling Pathway.
Potential Therapeutic Applications (Theoretical)
Based on its mechanism as a β2-agonist, this compound could theoretically be investigated for conditions where bronchodilation is beneficial.
Obstructive Airway Diseases
The primary therapeutic area for β2-agonists is the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][5] These conditions are characterized by bronchoconstriction, and the relaxing effect of β2-agonists on airway smooth muscle can alleviate symptoms like wheezing, shortness of breath, and coughing.[6]
Quantitative Data
A thorough search of scientific literature and clinical trial databases did not yield any quantitative data from human clinical trials for this compound. Therefore, tables summarizing efficacy, dose-response, or pharmacokinetic parameters for therapeutic use cannot be provided.
Experimental Protocols
Due to the lack of published research on the therapeutic applications of this compound, detailed experimental protocols for clinical or preclinical therapeutic studies are not available. However, a generalized workflow for evaluating a novel β2-agonist for respiratory disease is presented below.
Caption: Generalized Drug Development Workflow for a Novel Bronchodilator.
Example In Vitro Protocol: Organ Bath Studies
An example of a preclinical in vitro protocol to assess the relaxant effect of a compound like this compound on airway smooth muscle is the organ bath technique.
-
Objective: To determine the potency and efficacy of this compound in relaxing pre-contracted tracheal smooth muscle.
-
Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig or rat) and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Experimental Procedure:
-
The tracheal rings are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., methacholine (B1211447) or histamine) is added to induce a sustained contraction.
-
Cumulative concentrations of this compound are added to the bath, and the relaxation response is measured isometrically.
-
-
Data Analysis: Concentration-response curves are plotted, and parameters such as EC50 (half-maximal effective concentration) and Emax (maximum relaxation) are calculated to quantify the compound's bronchodilator activity.
Conclusion and Future Directions
This compound is a β2-adrenergic receptor agonist with a theoretical potential for therapeutic applications in obstructive airway diseases such as asthma and COPD. However, there is a profound lack of scientific and clinical evidence to support its use in humans. The available information is limited to its chemical properties and its identification as a research chemical and an illicit substance in animal husbandry.
For researchers and drug development professionals, this compound represents an unexplored molecule within a well-established therapeutic class. Future research would need to follow a rigorous preclinical and clinical development path, starting with fundamental in vitro and in vivo studies to establish its efficacy and safety profile before any consideration for human therapeutic use could be contemplated. Given the existence of numerous approved and effective β2-agonists, any new entrant like this compound would need to demonstrate a significant advantage in terms of efficacy, safety, or pharmacokinetics to warrant development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic responses in asthma and COPD. Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
In-Depth Technical Guide: Toxicological Assessment of Brombuterol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro toxicological data for Brombuterol hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive toxicological assessment based on its known pharmacology as a β2-adrenergic receptor agonist and by leveraging available data from the structurally and functionally similar compound, Clenbuterol (B1669167), as a surrogate. This approach provides a robust framework for initiating in vitro toxicological evaluations of this compound.
Executive Summary
This compound is a β2-adrenergic receptor (β2-AR) agonist. While its therapeutic applications are established, a comprehensive understanding of its in vitro toxicology is crucial for safety assessment and drug development. This technical guide outlines a framework for the toxicological assessment of this compound in cell culture, addressing key endpoints including cytotoxicity, genotoxicity, and mechanisms of action such as apoptosis and the generation of reactive oxygen species (ROS). Due to the scarcity of direct data on this compound, this document heavily references data from Clenbuterol, a well-studied β2-AR agonist with a similar chemical structure, to provide a predictive toxicological profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide researchers in their investigations.
Introduction to this compound
Brombuterol is a selective β2-AR agonist that has been used illicitly as a growth promoter in livestock. Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to various physiological responses. Understanding its potential for off-target effects and cellular toxicity is paramount for evaluating its safety profile.
Metabolism and Bioactivation
In vitro studies using pig liver microsomes have shown that Brombuterol is metabolized into hydroxylamine (B1172632) derivatives.[1] These metabolites can be unstable and may undergo further oxidation to form nitroso and nitro derivatives. The formation of these reactive metabolites is a critical consideration in toxicological assessments, as they can potentially interact with cellular macromolecules, leading to toxicity.
Cytotoxicity Assessment
The cytotoxic potential of a compound is a primary indicator of its toxicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces a biological response by 50%.
Data Presentation: Cytotoxicity of Clenbuterol (Surrogate for this compound)
| Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| C2C12 (Mouse Myoblasts) | Cell Viability Assay | 24 - 48 hours | Reduced viability at 10-200 µM | [2] |
| SW 480 (Human Colon Adenocarcinoma) | Cytotoxicity Assay | Not Specified | No significant cytotoxic effect observed | [3] |
| CG-5 (Human Breast Cancer) | Cell Proliferation Assay | Not Specified | Stimulated proliferation at low concentrations (10⁻⁷ M and 10⁻⁸ M) | [4] |
Note: The data presented above is for Clenbuterol and should be considered as a proxy for the potential effects of this compound. Experimental determination of this compound's specific IC50 values across a panel of relevant cell lines is highly recommended.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer.
Data Presentation: Genotoxicity of Clenbuterol (Surrogate for this compound)
| Assay | Cell Type | Results | Reference |
| Alkaline Comet Assay | Isolated Human Lymphocytes | Induced an increase in primary DNA damage in a concentration-dependent manner. | [3] |
| Chromosomal Aberration Analysis | Isolated Human Lymphocytes | Caused a statistically significant increase in the total number of aberrant cells at the highest concentration tested. | [3] |
| Ames Test | Salmonella typhimurium (TA 98, TA 100) | Did not indicate mutagenic activity, regardless of metabolic activation. | [3] |
| Ames Test | Salmonella typhimurium (TA 1535) | Potential mutagenic effects observed at the highest concentration (2500 ng/ml). | [3] |
These findings for Clenbuterol suggest that this compound may have the potential to induce DNA damage and chromosomal aberrations at high concentrations.
Mechanistic Insights: Apoptosis and Reactive Oxygen Species (ROS)
6.1 Apoptosis Induction
Apoptosis, or programmed cell death, is a critical endpoint in toxicology. The effect of β2-AR agonists on apoptosis appears to be cell-type specific. For instance, studies on Clenbuterol have shown that it does not induce apoptosis in 3T3-L1 cells and rat primary adipocytes. In contrast, other research suggests that Clenbuterol can prevent Fas-induced liver apoptosis.[5]
6.2 Reactive Oxygen Species (ROS) Production
ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components. The effect of β2-AR agonists on ROS production can be complex. In a study on peripheral blood mononuclear cells from horses, Clenbuterol exhibited a biphasic response, with low doses showing anti-inflammatory properties and higher doses creating a pro-inflammatory environment, which can be associated with ROS production.[6]
Signaling Pathways
As a β2-AR agonist, this compound is expected to primarily activate the β2-adrenergic signaling pathway. This can lead to downstream effects through both G-protein-dependent and independent (β-arrestin) pathways.
7.1 G-Protein-Dependent Signaling
Activation of the β2-AR typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[7][8]
Figure 1: G-Protein Dependent β2-Adrenergic Signaling Pathway.
7.2 β-Arrestin-Mediated Signaling
In addition to G-protein coupling, β2-ARs can signal through β-arrestins. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This can lead to receptor internalization and also initiate G-protein-independent signaling cascades that can influence processes like cell cycle progression.[9][10] Studies on Clenbuterol have shown that it can induce cell cycle arrest in C2C12 myoblasts through a β-arrestin 2-dependent pathway that enhances the stability of the cell cycle inhibitor p27.[9][10]
Figure 2: β-Arrestin Mediated Signaling Pathway.
7.3 Akt Signaling Pathway
Some studies have also implicated the Akt signaling pathway in the cellular response to β2-AR agonists. For example, Clenbuterol has been shown to protect against ischemia/reperfusion-induced arrhythmia through the regulation of the Akt/eNOS/NO/Cx43 signaling pathway.[11] However, other studies suggest that Clenbuterol's effects can be independent of Akt.[12]
Experimental Protocols
A standardized workflow is essential for the reproducible toxicological assessment of this compound.
Figure 3: General Experimental Workflow for In Vitro Toxicological Assessment.
8.1 Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
8.2 DNA Damage (Comet) Assay
This assay detects DNA strand breaks in individual cells.
-
Materials:
-
Cells of interest
-
Microscope slides
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
-
Protocol:
-
Treat cells with various concentrations of this compound for a defined period.
-
Harvest the cells and resuspend them in ice-cold PBS.
-
Mix the cell suspension with LMP agarose and pipette onto a pre-coated slide with normal melting point agarose.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope and specialized software to quantify DNA damage (e.g., tail length, % DNA in tail).
-
8.3 Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
8.4 Intracellular ROS (DCFH-DA) Assay
This assay measures the overall levels of intracellular ROS.
-
Materials:
-
Cells of interest
-
Black 96-well plates with clear bottoms
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a black 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the in vitro toxicological assessment of this compound. Due to the limited availability of direct toxicological data, this guide has utilized information from the structurally similar β2-AR agonist, Clenbuterol, to build a predictive profile. The provided data summaries, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to initiate their own investigations into the cytotoxic, genotoxic, and mechanistic toxicities of this compound.
It is imperative that future research focuses on generating specific in vitro toxicological data for this compound to validate the predictions made in this guide and to provide a more accurate safety assessment. Key areas for future investigation include:
-
Determination of IC50 values in a broad range of human cell lines.
-
Comprehensive genotoxicity testing using a battery of assays.
-
In-depth investigation of the induction of apoptosis and the specific pathways involved.
-
Quantification of ROS production and assessment of oxidative stress markers.
-
Identification and toxicological characterization of this compound metabolites.
By systematically addressing these research gaps, a clearer and more complete understanding of the in vitro toxicology of this compound can be achieved, which is essential for informed risk assessment and regulatory decisions.
References
- 1. [PDF] Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling | Semantic Scholar [semanticscholar.org]
- 2. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity and DNA-damaging potential of clenbuterol and its metabolite 4-amino-3,5-dichlorobenzoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a beta 2-agonist (clenbuterol) on cultured human (CG-5) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta2-adrenergic receptor-selective agonist clenbuterol prevents Fas-induced liver apoptosis and death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clenbuterol suppresses proteasomal and lysosomal proteolysis and atrophy-related genes in denervated rat soleus muscles independently of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying Brombuterol Hydrochloride Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brombuterol (B1226356) hydrochloride is a β2-adrenergic receptor agonist with potential applications in both therapeutic and agricultural settings. Due to a lack of extensive direct research on brombuterol, this guide provides a comprehensive overview of suitable animal models and experimental methodologies for studying its effects by drawing parallels with closely related and well-researched β2-agonists such as clenbuterol (B1669167), salbutamol (B1663637), and zilpaterol (B38607). This document outlines experimental protocols, summarizes key quantitative data from analogous compounds to provide a comparative framework, and visualizes critical pathways and workflows to aid in the design and implementation of future studies on brombuterol hydrochloride.
Introduction
This compound is classified as a β2-adrenergic receptor agonist.[1][2][3] These compounds are known to elicit a range of physiological responses, most notably bronchodilation and anabolic effects on skeletal muscle.[4][5] The illicit use of some β2-agonists as growth promoters in livestock has led to extensive research into their mechanisms of action, pharmacokinetics, and toxicology.[4][6] Understanding the effects of this compound requires robust preclinical evaluation using appropriate animal models. This guide details the selection of such models and the experimental designs necessary to elucidate the pharmacodynamic, pharmacokinetic, and toxicological properties of this compound.
Selection of Animal Models
The choice of an animal model is contingent on the specific research question. Key considerations include the model's physiological similarity to humans (for therapeutic applications) or the target species (for veterinary or agricultural use), as well as practical aspects such as handling, cost, and established research methodologies.
Rodent Models (Rats, Mice)
Rodent models, particularly rats and mice, are extensively used in biomedical research due to their genetic tractability, short gestation periods, and well-characterized physiology.[7] They are ideal for initial screening, dose-ranging studies, and mechanistic investigations.
-
Applications :
Porcine Models (Pigs)
Pigs share significant anatomical and physiological similarities with humans, particularly in their cardiovascular, digestive, and integumentary systems.[7] This makes them a valuable large animal model for translational research.
-
Applications :
-
Preclinical toxicology studies.
-
Evaluation of cardiovascular effects.
-
Studies on muscle growth and fat deposition for agricultural applications.[14]
-
Bovine Models (Cattle)
For agricultural applications aimed at enhancing meat production, cattle are the most relevant model. Studies in cattle provide direct insights into the efficacy and safety of the compound in the target species.
-
Applications :
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic agonist, is expected to exert its effects by binding to and activating β2-adrenergic receptors. This initiates a cascade of intracellular events primarily mediated by the Gs protein and subsequent production of cyclic AMP (cAMP).
Experimental Workflow for Efficacy and Safety Assessment
A typical preclinical workflow for evaluating a novel β2-agonist like this compound involves a tiered approach, starting with small animal models and progressing to larger, more target-relevant species.
Logical Framework for Animal Model Selection
The decision-making process for selecting an appropriate animal model should be systematic, taking into account the research objectives and the specific questions being addressed.
Quantitative Data from Analogous β2-Agonists
The following tables summarize representative quantitative data from studies on clenbuterol, salbutamol, and zilpaterol in various animal models. This information can serve as a benchmark for designing and interpreting studies on this compound.
Table 1: Pharmacokinetic Parameters of β2-Agonists in Animal Models
| Parameter | Clenbuterol (Rat) | Clenbuterol (Cattle) | Zilpaterol HCl (Cattle) |
| Route of Administration | Oral | Oral | Oral (in feed) |
| Dose | 200 µg/kg | 0.8 µg/kg | ~0.15 mg/kg/day |
| Tmax (Time to Peak Concentration) | 2 hours[9] | 6-12 hours[19] | N/A (steady state) |
| Elimination Half-life (t½) | ~26 hours[9] | 16-105 hours[19] | N/A |
| Primary Route of Excretion | Urine (~60%)[8] | Urine (~81%)[20] | Feces and Urine |
Data compiled from multiple sources and should be considered representative.
Table 2: Effects of β2-Agonists on Growth Performance and Carcass Composition
| Parameter | Clenbuterol (Rat) | Salbutamol (Rat) | Zilpaterol HCl (Cattle) |
| Dose | 4 mg/kg in diet | 6 mg/kg/day (oral) | 8.33 mg/kg of DM |
| Duration | 25 days | 4 weeks | 20-40 days |
| Effect on Muscle Mass | Increased gastrocnemius mass[21] | Increased gastrocnemius weight[2] | Increased ribeye area[15] |
| Effect on Body Weight Gain | Increased[7] | Decreased overall, but increased lean mass[2] | Increased[15] |
| Effect on Fat Mass | Decreased epididymal fat pad mass[21] | No significant change in fat mass[2] | Decreased 12th-rib fat[15] |
| Effect on Carcass Weight | N/A | N/A | Increased hot carcass weight[15] |
DM = Dry Matter. Data are illustrative of typical findings.
Table 3: Toxicological Endpoints of β2-Agonists in Animal Models
| Parameter | Clenbuterol (Rat) | Clenbuterol (Dog) | Salbutamol (Dog) |
| Study Type | Chronic Toxicity (18 months) | Chronic Toxicity (12 months) | Acute Toxicosis |
| Route of Administration | Oral | Oral | Ingestion/Inhalation |
| Key Findings | No substance-related abnormalities | Myocardial lesions in the papillary muscle[10] | Tachycardia, restlessness, muscle tremors[22] |
| No-Observed-Effect Level (NOEL) - Teratogenicity (Rat) | 1 mg/kg bw/day[20] | N/A | N/A |
| Acute Oral LD50 (Rat) | 80-180 mg/kg bw[20] | N/A | N/A |
bw = body weight. Data highlight potential target organs for toxicological evaluation.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effects of this compound. These should be adapted based on the specific research question and institutional guidelines.
Protocol: Evaluation of Anabolic Effects in a Rodent Model (Rat)
-
Animal Model : Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization : House animals in standard conditions for at least one week prior to the experiment.
-
Grouping : Randomly assign animals to groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle).
-
This compound (Low Dose).
-
This compound (Medium Dose).
-
This compound (High Dose).
-
-
Dosing : Administer this compound or vehicle daily for 21-28 days via oral gavage or subcutaneous injection.
-
Monitoring : Record body weight and food intake daily.
-
Functional Assessment (Optional) : Perform grip strength tests at baseline and at the end of the study.
-
Euthanasia and Tissue Collection : At the end of the study, euthanize animals and carefully dissect and weigh key skeletal muscles (e.g., gastrocnemius, soleus, tibialis anterior) and organs (heart, liver, kidneys).
-
Biochemical Analysis :
-
Homogenize a portion of the muscle tissue to determine total protein content (e.g., via Bradford or BCA assay).
-
Analyze serum for markers of muscle damage (e.g., creatine (B1669601) kinase).[3]
-
-
Histological Analysis :
-
Fix a cross-section of the muscle in formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to measure muscle fiber cross-sectional area.
-
Protocol: Pharmacokinetic Study in a Large Animal Model (Pig)
-
Animal Model : Young, healthy pigs (e.g., Landrace or Yorkshire, 20-30 kg).
-
Catheterization : Surgically implant jugular vein catheters for serial blood sampling. Allow for a recovery period of at least 3-5 days.
-
Dosing : Administer a single dose of this compound intravenously (for bioavailability assessment) or orally.
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, 720, 1440 minutes) into heparinized tubes.
-
Plasma Preparation : Centrifuge blood samples and store the plasma at -80°C until analysis.
-
Analytical Method :
-
Develop and validate a sensitive analytical method for the quantification of this compound in plasma, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis :
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.
-
Protocol: Acute Toxicology Study in a Rodent Model (Rat)
-
Animal Model : Male and female Sprague-Dawley rats.
-
Grouping : Assign animals to multiple dose groups and a vehicle control group.
-
Dosing : Administer a single dose of this compound at escalating concentrations via the intended clinical or exposure route (e.g., oral gavage).
-
Clinical Observations : Continuously observe animals for the first 4 hours post-dosing and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, respiratory rate, posture, and presence of convulsions).
-
Body Weight : Record body weight just prior to dosing and on days 7 and 14.
-
Necropsy : At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
-
Histopathology : Collect and preserve major organs and any tissues with gross lesions in formalin for histopathological examination.
-
LD50 Estimation : If mortality occurs, estimate the median lethal dose (LD50) using appropriate statistical methods.
Conclusion
While direct experimental data on this compound is limited, a robust framework for its preclinical evaluation can be constructed based on the extensive research conducted on other β2-adrenergic agonists. Rodent models are invaluable for initial screening and mechanistic studies, while larger animal models such as pigs and cattle are essential for translational and agricultural research. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies that will elucidate the pharmacological and toxicological profile of this compound, ensuring its safe and effective development for potential therapeutic or agricultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Muscle and serum changes with salbutamol administration in aerobically exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mixlab.com [mixlab.com]
- 5. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Beta-Adrenergic Agonists on Growth and Carcass Characteristics of Animals - Designing Foods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetics and metabolite pattern of clenbuterol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Animal studies on the tolerability of NAB 365 (clenbuterol) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Stimulation of muscle growth by clenbuterol: lack of effect on muscle protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of zilpaterol hydrochloride duration of feeding on performance and carcass characteristics of feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison between the effects of zilpaterol hydrochloride and R-salbutamol fed during the finishing period on the growth and carcass characteristics of feedlot cattle [scielo.org.za]
- 17. fao.org [fao.org]
- 18. Clenbuterol plasma pharmacokinetics in cattle† - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Clenbuterol [fao.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vetlexicon.com [vetlexicon.com]
Technical Guide: Verification of Brombuterol Hydrochloride's Molecular Formula and Weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular formula and weight of brombuterol (B1226356) hydrochloride, along with detailed experimental protocols for their verification. The included methodologies and diagrams are intended to support research and development activities in the pharmaceutical sciences.
Core Molecular Data
The fundamental physicochemical properties of brombuterol hydrochloride are summarized below. This information serves as the baseline for experimental verification.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉Br₂ClN₂O | [1][2][3] |
| Alternate Molecular Formula | C₁₂H₁₈Br₂N₂O · HCl | [4][5][6] |
| Molecular Weight | 402.55 g/mol | [1][3][5] |
| CAS Number | 21912-49-2 | [4][5] |
| IUPAC Name | 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol hydrochloride | [7][8] |
Experimental Protocols for Verification
The determination and confirmation of the molecular formula and weight of a pharmaceutical compound such as this compound are critical for its identification, purity assessment, and quality control.[7][9] The following are standard, detailed methodologies for this purpose.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[10] It is a primary method for determining the molecular weight of a compound with high accuracy and sensitivity.[5][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration appropriate for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
The sample solution should be clear and free of particulate matter.[9]
-
-
Instrumentation and Ionization:
-
An electrospray ionization (ESI) source is commonly used for small molecules like this compound.[9][11] ESI is a soft ionization technique that minimizes fragmentation and primarily produces intact molecular ions.
-
The mass analyzer can be a Time-of-Flight (TOF), Quadrupole Time-of-Flight (QTOF), or Orbitrap, all capable of high-resolution mass measurements.[7][9]
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode, as the amino groups in brombuterol are readily protonated.
-
The instrument will detect the mass-to-charge ratio of the ions. For brombuterol (C₁₂H₁₈Br₂N₂O), the expected protonated molecule [M+H]⁺ would be observed.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of brombuterol.
-
The molecular weight is calculated from the m/z value of this peak. Given that the charge (z) is +1, the mass is equal to the m/z value minus the mass of a proton.
-
High-resolution mass spectrometry can provide a mass measurement with high accuracy (typically <5 ppm), which can help confirm the elemental composition.[12]
-
Elemental Analysis for Molecular Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.[1][13]
Methodology:
-
Sample Preparation:
-
A small, accurately weighed amount of the dried this compound sample is required.
-
The sample must be pure and homogenous to ensure accurate results.
-
-
Instrumentation (CHN Analyzer):
-
The analysis is typically performed using an automated CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer.
-
The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
This converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
-
Detection and Quantification:
-
The resulting gases are separated, and their quantities are measured by thermal conductivity or infrared detectors.
-
The instrument's software calculates the percentage of each element in the original sample.
-
Separate analyses are required for bromine and chlorine, often using techniques like ion chromatography after combustion.
-
-
Data Analysis and Formula Calculation:
-
Convert the percentage of each element to moles by dividing by the element's atomic weight.
-
Determine the simplest whole-number ratio of the moles of each element to establish the empirical formula.[8]
-
Calculate the empirical formula weight.
-
Divide the molecular weight (obtained from mass spectrometry) by the empirical formula weight. This should result in an integer.
-
Multiply the subscripts in the empirical formula by this integer to determine the molecular formula.[14]
-
Visualizations
Experimental Workflow for Verification
The logical flow for the verification of the molecular formula and weight of this compound is depicted below.
Caption: Workflow for Molecular Formula and Weight Verification.
Signaling Pathway of Brombuterol
Brombuterol is a β-adrenergic receptor agonist.[2][4] Upon binding to β-adrenergic receptors, it initiates a signaling cascade, as illustrated below.
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
References
- 1. quora.com [quora.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 9. benchchem.com [benchchem.com]
- 10. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 11. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis [mdpi.com]
- 13. chm.davidson.edu [chm.davidson.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Forced Degradation Studies of Brombuterol Hydrochloride Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for conducting forced degradation studies on Brombuterol hydrochloride. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of a drug substance.[1] While specific degradation data for this compound is not extensively published, this guide outlines the established methodologies and best practices based on studies of similar compounds and general pharmaceutical stress testing protocols.[3][4][5]
Introduction to Forced Degradation
Forced degradation studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products.[1] The primary objectives of these studies are:
-
To establish the degradation pathways of the drug substance.
-
To identify the likely degradation products that could appear in the final drug product under normal storage conditions.
-
To elucidate the structure of the degradation products.
-
To develop and validate a stability-indicating assay method (SIAM) that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2]
-
To understand the chemical behavior of the molecule, which aids in formulation and packaging development.[1]
Experimental Workflow
The general workflow for a forced degradation study is a systematic process that begins with the preparation of the drug substance and culminates in the characterization of its degradation products.
Caption: Experimental workflow for forced degradation studies of this compound.
Detailed Experimental Protocols
The following protocols are based on general guidelines and practices for forced degradation studies.[1] The concentration of this compound, the strength of the stressor, and the duration of exposure should be optimized to achieve a target degradation of approximately 5-20%.
3.1. Acid Hydrolysis
-
Objective: To evaluate the degradation of this compound in acidic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method.
-
3.2. Alkaline Hydrolysis
-
Objective: To assess the stability of this compound in basic conditions.
-
Protocol:
-
To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 N NaOH.
-
Reflux the mixture at 60°C for various time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
At each interval, take an aliquot, neutralize it with 0.1 N HCl, and dilute it to the target concentration with the mobile phase.
-
Inject the prepared samples into the HPLC system for analysis.
-
3.3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Protocol:
-
To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a set duration (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, dilute it with the mobile phase, and analyze it by HPLC.
-
3.4. Thermal Degradation
-
Objective: To study the effect of high temperature on the stability of solid this compound.
-
Protocol:
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose the sample to a high temperature (e.g., 105°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).[3]
-
At each time point, dissolve a portion of the solid sample in a suitable solvent, dilute it to the desired concentration, and analyze by HPLC.
-
3.5. Photolytic Degradation
-
Objective: To evaluate the photosensitivity of this compound.
-
Protocol:
-
Expose the this compound stock solution (1 mg/mL) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At regular intervals, withdraw samples from both the exposed and control solutions, dilute them appropriately, and analyze them using HPLC.
-
Analytical Methodology
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of forced degradation studies.[6]
Typical HPLC Method Parameters:
| Parameter | Example Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 65:35 v/v).[3][5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a specific wavelength (e.g., 225 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 20 µL |
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Stressor | Duration (hours) | % Degradation | No. of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 | Data | Data |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | 24 | Data | Data |
| Oxidative | 3% H₂O₂ at Room Temp. | 24 | Data | Data |
| Thermal (Solid) | 105°C | 72 | Data | Data |
| Photolytic (Solution) | UV/Visible Light | 48 | Data | Data |
Note: The values in the table are placeholders and need to be determined experimentally.
Degradation Pathway Elucidation
The identification of degradation products is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7] By comparing the mass spectra of the parent drug and its degradation products, a fragmentation pattern can be established, which helps in proposing the structures of the degradants.
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
Conclusion
This guide provides a comprehensive framework for conducting forced degradation studies on this compound. While specific experimental data for this compound is limited in the public domain, the outlined methodologies, based on established scientific principles and regulatory guidelines, offer a robust starting point for any researcher in this field. Successful execution of these studies will ensure the development of a reliable stability-indicating method, which is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. scispace.com [scispace.com]
- 4. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. METHOD DEVELOPMENT AND FORCE DEGRADATION STUDIES FOR SIMULTANEOUS ESTIMATION OF SALBUTAMOL SULFATE, ETOFYLLINE AND BROMHEXINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD | Semantic Scholar [semanticscholar.org]
- 6. questjournals.org [questjournals.org]
- 7. Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Brombuterol Hydrochloride in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Brombuterol hydrochloride in human plasma. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Method validation was conducted in accordance with industry standards, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Brombuterol.
Introduction
Brombuterol is a beta-2 adrenergic receptor agonist that has been investigated for its bronchodilator properties. Accurate and reliable quantification of Brombuterol in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note provides a complete protocol for the determination of this compound in human plasma, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Brombuterol-d9 hydrochloride (internal standard, IS) (purity ≥98%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Brombuterol-d9 hydrochloride into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare serial dilutions of the Brombuterol stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Brombuterol-d9 hydrochloride stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the 10 ng/mL IS working solution.
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 1 M acetic acid, and then 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 v/v Mobile Phase A:Mobile Phase B).
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.5 15 5.0 95 8.0 95 8.1 5 | 10.0 | 5 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +5000 V
-
Source Temperature: 500°C
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Brombuterol 367.0 309.0 150 25 Brombuterol (Qualifier) 367.0 291.0 150 35 | Brombuterol-d9 (IS) | 376.0 | 315.0 | 150 | 25 |
Note: The exact m/z values for the protonated molecule [M+H]+ of Brombuterol may vary slightly depending on the isotopic distribution of bromine (79Br and 81Br). The monoisotopic mass is used here. The collision energies should be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Brombuterol | 0.05 - 50 | ≥ 0.995 | 0.05 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 0.15 (Low QC) | ≤ 10% | ≤ 12% | 90 - 110% |
| 2.5 (Medium QC) | ≤ 8% | ≤ 10% | 92 - 108% |
| 40 (High QC) | ≤ 7% | ≤ 9% | 95 - 105% |
Data presented in Tables 1 and 2 are representative values based on typical performance for similar beta-agonist assays and should be confirmed during in-lab validation.
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Brombuterol Signaling Pathway
Caption: Simplified beta-2 adrenergic signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The clear workflow, combined with robust chromatographic and mass spectrometric conditions, ensures accurate and precise results for pharmacokinetic and clinical studies.
HPLC-UV analysis of Brombuterol hydrochloride in biological samples
An Application Note and Protocol for the HPLC-UV Analysis of Brombuterol Hydrochloride in Biological Samples
This document provides a detailed methodology for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
This compound is a synthetic β2-adrenergic agonist. Due to its potential for misuse as a growth-promoting agent in livestock and as a doping agent in sports, sensitive and reliable analytical methods are required for its detection and quantification in biological samples such as plasma, urine, and tissue. This application note details a robust HPLC-UV method for the determination of this compound, encompassing sample preparation, chromatographic separation, and method validation.
Principle
The method involves the extraction of this compound from the biological matrix, followed by separation and quantification using reverse-phase HPLC with a UV detector. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed at the wavelength of maximum absorbance for Brombuterol.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade reagents: hydrochloric acid, sodium hydroxide (B78521), triethylamine, and ortho-phosphoric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Syringe filters (0.45 µm)
-
Ultrapure water
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
UV-Vis detector
-
Column oven
-
Chromatography data station
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
3.3.1. Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine
-
To 1 mL of the biological sample (plasma, serum, or urine), add a suitable internal standard.
-
Alkalinize the sample to a pH > 9.0 using sodium hydroxide solution.
-
Add 5 mL of an extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
3.3.2. Solid-Phase Extraction (SPE) for Tissue Samples
-
Homogenize 1 gram of the tissue sample in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Condition an SPE cartridge (e.g., C18) by passing methanol followed by water through it.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a suitable solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-UV Conditions
The following are typical starting conditions that may require optimization:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~245 nm (To be determined by scanning the UV spectrum of Brombuterol) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Assessed by analyzing blank biological samples to ensure no interference at the retention time of Brombuterol.
-
Linearity: Determined by constructing a calibration curve from at least five different concentrations of this compound. The correlation coefficient (r²) should be > 0.99.
-
Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be < 15%.
-
Accuracy: Determined by spiking known amounts of Brombuterol into blank biological samples and calculating the percentage recovery. Recoveries should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
|---|---|
| 0.1 | Insert Data |
| 0.5 | Insert Data |
| 1.0 | Insert Data |
| 5.0 | Insert Data |
| 10.0 | Insert Data |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
|---|---|---|---|
| Low QC | Insert Data | Insert Data | Insert Data |
| Mid QC | Insert Data | Insert Data | Insert Data |
| High QC | Insert Data | Insert Data | Insert Data |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD | Insert Data |
| LOQ | Insert Data |
Visualizations
The following diagrams illustrate the experimental workflows.
Application Note: Quantitative Analysis of Brombuterol Hydrochloride in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Brombuterol hydrochloride in biological matrices, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation involving solid-phase extraction (SPE), derivatization to enhance volatility, and instrumental analysis. This application note is intended to guide researchers in developing and implementing a robust and sensitive method for the detection and quantification of Brombuterol.
Introduction
Brombuterol is a long-acting β2 adrenergic agonist that has been illicitly used as a growth promoter in livestock. Its detection in biological samples is crucial for food safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the unambiguous identification and quantification of Brombuterol. Due to the low volatility and polar nature of Brombuterol, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This protocol focuses on the formation of a trimethylsilyl (B98337) (TMS) derivative of Brombuterol.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Brombuterol from a urine matrix.
Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., Clenbuterol-d9)
-
Phosphate (B84403) buffer (0.2 M, pH 7.0)
-
Dichloromethane
-
Isopropanol
-
SPE cartridges (e.g., C18, 500 mg, 3 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 5 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and the internal standard. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 40% methanol in water solution. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of the derivatization agent for subsequent analysis.
Derivatization
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
Procedure:
-
To the dried extract from the SPE procedure, add 50 µL of a 1:1 (v/v) mixture of BSTFA + 1% TMCS and ethyl acetate.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization reaction.[1]
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of TMS-derivatized Brombuterol. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data for TMS-Derivatized Brombuterol
| Analyte (TMS Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Brombuterol | Not explicitly found | 277 | 351, 86 | Not explicitly found | Not explicitly found |
| Clenbuterol (B1669167) (for reference) | ~10.5 | 262 | 243, 86 | 0.05 | 0.15 |
Note: The mass spectra for Brombuterol indicate characteristic ions, but a full quantitative method with retention time, LOD, and LOQ was not found in the reviewed literature. The data for Clenbuterol is from a validated method and can serve as a starting point for method development for Brombuterol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of Brombuterol.
Signaling Pathway (Illustrative Logical Relationship)
References
Solid-Phase Extraction Protocol for Brombuterol Hydrochloride from Urine: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a solid-phase extraction (SPE) method for the isolation and purification of Brombuterol hydrochloride from urine samples. The protocol is designed for use in research, clinical, and forensic toxicology settings.
Introduction
Brombuterol is a β2-adrenergic agonist that has been used illicitly in livestock for growth promotion and in sports as a performance-enhancing drug. Accurate and reliable detection of Brombuterol and its metabolites in urine is crucial for regulatory control and anti-doping efforts. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This application note details a robust SPE protocol for the extraction of Brombuterol from urine, followed by analysis using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In this protocol, a urine sample is passed through a solid sorbent material packed in a cartridge. Brombuterol, the analyte of interest, is retained on the sorbent while interfering substances are washed away. The purified analyte is then eluted from the sorbent using a small volume of an appropriate solvent.
Experimental Protocols
A generalized workflow for the solid-phase extraction of drugs from urine involves several key steps, from sample pre-treatment to the final elution of the purified analyte.[1] For conjugated analytes, such as those often found in urine, an initial hydrolysis step is typically required to cleave the conjugate and allow for extraction of the free drug.[2][3]
Materials and Reagents
-
SPE Cartridges: C8 or C18 cartridges (e.g., Agilent SampliQ C8) are suitable for the extraction of moderately nonpolar compounds like Brombuterol.[2] Mixed-mode cation exchange cartridges can also be effective.[4]
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Sodium Acetate (B1210297) Buffer (e.g., 2 M, pH 5.2)[2]
-
Elution Solvent: A mixture of organic solvent and an acid or base to facilitate the elution of the analyte. For basic drugs, a common eluent is methanol containing a small percentage of formic acid.
-
Internal Standard (optional, but recommended for quantitative analysis)
Sample Pre-Treatment (Enzymatic Hydrolysis)
Since drugs in urine are often present as glucuronide conjugates, an enzymatic hydrolysis step is recommended to liberate the free drug prior to extraction.[2][3]
-
To a 5 mL aliquot of human urine, add 2 mL of a 2 M sodium acetate buffer (pH 5.2).[2]
-
If an internal standard is used, spike the sample at this stage.
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Incubate the mixture, for example, at 60°C for 2 hours.
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at 2,000 rpm for 10 minutes at 5°C to pellet any precipitates.[2]
Solid-Phase Extraction Procedure
The following protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. This step solvates the sorbent material.[1]
-
Equilibration: Equilibrate the cartridge by passing 3 mL of the sodium acetate buffer (or a buffer matching the pH of the pre-treated sample) through the sorbent. This prepares the sorbent for optimal sample retention.[1]
-
Sample Loading: Load the supernatant from the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[1]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences. Follow this with a wash using a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) to remove less polar interferences without eluting the analyte.[1]
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing air through it for 5-10 minutes. This step is crucial to ensure efficient elution.
-
Elution: Elute the retained Brombuterol from the cartridge using 2-3 mL of the elution solvent (e.g., methanol with 5% formic acid). Collect the eluate in a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase compatible with the analytical instrument (e.g., HPLC or GC-MS).[1][2]
Data Presentation
The performance of an SPE method is evaluated based on several key parameters. The following table summarizes expected performance characteristics for the extraction of drugs from urine using SPE, based on data from similar compounds.
| Parameter | Typical Value | Reference |
| Recovery | 85% - 110% | [2][6] |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.15 - 3.0 ng/mL | [6] |
| Intra-day Precision (RSD) | < 10% | [6] |
| Inter-day Precision (RSD) | < 15% | [6] |
Visualizations
The following diagrams illustrate the logical workflow of the solid-phase extraction process.
Caption: Experimental workflow for the solid-phase extraction of Brombuterol from urine.
Caption: Logical relationship of components in the solid-phase extraction process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Sample Preparation of Brombuterol Hydrochloride in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Brombuterol hydrochloride from tissue samples. The following sections outline various techniques, including tissue homogenization, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Tissue Homogenization: The Initial Step
Proper homogenization is critical for the efficient extraction of analytes from tissue matrices. The goal is to disrupt the tissue structure to release the target compound, this compound, into a solvent.
Protocol:
-
Weighing: Accurately weigh approximately 1-5 grams of the tissue sample (e.g., liver, muscle).[1]
-
Mincing: Finely mince the tissue sample using a scalpel or scissors.
-
Homogenization:
-
Place the minced tissue into a homogenizer tube.
-
Add a suitable homogenization buffer or solvent. An acidic buffer is often used for basic compounds like Brombuterol. For example, a 3% metaphosphoric acid solution can be effective.[2]
-
Homogenize the sample using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved.[1][3] To prevent degradation of the analyte, this step should be performed on ice.
-
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10-20 minutes at 4°C) to pellet solid debris.[1][3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, for further cleanup and analysis.
Extraction and Cleanup Methodologies
Following homogenization, the extract typically requires further purification to remove interfering matrix components. The choice of extraction and cleanup method depends on the complexity of the matrix, the required sensitivity, and the available equipment.
Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5] For basic compounds like Brombuterol, pH adjustment is a key step to ensure it partitions into the organic phase.
Protocol:
-
pH Adjustment: Take the supernatant from the homogenization step and adjust the pH to >9.0 using an appropriate base (e.g., sodium hydroxide). This deprotonates the amine group of Brombuterol, making it more soluble in organic solvents.[2]
-
Solvent Extraction:
-
Add an immiscible organic solvent or a mixture, such as n-hexane-ethyl acetate (B1210297) (1:1, v/v), to the aqueous sample in a separatory funnel.[2]
-
Shake vigorously for 2-5 minutes to facilitate the transfer of Brombuterol into the organic phase.[6]
-
Allow the layers to separate.
-
-
Collection: Collect the organic layer containing the analyte. This step can be repeated to maximize recovery.[6]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., mobile phase for LC-MS analysis) before injection.
Workflow for Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient cleanup technique compared to LLE.[7] It utilizes a solid sorbent to retain either the analyte or the interfering compounds. For Brombuterol, a mixed-mode cation exchange sorbent is often effective due to its basic nature.
Protocol:
-
Enzymatic Hydrolysis (Optional): To cleave any conjugated β-agonists, the sample can be subjected to enzyme hydrolysis.[8]
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 with cation exchange properties) by sequentially passing methanol (B129727) and then water or a suitable buffer through it.[7]
-
Sample Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of methanol) to remove hydrophilic interferences while retaining Brombuterol.
-
Elution: Elute the Brombuterol from the cartridge using a stronger solvent, often an acidified organic solvent (e.g., methanol with formic or acetic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[1]
Workflow for Solid-Phase Extraction (SPE)
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE).[9][10] This method is known for its speed and efficiency.[10]
Protocol:
-
Extraction:
-
Place a known amount of homogenized tissue (e.g., 1-2 g) into a 50 mL centrifuge tube.
-
Add an internal standard.
-
Add 10 mL of acetonitrile (B52724) (or acetonitrile with 1% acetic acid).
-
Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at high speed (e.g., 4000 rpm for 5 minutes).
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents to remove specific interferences. For animal tissues, this may include PSA (primary secondary amine) to remove fatty acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.[9]
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
Take the final supernatant for analysis, which may be directly injected or evaporated and reconstituted if further concentration is needed.
-
Workflow for QuEChERS
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for Brombuterol and related beta-agonists in tissue samples. It is important to note that performance can vary depending on the specific tissue matrix and analytical instrumentation.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS | Reference(s) |
| Recovery | Generally lower than SPE | 60% - 110.1% | >70% (method dependent) | [2],[11] |
| Limit of Detection (LOD) | 25 pg/g | 0.07 µg/kg - 0.46 ng/g | 10 ng/g (for related compounds) | [12],[13],[11] |
| Limit of Quantification (LOQ) | 0.025 ng/g | Not consistently reported | 0.05 - 1.25 ng/g (for related compounds) | [12],[14] |
Note: The data presented is a compilation from studies on Brombuterol and structurally similar beta-agonists like Clenbuterol (B1669167). Method validation for this compound is recommended for specific tissue types.
Concluding Remarks
The choice of sample preparation technique for this compound in tissue is a critical decision that impacts the accuracy, sensitivity, and throughput of the analysis.
-
LLE is a fundamental technique but may suffer from lower recovery and selectivity.
-
SPE offers higher selectivity and recovery, making it suitable for complex matrices and low-level detection.[8][11]
-
QuEChERS provides a rapid and efficient alternative, significantly reducing sample processing time and solvent consumption, making it attractive for high-throughput screening.[10]
For all methods, subsequent analysis is typically performed using highly sensitive and selective techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][15] The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in extraction efficiency.[8]
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. arborassays.com [arborassays.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of multiple anticoagulant rodenticides in animal blood and liver tissue using principles of QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of solid-phase extraction techniques to the extraction and clean-up of b-agonists from biological matrices - DORAS [doras.dcu.ie]
- 12. Quantification of clenbuterol in equine plasma, urine and tissue by liquid chromatography coupled on-line with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of clenbuterol in porcine tissues using solid-phase extraction combined with ultrasound-assisted dispersive liquid-liquid microextraction and HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of per- and polyfluoroalkyl substances in tissue using QuEChERS extraction followed by novel enhanced matrix removal mixed-mode passthrough cleanup with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated Stability-Indicating RP-HPLC Method for the Determination of Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brombuterol (B1226356) hydrochloride is a beta-2 adrenergic agonist used as a bronchodilator. Ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Brombuterol hydrochloride is paramount. This requires a robust, validated analytical method for its quantification and stability assessment. This document provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Analytical Method
A simple, rapid, and specific stability-indicating UPLC method has also been developed for the direct determination of this compound in tablets and spiked biological samples like human plasma and urine.[4]
Principle
The method utilizes reversed-phase chromatography to separate this compound from its potential degradation products. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its maximum wavelength. The stability-indicating nature of the method is confirmed through forced degradation studies.
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5][6]
-
Software: Chromatography data acquisition and processing software.
-
Reference Standard: this compound of known purity.[7]
-
Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate).
Experimental Protocols
Preparation of Mobile Phase
A commonly used mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol and 0.5% orthophosphoric acid (OPA) in a ratio of 80:20 v/v can be used.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 1-20 µg/mL).
Preparation of Sample Solutions (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2][5][6] |
| Mobile Phase | Methanol: 0.5% OPA (80:20 v/v)[2] |
| Flow Rate | 1.0 mL/min[2][5][6] |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm[2] |
| Column Temperature | Ambient |
Method Validation Protocol
The analytical method should be validated according to ICH guidelines, covering the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are also performed to demonstrate the separation of the drug from its degradation products.[3][5][6][8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across a specified range. A calibration curve is plotted, and the correlation coefficient (r²) and regression equation are determined.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of the analyte added to a placebo (standard addition method). The analysis is performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The results are expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the mobile phase composition, pH, flow rate, and column temperature.[3]
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an RP-HPLC method for this compound.
Table 1: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | Value | Value |
| 100% | 10 | Value | Value |
| 120% | 12 | Value | Value |
| Mean % Recovery | 98.0 - 102.0% |
Table 3: Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 2% |
| Intermediate Precision (Inter-day) | < 2% |
Table 4: LOD and LOQ Data
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | e.g., 0.117[2] |
| Limit of Quantification (LOQ) | e.g., 0.355[2] |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the validated analytical method development of this compound.
Caption: Workflow for developing a validated analytical method.
Signaling Pathway (Illustrative)
While not directly part of the analytical method, understanding the mechanism of action of this compound can be relevant. The following is an illustrative diagram of the beta-2 adrenergic signaling pathway.
Caption: Simplified beta-2 adrenergic signaling pathway.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the determination of this compound in pharmaceutical formulations. The validation data confirms that the method is suitable for its intended purpose, including routine quality control analysis and stability studies.
References
- 1. ijrpr.com [ijrpr.com]
- 2. rjpn.org [rjpn.org]
- 3. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 21912-49-2) [witega.de]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Use of Brombuterol-d9 hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of Brombuterol-d9 hydrochloride as an internal standard in the quantitative analysis of Brombuterol in biological matrices. The use of a stable isotope-labeled internal standard like Brombuterol-d9 is the gold standard in quantitative mass spectrometry-based assays, offering superior accuracy and precision by compensating for variations in sample preparation and instrument response.
The following sections detail the principles of using a deuterated internal standard, protocols for sample preparation from various matrices, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the sensitive and specific quantification of Brombuterol.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, Brombuterol-d9 hydrochloride) to the sample at the beginning of the analytical process. Because the deuterated internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and variations in ionization efficiency during mass spectrometric analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, irrespective of sample losses or matrix effects.
Experimental Protocols
This section provides detailed methodologies for the analysis of Brombuterol in various biological matrices using Brombuterol-d9 hydrochloride as an internal standard. The protocols are based on established methods for the analysis of beta-agonists in food and biological samples.
Protocol 1: Analysis of Brombuterol in Animal Tissue (Meat) using QuEChERS and LC-MS/MS
This protocol is adapted from a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the multi-residue analysis of β-agonists in animal muscle and viscera.
1. Materials and Reagents
-
Brombuterol analytical standard
-
Brombuterol-d9 hydrochloride internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Deionized water
-
QuEChERS extraction tubes and cleanup kits
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Brombuterol and Brombuterol-d9 hydrochloride in methanol.
-
Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions of Brombuterol by diluting the primary stock solution with a suitable solvent (e.g., methanol:water 50:50 v/v).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of Brombuterol-d9 hydrochloride by diluting the primary stock solution. The final concentration in the sample extract should be optimized based on the expected analyte concentration range.
3. Sample Preparation (QuEChERS)
-
Weigh 2 g (± 0.01 g) of homogenized tissue sample into a 50 mL centrifuge tube.
-
Fortify the sample with a known amount of the Brombuterol-d9 hydrochloride internal standard working solution.
-
Add 10 mL of acetonitrile (1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 5000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at ≥ 5000 x g for 5 minutes.
-
Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 10% methanol in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-2.0 min: 5% B
-
2.1-9.0 min: Ramp to 90% B
-
9.1-12.0 min: Hold at 90% B
-
12.1-13.0 min: Return to 5% B
-
13.1-16.0 min: Re-equilibration
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 450°C
-
Sheath Gas: 38 Arb
-
Auxiliary Gas: 4 Arb
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for Brombuterol and Brombuterol-d9 should be optimized.
// Nodes Sample [label="Homogenized Tissue Sample (2g)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike_IS [label="Spike with Brombuterol-d9 HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Add ACN & QuEChERS Salts\nShake & Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dSPE [label="dSPE Cleanup\n(PSA, C18, MgSO4)\nVortex & Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Evaporate Supernatant\nto Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitute in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Spike_IS; Spike_IS -> Extraction; Extraction -> dSPE [label="Supernatant"]; dSPE -> Evaporation [label="Cleaned Extract"]; Evaporation -> Reconstitution; Reconstitution -> Analysis; } caption [label="QuEChERS Workflow for Tissue Analysis", shape=plaintext, fontsize=10];
Protocol 2: Analysis of Brombuterol in Bovine Urine using Enzymatic Hydrolysis, Solid-Phase Extraction (SPE), and LC-MS/MS
This protocol is based on methods for the detection of beta-agonists in urine, which often involve an enzymatic hydrolysis step to cleave conjugated metabolites.
1. Materials and Reagents
-
Brombuterol analytical standard
-
Brombuterol-d9 hydrochloride internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.2 M, pH 5.2)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonia (B1221849) solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Deionized water
2. Standard Solution Preparation
-
As described in Protocol 1.
3. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
Pipette 5 mL of urine sample into a centrifuge tube.
-
Add the Brombuterol-d9 hydrochloride internal standard.
-
Add 2.5 mL of sodium acetate buffer (0.2 M, pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours (overnight).
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with methanol followed by deionized water and then sodium acetate buffer.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and then a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a suitable solvent (e.g., 5% ammonia in a mixture of ethyl acetate and methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize separation for the urine matrix.
// Nodes Urine_Sample [label="Urine Sample (5mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike_IS [label="Spike with Brombuterol-d9 HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\nLoad, Wash, Elute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Evaporate Eluate\nto Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitute in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Urine_Sample -> Spike_IS; Spike_IS -> Hydrolysis; Hydrolysis -> SPE; SPE -> Evaporation [label="Eluate"]; Evaporation -> Reconstitution; Reconstitution -> Analysis; } caption [label="SPE Workflow for Urine Analysis", shape=plaintext, fontsize=10];
Data Presentation
The following tables summarize typical quantitative data obtained from methods analyzing beta-agonists, including Brombuterol, using deuterated internal standards. The specific values can vary depending on the matrix, instrumentation, and specific method validation.
Table 1: LC-MS/MS MRM Transitions for Brombuterol and Brombuterol-d9 hydrochloride
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Brombuterol | 365.0 | 291.0 | 273.0 |
| Brombuterol-d9 | 374.0 | 297.0 | 279.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Method Validation Parameters for Brombuterol Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | |
| Recovery | 70 - 120% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 20% |
Conclusion
Brombuterol-d9 hydrochloride is an excellent internal standard for the accurate and reliable quantification of Brombuterol in a variety of biological matrices. The use of a stable isotope-labeled internal standard is crucial for robust method development and validation, particularly in regulated environments. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement high-quality analytical methods for the detection and quantification of Brombuterol.
Application Notes and Protocols for the Quantitative Analysis of Brombuterol Hydrochloride in Plasma
Audience: Researchers, scientists, and drug development professionals.
Note: Limited direct data exists for Brombuterol hydrochloride. The following protocols and data are based on its close structural analog, Bambuterol (B1223079), and are expected to be highly applicable with minor modifications.
Introduction
Brombuterol is a long-acting β2-adrenergic agonist used as a bronchodilator. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantitative analysis of Brombuterol in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a simple and effective method for extracting Brombuterol from a plasma matrix.
Materials and Reagents:
-
Human plasma (with EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to each plasma sample, except for the blank samples.
-
Alkalinization: Add 50 µL of a suitable alkaline solution (e.g., 0.1 M sodium hydroxide) to adjust the sample pH.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water with ammonium acetate and formic acid).[1][2]
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | Zorbax SB C18 or equivalent (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A suitable gradient to ensure separation from endogenous interferences. |
Mass Spectrometric Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| IonSpray Voltage | ~4500 V |
| Temperature | ~600°C |
| MRM Transitions | To be determined by infusing a standard solution of Brombuterol and the IS. |
Data Presentation
The following tables summarize the quantitative data from various validation studies for the analysis of Bambuterol in plasma, which can be used as a reference for a Brombuterol assay.
Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Bambuterol | 0.05 - 4.0 | > 0.99 | [3] |
| Bambuterol enantiomers | 0.025 - 2.5 | Not specified | [2] |
| R-Bambuterol | 0.01 - Not specified | Not specified | [1] |
| Bambuterol enantiomers | 1 - 800 | Not specified | [4] |
Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Bambuterol | Not specified | < 7% | < 7% | < 8% | [3] |
| R-Bambuterol | Not specified | < 12.7% | < 8.6% | Not specified | [1] |
| Bambuterol enantiomers | Not specified | < 10.1% | < 10.1% | Within 8.0% | [4] |
| Bambuterol enantiomers | Not specified | < 12.4% | < 12.4% | Not specified | [2] |
Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Reference |
| Bambuterol | 0.05 | [3] |
| R-Bambuterol | 0.01 | [1] |
| Bambuterol enantiomers | 0.025 | [2] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the major steps involved in the quantitative analysis of this compound in plasma.
Caption: Experimental workflow for Brombuterol analysis in plasma.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during the validation of the analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brombuterol hydrochloride is a selective β2-adrenergic receptor (β2-AR) agonist.[1] β2-ARs are G-protein coupled receptors (GPCRs) predominantly expressed in the smooth muscle cells of the airways.[2] Activation of these receptors by an agonist like Brombuterol leads to the relaxation of airway smooth muscle, making it a molecule of interest for respiratory conditions.[2] In vitro assays are crucial for characterizing the pharmacological profile of β2-AR agonists, including their potency, efficacy, and binding affinity. These application notes provide detailed protocols for essential in vitro assays to evaluate the activity of this compound.
The primary mechanism of action for β2-AR agonists involves the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.[2]
Key In Vitro Assays
Three key in vitro assays are described to fully characterize the interaction of this compound with the β2-adrenergic receptor:
-
cAMP Accumulation Assay: To determine the functional potency (EC50) of this compound in stimulating the β2-AR signaling pathway.
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the β2-AR.
-
Receptor Internalization Assay: To assess agonist-induced receptor desensitization and internalization.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays.
Table 1: Functional Potency of β2-Adrenergic Receptor Agonists in cAMP Accumulation Assay
| Compound | Cell Line | EC50 (M) | Positive Control | Positive Control EC50 (M) |
| This compound | CHO-K1 cells expressing human β2-AR | To be determined | Isoproterenol | 4.91 x 10⁻¹⁰[3] |
| HEK293 cells expressing human β2-AR | To be determined | Isoproterenol | ~0.5 x 10⁻⁹[4] |
Table 2: Binding Affinity of β2-Adrenergic Receptor Ligands
| Compound | Receptor Source | Radioligand | Ki (nM) | Positive Control | Positive Control Ki (nM) |
| This compound | Membranes from cells expressing human β2-AR | [¹²⁵I]-Cyanopindolol | To be determined | Propranolol (B1214883) | ~1[5] |
| [³H]-CGP-12177 | To be determined | Alprenolol | ~1[5] |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.
Workflow Diagram:
Caption: Workflow for the cAMP Accumulation Assay.
Materials:
-
Cell Line: A cell line stably expressing the human β2-adrenergic receptor, such as CHO-K1 or HEK293 cells.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: 96-well or 384-well white, solid-bottom cell culture plates.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
Isoproterenol: Positive control.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[6]
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a PDE inhibitor.
-
cAMP Detection Kit: Commercially available kits such as HTRF® cAMP dynamic 2 (Cisbio), LANCE™ Ultra cAMP (PerkinElmer), or a cAMP ELISA kit.
-
Cell Lysis Buffer: Provided with the cAMP detection kit.
Protocol:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and Isoproterenol in stimulation buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Also, prepare a vehicle control (stimulation buffer with the same concentration of solvent as the highest compound concentration).
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 30 minutes at 37°C.[6]
-
Add 50 µL of the serially diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[8]
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents to the cell lysate.
-
Incubate as recommended by the manufacturer.
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or fluorescence).
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
-
Radioligand Binding Assay
This assay measures the direct interaction of this compound with the β2-adrenergic receptor by competing with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the Radioligand Binding Assay.
Materials:
-
Membrane Preparation: Membranes isolated from cells or tissues expressing the β2-adrenergic receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the β2-AR, such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP) or [³H]-CGP-12177.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
This compound: Stock solution prepared in a suitable solvent.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled β2-AR antagonist, such as propranolol (10 µM).
-
Assay Plate: 96-well polypropylene (B1209903) plates.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[9]
-
Scintillation Cocktail and Counter.
Protocol:
-
Membrane Preparation:
-
Grow a large batch of cells expressing the β2-AR.
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Homogenize the cell lysate and perform differential centrifugation to isolate the membrane fraction.[10]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:[9]
-
Total Binding: Membranes, radioligand (at a concentration close to its Kd), and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition: Membranes, radioligand, and varying concentrations of this compound.
-
-
Add 150 µL of the membrane preparation (e.g., 10-20 µg of protein) to each well.[9]
-
Add 50 µL of the competing compound (this compound or propranolol) or buffer.
-
Add 50 µL of the radioligand.[9]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.[9]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Receptor Internalization Assay
This assay visualizes and quantifies the translocation of the β2-adrenergic receptor from the cell surface to intracellular compartments upon agonist stimulation.
Workflow Diagram:
Caption: Workflow for the Receptor Internalization Assay.
Materials:
-
Cell Line: A cell line stably expressing a fluorescently-tagged human β2-adrenergic receptor (e.g., β2-AR-GFP or β2-AR-eYFP).
-
Culture Dishes: Glass-bottom dishes or plates suitable for high-resolution microscopy.
-
This compound.
-
Live-cell Imaging Medium.
-
Confocal Microscope.
-
Image Analysis Software (e.g., ImageJ/Fiji).
Protocol:
-
Cell Preparation:
-
Culture the cells expressing the fluorescently-tagged β2-AR.
-
Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire baseline images of the cells, showing the localization of the β2-AR at the plasma membrane.
-
Add this compound at a final concentration (e.g., 10 µM) to the dish.
-
Acquire images at regular time intervals (e.g., every 2-5 minutes) for up to 60 minutes to visualize the movement of the receptor from the cell surface into intracellular vesicles.
-
-
Fixed-Cell Imaging (Alternative):
-
Treat cells in separate wells with this compound for different durations (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, fix the cells with 4% paraformaldehyde.
-
Wash the cells and mount them with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope.
-
-
Image Analysis and Quantification:
-
Use image analysis software to quantify receptor internalization.
-
This can be done by measuring the decrease in fluorescence intensity at the plasma membrane or the increase in the number and intensity of intracellular fluorescent puncta over time.
-
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound initiates a well-defined signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Cell-Based Assays for Beta-2 Adrenergic Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The beta-2 adrenergic receptor (β2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, making it a primary target for drugs treating asthma and chronic obstructive pulmonary disease (COPD).[1] Upon activation by an agonist, the β2AR primarily couples to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3] This application note provides detailed protocols for developing robust cell-based assays to identify and characterize β2AR agonists by measuring downstream signaling events, specifically cAMP production and reporter gene activation.
Beta-2 Adrenergic Receptor Signaling Pathways
The classical β2AR signaling pathway involves Gs-protein activation, leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various cellular proteins, leading to a physiological response.[4] Additionally, activated GPCRs can trigger G-protein-independent signaling pathways, often mediated by β-arrestin recruitment, which can lead to receptor desensitization and activation of other signaling cascades like the ERK/MAPK pathway.[2][5][6] Understanding these pathways is critical for designing relevant cell-based assays.
Caption: Canonical (Gs/cAMP) and non-canonical (β-arrestin) signaling pathways of the β2AR.
Assay Selection
The choice of assay depends on the specific research goals, such as primary screening, lead optimization, or studying biased agonism.
| Assay Type | Principle | Pros | Cons | Typical Use |
| cAMP Measurement | Direct quantification of the second messenger cAMP. | Functional, direct readout of Gs activation.[7] | Can be sensitive to cell number variation. | HTS, Potency Determination |
| Reporter Gene Assay | Measures transcriptional activity via a cAMP Response Element (CRE) linked to a reporter (e.g., Luciferase).[8] | High sensitivity, large signal window, endpoint assay.[9] | Indirect measurement, potential for off-target effects. | HTS, Agonist/Antagonist Screening |
| β-Arrestin Recruitment | Measures the interaction between β2AR and β-arrestin upon agonist binding.[6] | G-protein independent, useful for studying biased agonism. | Requires specialized reagents or cell lines. | Biased Agonism Studies |
Protocol 1: Homogeneous Time-Resolved FRET (TR-FRET) cAMP Assay
This protocol describes a competitive immunoassay to measure cAMP levels in cells expressing β2AR. The assay uses a terbium (Tb) cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
References
- 1. criver.com [criver.com]
- 2. ClinPGx [clinpgx.org]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. innoprot.com [innoprot.com]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
Application Notes and Protocols for High-Throughput Screening of Brombuterol Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brombuterol and its analogues are synthetic compounds belonging to the class of β2-adrenergic receptor agonists. These compounds are of significant interest in drug development, particularly for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), due to their bronchodilatory effects. The therapeutic action of these molecules is mediated through their interaction with the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). Upon agonist binding, the β2AR activates the canonical Gs signaling pathway. This involves the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation.[5]
High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel "hit" compounds with desired biological activity.[6][7] This document provides detailed protocols for a suite of HTS assays designed to identify and characterize novel Brombuterol analogues that act as potent and selective β2AR agonists. The workflow incorporates a primary functional screen to identify active compounds, followed by a secondary binding assay to confirm direct receptor interaction and determine binding affinity.
Signaling Pathway and Screening Workflow
The primary mechanism of action for β2AR agonists involves the Gs-cAMP signaling cascade. A comprehensive screening approach will not only confirm activation of this pathway but also validate the direct interaction of promising compounds with the receptor.
A typical HTS campaign follows a structured workflow, progressing from a broad primary screen to more focused secondary and confirmatory assays to identify and validate lead candidates.
Assay 1 (Primary Screen): cAMP Production Assay
This functional assay quantifies the increase in intracellular cAMP levels following receptor activation. It serves as the primary screen to identify compounds that act as agonists for the β2AR. A homogeneous, antibody-based time-resolved fluorescence resonance energy transfer (TR-FRET) format is recommended for its high throughput, sensitivity, and robustness.
Experimental Protocol: HTRF cAMP Assay
Objective: To measure the dose-dependent increase in intracellular cAMP in response to treatment with Brombuterol analogues.
Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor (HEK293-β2AR).
Principle: The assay is a competitive immunoassay. Free cAMP produced by the cells competes with a d2-labeled cAMP analogue for binding to an anti-cAMP antibody labeled with a Europium (Eu3+) cryptate. When the donor (Eu3+ cryptate) and acceptor (d2) are in close proximity, FRET occurs. An increase in cellular cAMP displaces the d2-labeled cAMP, decreasing the FRET signal. The signal is inversely proportional to the cAMP concentration.
Materials:
-
HEK293-β2AR cells
-
Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor)
-
Test Compounds (Brombuterol analogues) and Control (Isoproterenol or Brombuterol)
-
HTRF cAMP Assay Kit (containing Eu3+-cryptate labeled antibody and d2-labeled cAMP)
-
384-well, low-volume, white assay plates
-
Multimode plate reader capable of TR-FRET detection (e.g., PHERAstar, EnVision)
Procedure:
-
Cell Plating:
-
Harvest HEK293-β2AR cells and resuspend in assay medium to a density of 500,000 cells/mL.
-
Dispense 10 µL of the cell suspension (5,000 cells/well) into the 384-well assay plate.
-
-
Compound Addition:
-
Prepare 11-point, 3-fold serial dilutions of the test compounds and controls in assay medium. The final assay concentrations should range from 1 pM to 10 µM.
-
Add 5 µL of the diluted compounds to the wells containing cells. Include wells with medium only (negative control) and a saturating concentration of Isoproterenol (positive control).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the d2-labeled cAMP and the Eu3+-cryptate antibody in the provided lysis buffer.
-
Add 5 µL of the d2-cAMP solution to each well.
-
Add 5 µL of the Eu3+-cryptate antibody solution to each well.
-
-
Final Incubation & Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Measure emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the negative (basal) and positive (maximal stimulation) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.
Assay 2 (Secondary Screen): CRE-Luciferase Reporter Gene Assay
This cell-based assay provides an alternative functional readout with significant signal amplification, making it highly sensitive.[8][9] It measures a downstream event of the cAMP pathway: the activation of the transcription factor CREB (cAMP Response Element-Binding protein).[10][11]
Experimental Protocol: CRE-Luciferase Assay
Objective: To confirm the agonist activity of hit compounds by measuring the expression of a luciferase reporter gene.
Cell Line: HEK293-β2AR cells stably co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CRE).
Principle: Agonist activation of β2AR increases cAMP, which activates PKA. PKA then phosphorylates and activates CREB. Activated CREB binds to the CRE sequences in the reporter construct, driving the transcription and subsequent translation of luciferase. The amount of light produced upon addition of luciferin (B1168401) substrate is proportional to the level of receptor activation.[12][13]
Materials:
-
HEK293-β2AR-CRE-Luc stable cells
-
Culture Medium: DMEM with 10% FBS, 1% Pen-Strep
-
Assay Medium: Serum-free DMEM
-
Test Compounds and Controls
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
384-well, solid white, tissue culture-treated assay plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and resuspend HEK293-β2AR-CRE-Luc cells in culture medium to a density of 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension (10,000 cells/well) into the 384-well assay plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
The next day, remove the culture medium.
-
Prepare serial dilutions of hit compounds in assay medium.
-
Add 20 µL of the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow for gene transcription and protein expression.
-
-
Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Reading:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal (Relative Light Units, RLU) to the vehicle control.
-
Plot the normalized RLU against the logarithm of the compound concentration.
-
Fit the dose-response curve using a four-parameter logistic model to determine the EC50 value for each hit compound.
Assay 3 (Hit Confirmation): Radioligand Competition Binding Assay
This biochemical assay is used to confirm that active compounds from the functional screens directly bind to the β2AR and to determine their binding affinity (Ki).[14]
Experimental Protocol: [3H]-Dihydroalprenolol (DHA) Binding Assay
Objective: To determine the binding affinity (Ki) of hit compounds by measuring their ability to displace a known radiolabeled antagonist from the β2AR.
Principle: Test compounds compete with a fixed concentration of a high-affinity β-antagonist radioligand, [3H]-DHA, for binding to the β2AR in membranes prepared from cells overexpressing the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.
Materials:
-
Membranes from HEK293-β2AR cells
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [3H]-Dihydroalprenolol (~100 Ci/mmol)
-
Non-specific control: 10 µM Alprenolol
-
Test Compounds
-
96-well filter plates (GF/C filter)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293-β2AR cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (Total volume = 100 µL/well):
-
Add 25 µL of binding buffer to "Total Binding" wells.
-
Add 25 µL of 40 µM Alprenolol (for a final concentration of 10 µM) to "Non-specific Binding" (NSB) wells.
-
Add 25 µL of serially diluted test compounds to the remaining wells.
-
Add 25 µL of [3H]-DHA diluted in binding buffer to all wells (final concentration ~1 nM).
-
Add 50 µL of diluted membrane preparation to all wells (final protein amount ~10-20 µ g/well ).
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking.
-
-
Harvesting & Washing:
-
Harvest the contents of the wells onto the filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold binding buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation fluid to each well.
-
Count the plate in a microplate scintillation counter to determine disintegrations per minute (DPM).
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding.
-
Plot percent inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation
The following table presents example data for Brombuterol and a series of hypothetical analogues, summarizing the results from the proposed screening cascade.
| Compound ID | Primary Screen: cAMP EC50 (nM) | Secondary Screen: Binding Ki (nM) | Max Response (% of Control) |
| Brombuterol (Control) | 5.2 | 3.8 | 100% |
| Analogue A-01 | 2.8 | 1.5 | 105% |
| Analogue A-02 | 15.6 | 11.2 | 98% |
| Analogue B-01 | 150.4 | > 1000 | 65% |
| Analogue C-01 | 0.9 | 0.5 | 110% |
| Analogue C-02 | > 10,000 | > 10,000 | < 5% |
Interpretation:
-
Analogue C-01 emerges as a promising lead candidate, showing higher potency (lower EC50) and affinity (lower Ki) than the parent compound.
-
Analogue A-01 also shows improvement over the control.
-
Analogue B-01 is a partial agonist with significantly lower potency and affinity.
-
Analogue C-02 is inactive at the concentrations tested.
Conclusion
The described suite of high-throughput screening assays provides a robust and comprehensive platform for the identification and characterization of novel Brombuterol analogues targeting the β2-adrenergic receptor. The primary functional screens (cAMP or Reporter Gene) effectively identify active compounds, while the secondary binding assay confirms direct target engagement and quantifies affinity. This integrated approach enables the efficient prioritization of compounds, facilitating the progression of promising candidates into the lead optimization phase of drug discovery.
References
- 1. innoprot.com [innoprot.com]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cAMP response element in the beta 2-adrenergic receptor gene confers transcriptional autoregulation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validation of an Analytical Method for Brombuterol Hydrochloride Assay by HPLC According to ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination (assay) of Brombuterol hydrochloride in a drug substance, following the International Council for Harmonisation (ICH) Q2(R1) guidelines. Method validation is a critical process in pharmaceutical development and quality control, ensuring that the analytical procedure is suitable for its intended purpose. The validation parameters covered herein include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness. While Detection Limit (DL) and Quantitation Limit (QL) are crucial for impurity testing, they are not typically required for the assay of an active pharmaceutical ingredient (API) and are thus not detailed here.[1]
Analytical Method Overview
This application note is based on a hypothetical, yet scientifically plausible, reversed-phase HPLC (RP-HPLC) method for the assay of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. For a drug substance assay, this involves demonstrating that the peak for this compound is free from interference from potential impurities and degradation products.
Experimental Protocol: Specificity
-
Sample Preparation:
-
Prepare a solution of this compound reference standard at the target concentration (e.g., 100 µg/mL).
-
Prepare a solution of the placebo (all formulation excipients without the API).
-
Prepare a spiked sample by mixing the this compound solution with known impurities and degradation products (if available).
-
Subject the this compound drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject the diluent (blank), placebo solution, reference standard solution, spiked sample, and each of the stressed samples into the HPLC system.
-
Record the chromatograms and assess the retention time of the this compound peak.
-
-
Acceptance Criteria:
-
The blank and placebo chromatograms should show no significant peaks at the retention time of this compound.
-
The this compound peak should be well-resolved from all other peaks (impurities and degradation products) in the spiked and stressed samples (Resolution > 2).
-
Peak purity analysis (if a photodiode array detector is used) should indicate that the this compound peak is spectrally homogeneous.
-
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol: Linearity and Range
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
-
Chromatographic Analysis:
-
Inject each concentration level in triplicate.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
The specified range is validated by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[2]
-
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 912,000 |
| 100 | 1,015,000 |
| 110 | 1,118,500 |
| 120 | 1,221,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
Sample Preparation:
-
Prepare placebo samples spiked with this compound at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (resulting in a total of 9 determinations).[2]
-
-
Chromatographic Analysis:
-
Inject each prepared sample into the HPLC system.
-
Quantify the amount of this compound in each sample against a reference standard of known concentration.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100%
-
Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%.
-
The RSD for the recovery at each level should be ≤ 2.0%.
-
Table 3: Example Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | RSD (%) |
| 80% | 80 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 0.5 |
| 120% | 120 | 99.8 | 0.7 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.
Repeatability (Intra-assay Precision)
Repeatability assesses the precision over a short interval of time under the same operating conditions (same analyst, same instrument, same day).
Experimental Protocol: Repeatability
-
Sample Preparation:
-
Prepare a minimum of six samples of this compound at 100% of the target concentration. Alternatively, prepare three replicates at three different concentrations (e.g., 80%, 100%, 120%).[2]
-
-
Chromatographic Analysis:
-
Inject each sample into the HPLC system.
-
-
Data Analysis:
-
Calculate the mean assay value and the RSD of the results.
-
-
Acceptance Criteria:
-
The RSD should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay Ruggedness)
Intermediate precision expresses the variation within the same laboratory due to random events, such as different days, different analysts, or different equipment.
Experimental Protocol: Intermediate Precision
-
Sample Preparation and Analysis:
-
Repeat the Repeatability protocol, but vary the pre-defined conditions. For example:
-
Analyst 2 on Day 2 using Instrument 2 .
-
-
The experimental design should reflect the intended use of the method.
-
-
Data Analysis:
-
Calculate the mean assay value and the RSD for the second set of results.
-
Perform a statistical comparison (e.g., an F-test) of the results from the Repeatability and Intermediate Precision studies to assess any significant differences.
-
-
Acceptance Criteria:
-
The RSD for the intermediate precision study should be ≤ 2.0%.
-
The cumulative RSD for all data from both studies should also meet the acceptance criteria.
-
Table 4: Example Precision Data
| Precision Level | Parameter | Mean Assay (%) | RSD (%) |
| Repeatability | Analyst 1, Day 1, Instrument 1 (n=6) | 100.3 | 0.6 |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 (n=6) | 99.8 | 0.9 |
Robustness
Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Parameter Variation:
-
Identify critical HPLC parameters that could be subject to minor variations.
-
Prepare a standard solution of this compound.
-
Analyze the solution under the normal operating conditions and then under slightly modified conditions. Only one parameter should be changed at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., Acetonitrile proportion of 28% and 32%).
-
-
-
Data Analysis:
-
Evaluate the effect of each variation on the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the final assay result.
-
-
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The assay results should not significantly change, demonstrating the method's robustness.
-
Table 5: Example Robustness Data
| Parameter Varied | Modification | Retention Time (min) | Assay (%) |
| Nominal | - | 5.2 | 100.1 |
| Flow Rate | 0.9 mL/min | 5.8 | 100.3 |
| 1.1 mL/min | 4.7 | 99.9 | |
| pH | 2.8 | 5.4 | 99.8 |
| 3.2 | 5.0 | 100.2 | |
| Temperature | 25°C | 5.5 | 100.4 |
| 35°C | 4.9 | 99.7 |
Diagrams
Caption: Overall workflow for HPLC method validation.
Caption: Logical relationships between key validation parameters.
References
- 1. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Method for Determination of Bambuterol Hydrochloride in Bulk and Tablets – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Efficiency Liquid-Liquid Extraction of Brombuterol Hydrochloride from Aqueous Samples
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient isolation of Brombuterol hydrochloride, a potent β2-adrenergic agonist, from aqueous-based samples such as urine or plasma. The described methodology is crucial for researchers, scientists, and drug development professionals requiring accurate quantification in complex biological matrices. The protocol leverages pH optimization to facilitate the transfer of Brombuterol into an immiscible organic solvent, ensuring high recovery and sample purity for subsequent downstream analyses like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Brombuterol is a synthetic phenylethanolamine with therapeutic applications as a bronchodilator. Its illicit use as a growth promoter in livestock necessitates sensitive and reliable detection methods in various biological samples.[1][2] Liquid-liquid extraction is a foundational sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases.[3] For basic compounds like Brombuterol, adjusting the pH of the aqueous sample to a basic level deprotonates the amine group, increasing its lipophilicity and promoting its extraction into an organic solvent. This protocol provides a step-by-step guide for the efficient LLE of this compound, along with expected performance metrics based on the analysis of similar β-agonists.
Experimental Protocol
This protocol is designed for the extraction of this compound from a 1 mL aqueous sample (e.g., urine, plasma).
Materials and Reagents:
-
This compound standard
-
Deionized water
-
Saturated borate (B1201080) buffer (pH 12)
-
N-butyl chloride (or a suitable alternative organic solvent)
-
1% HCl in Methanol (B129727)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Separatory funnel (for larger volumes) or centrifuge tubes (for smaller volumes)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
pH Adjustment:
-
Add 2.0 mL of saturated borate buffer (pH 12) to the sample tube.[5]
-
Vortex the mixture for 30 seconds to ensure complete mixing and adjustment of the pH. This step is critical for converting the protonated amine of this compound to its more organic-soluble free base form.
-
-
Liquid-Liquid Extraction:
-
Add 4.0 mL of n-butyl chloride to the centrifuge tube.[5]
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.[6] Alternatively, for larger sample volumes, use a separatory funnel and shake for 2 minutes, periodically venting to release pressure.[7]
-
-
Phase Separation:
-
Centrifuge the tube at 3400 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer (n-butyl chloride) to a clean centrifuge tube using a Pasteur pipette, taking care not to disturb the aqueous layer or any emulsion at the interface.
-
-
Solvent Evaporation and Reconstitution:
-
Add 50 µL of 1% HCl in methanol to the collected organic phase. This step helps to prevent the loss of the volatile analyte during evaporation by converting it back to a salt.[5]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for the intended analytical method (e.g., 10% methanol in water with 0.1% formic acid for LC-MS).[1][4]
-
Vortex briefly to ensure complete dissolution of the extracted analyte. The sample is now ready for analysis.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the liquid-liquid extraction of this compound, based on established methods for similar β-agonists.
| Parameter | Condition | Rationale / Expected Outcome | Reference |
| Sample Matrix | Urine, Plasma, Homogenized Tissue | The protocol is adaptable to various biological matrices. Pre-treatment like enzymatic hydrolysis may be required for conjugated metabolites. | [1] |
| pH of Aqueous Phase | 12 (using borate buffer) | Maximizes the concentration of the un-ionized, lipophilic form of Brombuterol, driving it into the organic phase. | [5] |
| Organic Solvent | n-butyl chloride | Provides good extraction efficiency for basic drugs with minimal emulsion formation. Other solvents like diethyl ether or ethyl acetate (B1210297) can also be used. | [5][6] |
| Solvent to Sample Ratio | 4:1 (v/v) | Ensures sufficient volume for efficient partitioning of the analyte. | [5] |
| Extraction Time | 2 minutes (vortexing) | Adequate time for the analyte to partition between the two phases. | [6] |
| Expected Recovery | > 85% | High recovery rates are anticipated based on similar compounds and optimized conditions. | [2][8] |
| Purity | High | LLE effectively removes many polar and endogenous interferences from the sample matrix. | [9] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction of this compound.
References
- 1. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. isp.idaho.gov [isp.idaho.gov]
- 6. arborassays.com [arborassays.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid-liquid extraction systems for THC-COOH and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta2-agonist extraction procedures for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Brombuterol Hydrochloride for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brombuterol is a long-acting β2 adrenergic agonist that has been used illicitly as a growth promoter in livestock. Its detection in biological matrices is crucial for food safety and doping control. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of Brombuterol. However, due to its polarity and low volatility, direct GC analysis of Brombuterol hydrochloride is challenging. Derivatization is a necessary step to convert Brombuterol into a more volatile and thermally stable compound suitable for GC analysis. This document provides detailed application notes and protocols for the derivatization of this compound, primarily focusing on silylation, a widely used and effective technique.
The protocols described herein are based on established methods for the analysis of other β2-agonists with similar structural properties, such as Clenbuterol (B1669167), and represent a robust approach for the quantitative analysis of Brombuterol in various biological samples.[1]
Principle of Derivatization for GC Analysis
Derivatization in gas chromatography chemically modifies a compound to enhance its analytical properties.[2] For polar compounds like Brombuterol, which contain active hydrogen atoms in hydroxyl (-OH) and amino (-NH) groups, derivatization is essential. The primary goals of derivatizing Brombuterol are to:
-
Increase Volatility: By replacing polar -OH and -NH groups with nonpolar groups, the boiling point of the analyte is lowered, allowing it to be vaporized in the GC inlet without decomposition.[2]
-
Improve Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC analysis.
-
Enhance Chromatographic Performance: Derivatization reduces peak tailing and improves peak shape, leading to better resolution and sensitivity.[2]
-
Improve Mass Spectral Characteristics: The derivatives often produce characteristic fragment ions in the mass spectrometer, aiding in identification and quantification.
Silylation is the most common derivatization technique for compounds containing hydroxyl and amino groups.[3] It involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[5]
Experimental Protocols
This section details the necessary steps for the analysis of Brombuterol in biological matrices, including sample preparation, derivatization, and GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For the analysis of Brombuterol in biological matrices such as urine or plasma, a sample clean-up and concentration step is required to remove interfering substances. Solid-phase extraction is a widely used and effective technique.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Urine or plasma sample
-
Internal Standard (IS) solution (e.g., Clenbuterol-d9)
-
Phosphate (B84403) buffer (pH 7)
-
Dichloromethane/Isopropanol mixture (e.g., 80:20 v/v)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: To a 5 mL urine or plasma sample, add a known amount of the internal standard. Add 5 mL of phosphate buffer and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Analyte Elution: Elute the Brombuterol and internal standard from the cartridge with 5 mL of a dichloromethane/isopropanol mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.
Derivatization Protocol: Silylation with BSTFA/TMCS
This protocol describes the formation of trimethylsilyl (TMS) derivatives of Brombuterol.
Materials:
-
Dried sample extract from the SPE procedure
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine or acetonitrile.
-
Addition of Derivatizing Agent: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following tables provide representative quantitative data for the GC-MS analysis of a derivatized beta-agonist, Clenbuterol, which is structurally very similar to Brombuterol. These values can be used as a starting point for method development and validation for Brombuterol analysis.[1][6][7]
Table 1: GC-MS Method Parameters (Representative)
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 150°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Method Validation Data for a Structurally Similar Beta-Agonist (Clenbuterol)[1][6]
| Parameter | Plasma | Urine |
| Linear Range | 5 - 200 ng/mL | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/µL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.7 ng/µL |
| Recovery | 89% - 101% | 91% - 95% |
| Precision (RSD%) | < 15% | < 15% |
Note: The data presented is for Clenbuterol and should be validated specifically for Brombuterol analysis.
Visualizations
Derivatization Reaction of Brombuterol
Caption: Silylation of Brombuterol with BSTFA.
Note: A placeholder is used for the derivatized structure image as it cannot be generated directly.
Experimental Workflow for GC-MS Analysis of Brombuterol
Caption: Workflow for Brombuterol Analysis.
References
- 1. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. organomation.com [organomation.com]
- 4. brjac.com.br [brjac.com.br]
- 5. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Capillary Electrophoresis Separation of Brombuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the separation and analysis of Brombuterol (B1226356) hydrochloride using capillary electrophoresis (CE). Brombuterol is a long-acting β2-adrenergic agonist, and its analysis is crucial for pharmaceutical quality control, metabolism studies, and in the monitoring of its illicit use as a performance-enhancing substance in livestock. Capillary electrophoresis offers a high-efficiency, rapid, and low-volume consumption method for the analysis of such compounds. This application note focuses on the chiral separation of Brombuterol enantiomers, a critical aspect due to the stereospecific activity of many pharmaceutical compounds. A detailed experimental protocol, quantitative performance data (represented by the closely related compound Clenbuterol due to the lack of specific published data for Brombuterol), and visual representations of the experimental workflow and the relevant biological pathway are provided.
Introduction
Brombuterol hydrochloride is a potent β2-adrenergic receptor agonist. Due to the presence of a chiral center, it exists as two enantiomers. Often, the pharmacological activity and toxicological profiles of enantiomers differ significantly. Therefore, the ability to separate and quantify individual enantiomers is of high importance in drug development and safety assessment. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high resolution and efficiency. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte allows for the differential interaction with the enantiomers, leading to their separation.
Data Presentation
Table 1: Representative Quantitative Performance Data for the Analysis of a β2-Agonist (Clenbuterol) by Capillary Electrophoresis
| Parameter | Result |
| Migration Time (S)-(-)-Clenbuterol | 12.5 min |
| Migration Time (R)-(+)-Clenbuterol | 13.2 min |
| Resolution (Rs) | > 2.0 |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) - Migration Time | < 2% |
| Precision (RSD%) - Peak Area | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
This protocol is based on the successful chiral separation of Brombuterol enantiomers as described in the scientific literature.[1]
Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Fused-Silica Capillary: 50 µm internal diameter, 365 µm outer diameter, with an effective length of 40 cm and a total length of 50 cm.
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386) derivatives.
-
Chemicals and Reagents:
-
This compound reference standard
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Sodium hydroxide (B78521)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Dissolve the appropriate amount of sodium phosphate monobasic in deionized water and adjust the pH to 2.5 with phosphoric acid. Add the chiral selector (e.g., 10 mM HP-β-CD) to the buffer. Filter the BGE through a 0.22 µm syringe filter before use.
-
Sample Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution with the BGE to the desired working concentration (e.g., 10-50 µg/mL).
Capillary Conditioning
-
Flush the new capillary with 1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes before the first injection.
-
Between runs, flush the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
Electrophoretic Conditions
-
Applied Voltage: 20 kV (Normal polarity: anode at the injection end).
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Data Analysis
-
Identify the peaks corresponding to the Brombuterol enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
Mandatory Visualizations
Signaling Pathway
As a β2-adrenergic agonist, Brombuterol exerts its effects by activating the β2-adrenergic receptor, which is a G-protein coupled receptor. The diagram below illustrates the canonical signaling pathway initiated by the binding of an agonist like Brombuterol.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps involved in the capillary electrophoresis analysis of this compound.
Caption: Experimental Workflow for CE Analysis.
Logical Relationships of Key CE Parameters
The successful separation of Brombuterol enantiomers by capillary electrophoresis depends on the interplay of several key parameters. The diagram below illustrates these logical relationships.
Caption: Key CE Parameter Relationships.
References
Troubleshooting & Optimization
Brombuterol Hydrochloride LC-MS/MS Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of Brombuterol hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of Brombuterol in biological matrices.
Q1: Why am I observing poor peak shape (tailing, fronting, or splitting) for my Brombuterol analyte?
Poor peak shape can compromise resolution and the accuracy of quantification. The cause often falls into one of three categories: chromatographic, column-related, or injector/system-related issues.[1][2]
-
Peak Tailing: This is often seen when some peaks, particularly the analyte of interest, exhibit tailing. It can be caused by secondary interactions between the analyte and active sites on the column's stationary phase.[1] Another cause can be the buildup of contamination on the column inlet frit.[1]
-
Solution: Ensure the mobile phase pH is appropriate. Adding a buffer, such as ammonium (B1175870) formate (B1220265) or acetate, can help block active silanol (B1196071) sites on the silica (B1680970) surface.[3] If contamination is suspected, flush the column according to the manufacturer's guidelines or replace the guard column.[3]
-
-
Peak Fronting: This is less common but can occur due to column overload.
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.
-
-
Split Peaks: This issue can arise if the injection solvent is significantly stronger than the mobile phase, causing the analyte to travel through the column improperly.[1] A partially plugged column frit or a void in the column packing can also be the cause.[1]
-
Solution: Dilute the sample in a solvent that is the same strength as, or weaker than, the initial mobile phase composition.[3] If the problem persists, inspect the column for voids and replace it if necessary.
-
Q2: My Brombuterol signal is weak or has a low signal-to-noise (S/N) ratio. What are the potential causes?
Low sensitivity is a critical issue that can prevent the detection or accurate quantification of trace-level analytes. Common causes range from sample preparation to mass spectrometer settings.
-
Inefficient Sample Extraction: The analyte may not be efficiently recovered from the sample matrix.
-
Solution: Re-evaluate your sample preparation method (e.g., LLE or SPE). Optimize the pH and choice of organic solvent for LLE or the sorbent and elution solvent for SPE to improve recovery.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of Brombuterol in the MS source, typically causing ion suppression.[4][5][6]
-
Suboptimal MS Parameters: Incorrect mass transitions (MRM), collision energy, or ion source parameters will lead to a poor signal.
-
Solution: Infuse a standard solution of Brombuterol directly into the mass spectrometer to optimize the precursor and product ions and tune parameters like collision energy and declustering potential.
-
-
Contamination: Contamination from previous samples (carryover) or impurities in the mobile phase can elevate the baseline noise, reducing the S/N ratio.[2]
-
Solution: Implement a rigorous wash cycle for the injector. Always use high-purity, LC-MS grade solvents and additives.[3]
-
Q3: How can I identify and mitigate matrix effects in my analysis?
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, caused by components of a sample other than the analyte of interest that alter ionization efficiency.[4][5]
-
Identifying Matrix Effects: The most common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent at the same concentration.[6] A signal in the matrix that is less than the neat standard indicates ion suppression, while a higher signal indicates ion enhancement.[4]
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Solid-phase extraction (SPE) is generally more effective at this than liquid-liquid extraction (LLE) or simple protein precipitation.[7]
-
Chromatographic Separation: Adjust the LC gradient to better separate the analyte from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[8]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to ensure that standards and samples experience similar matrix effects.[8]
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing common LC-MS/MS issues.
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Experimental Protocols & Data
A robust analytical method begins with a well-defined protocol. The following sections provide a typical workflow, sample preparation methodology, and key instrument parameters for Brombuterol analysis.
General Analytical Workflow
The end-to-end process for analyzing Brombuterol in biological samples follows a structured path from sample receipt to final data reporting.
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. restek.com [restek.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of Brombuterol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Brombuterol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Poor Peak Shape, Tailing, or Splitting
Q: My chromatogram for this compound shows poor peak shape (tailing, fronting, or splitting). What are the possible causes and solutions?
A: Poor peak shape can be caused by a variety of factors, from sample preparation to the analytical column and mobile phase composition.
Possible Causes & Troubleshooting Steps:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column.
-
Solution: Dilute the sample and reinject.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution:
-
Implement a robust column washing procedure after each batch.
-
Use a guard column to protect the analytical column.
-
If the problem persists, replace the column.
-
-
-
Secondary Interactions: The basic nature of Brombuterol can lead to interactions with acidic silanol (B1196071) groups on the silica-based column packing.
-
Solution:
-
Use a column with end-capping or a hybrid particle technology.
-
Add a small amount of a basic modifier, like ammonium (B1175870) hydroxide, to the mobile phase to improve peak shape.
-
-
-
Extra-column Volume: Excessive tubing length or dead volume in the connections can contribute to peak broadening.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
Issue 2: Significant Ion Suppression or Enhancement
Q: I am observing significant ion suppression (or enhancement) for Brombuterol, leading to poor sensitivity and reproducibility. How can I identify and mitigate this?
A: Ion suppression or enhancement is a classic matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]
Identifying the Source of Matrix Effects:
A common method to qualitatively assess when matrix effects occur during your chromatographic run is the post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent path after the analytical column, using a T-fitting.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).
-
Analysis: Monitor the signal intensity of Brombuterol. A dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]
-
Liquid-Liquid Extraction (LLE): Offers good cleanup by partitioning Brombuterol into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): Provides excellent cleanup and allows for analyte concentration. Mixed-mode cation exchange SPE is often effective for basic compounds like Brombuterol.
-
Protein Precipitation (PPT): A simpler but generally less clean method. It can be a quick screening approach, but often leaves significant amounts of phospholipids (B1166683) that are known to cause ion suppression.[3]
-
-
Optimize Chromatography:
-
Gradient Elution: Modify the gradient to better separate Brombuterol from the regions of ion suppression identified by the post-column infusion experiment.
-
Column Chemistry: Switch to a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that may offer different selectivity for the interfering components.
-
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS, such as D9-Brombuterol, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing an accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample (e.g., plasma, urine, tissue).[2] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal detected by the mass spectrometer, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5]
Q2: How can I quantitatively assess the matrix effect for my Brombuterol assay?
A: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is typically done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Analyte in Post-Extraction Matrix): Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the extracts with the same solution prepared for Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The coefficient of variation (CV%) of the MF across the different matrix lots should be <15%.
-
To compensate for matrix effects, an Internal Standard (IS) Normalized Matrix Factor is often calculated using a stable isotope-labeled internal standard.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively tracks and compensates for the matrix effect.
Q3: Which sample preparation technique is best for analyzing Brombuterol in plasma?
A: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. Below is a comparison of common techniques. The optimal method should be determined experimentally.
| Technique | Pros | Cons | Typical Analyte Recovery | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Simple, fast, low cost. | Less clean, high levels of phospholipids remain. | 50-80%[3][6] | Poor |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences, relatively clean extracts. | Can be labor-intensive, may form emulsions. | 70-90% | Good |
| Solid-Phase Extraction (SPE) | High selectivity, clean extracts, allows for analyte concentration. | More complex method development, higher cost per sample. | >85% | Excellent |
| HybridSPE®-Phospholipid | Specifically targets and removes phospholipids, very clean extracts. | Higher cost. | >80%[3] | Excellent |
Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?
A: A deuterated form of Brombuterol, D9-Brombuterol hydrochloride solution , is commercially available from suppliers of analytical standards.[7] Using a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification as it co-elutes with the analyte and experiences similar matrix effects.
Q5: What are typical LC-MS/MS parameters for the analysis of Brombuterol?
A: Based on methods for Brombuterol and similar beta-agonists, the following are typical starting parameters:
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | A suitable gradient from low to high organic mobile phase |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: These are general parameters and should be optimized for your specific instrumentation and application.
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
Technical Support Center: Optimizing HPLC Separation of Brombuterol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Brombuterol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my Brombuterol peak showing significant tailing?
A1: Peak tailing for Brombuterol, a basic compound, is often due to strong interactions between the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] To mitigate this, consider the following mobile phase optimizations:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanol groups. A pH range of 3 to 7 is generally a good starting point for basic compounds on many columns.[2] However, always operate within the recommended pH range for your specific column to prevent degradation of the stationary phase.[3]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Brombuterol. A typical concentration for TEA is 0.1% (v/v).
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also mask some of the silanol interactions.
Q2: My Brombuterol peak is eluting too quickly (low retention time). How can I increase its retention?
A2: Insufficient retention of Brombuterol on a reversed-phase column indicates that the mobile phase is too strong (too high of an organic solvent concentration). To increase the retention time, you should:
-
Decrease the Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger hydrophobic interactions between Brombuterol and the stationary phase, thus increasing retention time.
-
Optimize Mobile Phase pH: For a basic compound like Brombuterol, increasing the mobile phase pH can lead to a less ionized state, which can increase its hydrophobicity and therefore its retention on a reversed-phase column.[4]
Q3: The retention time for my Brombuterol peak is drifting or inconsistent between injections. What is causing this?
A3: Retention time drift can be caused by several factors related to the mobile phase and column equilibration:[5]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A longer equilibration time may be necessary, especially when changing mobile phase compositions.[5]
-
Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to retention time shifts.[5] Ensure thorough mixing and proper degassing of your mobile phase. If preparing the mobile phase online, check that the mixing valves are functioning correctly.
-
pH Fluctuation: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds.[6] Use a buffer to maintain a stable pH.
-
Temperature Fluctuations: Employ a column oven to maintain a consistent temperature, as temperature can affect mobile phase viscosity and analyte retention.[5]
Q4: I am observing poor resolution between Brombuterol and other components in my sample. How can I improve the separation?
A4: To improve the resolution between Brombuterol and other analytes, you can modify the selectivity of your chromatographic system:
-
Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Mobile Phase pH: Modifying the pH can change the ionization state of Brombuterol and other ionizable compounds in the sample, which can significantly impact their retention and improve resolution.[4][6]
-
Utilize Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not provide adequate separation. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve resolution for complex mixtures.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A common starting point for the reversed-phase HPLC analysis of basic compounds like this compound on a C18 column would be a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.0) and acetonitrile in a 65:35 (v/v) ratio has been used for the separation of the related compound, Bromhexine hydrochloride. Another option could be a mixture of methanol and a 0.5% ortho-phosphoric acid solution.[8] It is recommended to start with a composition in this range and then optimize based on the observed chromatography.
Q2: How does the pH of the mobile phase affect the peak shape and retention of Brombuterol?
A2: The pH of the mobile phase is a critical parameter for ionizable compounds like Brombuterol.[4][9]
-
At low pH: Brombuterol will be protonated (ionized). This can lead to better solubility in the aqueous mobile phase but may also result in interactions with residual silanol groups on the stationary phase, potentially causing peak tailing.
-
At higher pH (approaching its pKa): Brombuterol will be less ionized (more neutral). This typically leads to increased retention on a reversed-phase column.[4] By carefully controlling the pH, you can optimize both the retention time and the peak shape.[3] It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a consistent ionization state and avoid peak splitting.[4]
Q3: What are the advantages of using acetonitrile versus methanol as the organic modifier?
A3: Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC.
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure. It can also offer different selectivity compared to methanol for certain compounds.
-
Methanol is often a stronger solvent for highly polar compounds and is less expensive. The choice between the two will depend on the specific separation requirements, and it is often beneficial to screen both during method development.
Q4: When should I use a buffer in my mobile phase for Brombuterol analysis?
A4: A buffer should be used in the mobile phase whenever you need to control the pH to achieve reproducible retention times and good peak shapes for an ionizable compound like Brombuterol.[9] Buffers are essential for maintaining a stable pH, which in turn ensures a consistent ionization state of the analyte and the stationary phase surface.[9]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Brombuterol HCl Analysis
This protocol describes the preparation of a buffered mobile phase commonly used for the analysis of basic pharmaceutical compounds.
-
Aqueous Component Preparation (0.025 M Phosphate Buffer, pH 3.0):
-
Weigh an appropriate amount of potassium dihydrogen phosphate (KH2PO4) and dissolve it in HPLC-grade water to make a 0.025 M solution.
-
Adjust the pH of the solution to 3.0 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
-
Mobile Phase Mixture:
-
For a 65:35 (v/v) aqueous to organic ratio, carefully measure 650 mL of the prepared phosphate buffer and 350 mL of acetonitrile.
-
Combine the two solutions in a clean, appropriate solvent reservoir.
-
Mix thoroughly.
-
-
Degassing:
-
Degas the final mobile phase mixture using a suitable method such as sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.[5]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters for a Basic Compound (Illustrative Data)
| Mobile Phase Composition (Aqueous:Organic) | pH | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) with Impurity X |
| 70:30 (Phosphate Buffer:Acetonitrile) | 3.0 | 8.5 | 1.8 | 1.4 |
| 65:35 (Phosphate Buffer:Acetonitrile) | 3.0 | 6.2 | 1.5 | 1.9 |
| 65:35 (Phosphate Buffer:Acetonitrile) | 4.5 | 6.8 | 1.3 | 2.1 |
| 65:35 (Phosphate Buffer:Methanol) | 3.0 | 7.1 | 1.6 | 1.7 |
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC analysis of Brombuterol.
Caption: Relationship between mobile phase components and chromatographic performance.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. rjpn.org [rjpn.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Improving peak shape and resolution for Brombuterol hydrochloride analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of Brombuterol hydrochloride, with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For reversed-phase HPLC analysis of this compound, a good starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.[1][2][3] Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance.[1][4]
Q2: What causes peak tailing in the analysis of this compound?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[5][6] Other potential causes include using a mobile phase with a pH too close to the pKa of the analyte, insufficient buffer concentration, or column contamination.[7]
Q3: How can I improve the resolution between this compound and its related substances?
A3: To improve resolution, you can optimize the mobile phase composition by adjusting the organic solvent percentage, changing the pH, or using a different organic modifier.[5][8] Decreasing the flow rate or using a column with a smaller particle size or a different stationary phase can also enhance separation.[8][9]
Q4: What should I do if I observe peak fronting?
A4: Peak fronting can be caused by sample overload, where too much sample is injected onto the column, or by using an injection solvent that is stronger than the mobile phase.[5] To address this, try reducing the sample concentration or injection volume, and ensure your sample is dissolved in the mobile phase or a weaker solvent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use a base-deactivated column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound.[6] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[7][10] | |
| Peak Fronting | Sample overload. | Decrease the concentration of the sample or the injection volume.[5] |
| Injection solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower-bore tubing to connect the HPLC components. |
| Column inefficiency. | Replace the column with a new one or one with a smaller particle size.[5] | |
| Mobile phase viscosity. | Optimize the mobile phase composition to reduce viscosity.[9] | |
| Split Peaks | Partially blocked column frit or void at the column inlet. | Reverse and flush the column. If the problem persists, the column may need to be replaced.[7] |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in the mobile phase. | |
| Poor Resolution | Inadequate separation between peaks. | Optimize the mobile phase composition (e.g., adjust organic content, pH). Try a different column stationary phase.[8] |
| Insufficient column efficiency. | Use a longer column or a column with a smaller particle size.[8] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical requirements.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).[2]
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 245 nm.[11]
-
Column Temperature: 30 °C.
Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH
This protocol describes how to investigate the effect of mobile phase pH on peak shape.
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare three different mobile phases with varying pH values (e.g., pH 2.5, 3.0, and 3.5), keeping the organic solvent ratio constant.
-
Equilibrate the HPLC system with the first mobile phase (pH 2.5) until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 3 and 4 for the other two mobile phases (pH 3.0 and 3.5).
-
Compare the peak shape (asymmetry factor) from the three chromatograms to determine the optimal pH.[7]
Visualizations
Logical Workflow for Troubleshooting Peak Shape Issues
Caption: Troubleshooting workflow for common peak shape problems.
Decision Tree for Column Selection
Caption: Decision tree for selecting an appropriate HPLC column.
References
- 1. rjpn.org [rjpn.org]
- 2. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijrpr.com [ijrpr.com]
- 5. uhplcs.com [uhplcs.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Development and Validation of Rp-Hplc Method for the Estimation of Clenbuterol [ijaresm.com]
Addressing Brombuterol hydrochloride instability in analytical samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Brombuterol hydrochloride in analytical samples. The following information is based on studies of the closely related compound, Bambuterol hydrochloride, and general best practices for analyte stability. It is crucial to validate these recommendations for your specific experimental conditions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in analytical samples?
A1: this compound, similar to related beta-agonist compounds, is susceptible to degradation under several conditions. The primary factors include:
-
pH: Significant degradation is observed in both acidic and alkaline conditions.[1] Hydrolysis is a major degradation pathway.
-
Oxidation: The molecule is susceptible to oxidative stress, leading to the formation of various degradation products.[2]
-
Photolysis: Exposure to light can induce degradation.[2]
-
Enzymatic Degradation: In biological matrices such as plasma or tissue homogenates, enzymes like esterases can contribute to the breakdown of the compound.[3][4]
Q2: My this compound sample is showing multiple peaks during HPLC analysis. What could be the cause?
A2: The presence of multiple peaks, other than the parent compound, is often indicative of degradation. Based on forced degradation studies of similar compounds, these extra peaks could correspond to various degradation products.[1][2] It is recommended to perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify the potential degradation products and their retention times.
Q3: What are the best practices for storing this compound stock solutions and analytical samples?
A3: To minimize degradation, proper storage is critical. General recommendations include:
-
Temperature: Store stock solutions and samples at low temperatures. Refrigeration (2-8°C) or freezing (-20°C or -80°C) can significantly slow down degradation rates.[3][5] For instance, a test solution of Bambuterol hydrochloride was found to be stable for 7 days when stored in a refrigerator between 2-8°C.[2][6]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][7]
-
pH: Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise. Buffering the sample can help maintain an optimal pH.[3]
Q4: Can I use preservatives in my analytical solutions?
A4: While preservatives are used in some pharmaceutical formulations, their addition to analytical samples should be approached with caution as they can potentially interfere with the analysis or even contribute to degradation. For example, benzalkonium chloride, a common preservative, has been shown to cause issues in some nebulizer solutions. It is crucial to validate the compatibility of any additive with your analytical method.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of analyte concentration over a short period. | Degradation due to improper storage (temperature, light, pH). | 1. Review storage conditions. Ensure samples are stored at a low temperature and protected from light.[3][4][5] 2. Check the pH of the sample and adjust to neutral if appropriate.[3] 3. Prepare fresh standards and re-analyze. |
| Poor reproducibility of results between samples. | Inconsistent sample handling and storage. Enzymatic degradation in biological samples. | 1. Standardize the entire sample handling workflow, from collection to analysis. 2. For biological samples, consider adding enzyme inhibitors to prevent enzymatic degradation.[3] 3. Minimize freeze-thaw cycles.[7] |
| Appearance of unknown peaks in the chromatogram. | Sample degradation during preparation or analysis. | 1. Conduct a forced degradation study to identify potential degradation products.[2] 2. Analyze a freshly prepared sample to see if the unknown peaks are present. 3. Evaluate the stability of the analyte in the mobile phase. |
| Baseline drift or noise in the chromatogram. | Contamination or degradation products interfering with the detector. | 1. Ensure the purity of solvents and reagents. 2. Clean the analytical column and detector. 3. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or water.[8]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 105°C) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using a validated HPLC or UPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Short-Term Stability Assessment in a Biological Matrix
This protocol assesses the stability of this compound in a biological matrix (e.g., plasma) under conditions mimicking sample handling and storage.
1. Sample Preparation:
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
-
Divide the spiked matrix into several aliquots.
2. Storage Conditions:
-
Store aliquots at different temperatures:
- Room temperature (e.g., 25°C)
- Refrigerated (e.g., 4°C)
- Frozen (e.g., -20°C)
3. Time Points:
-
Analyze the aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours for room temperature and refrigerated samples; longer for frozen samples).
4. Sample Processing and Analysis:
-
At each time point, extract the this compound from the matrix using a validated extraction method (e.g., liquid-liquid extraction or solid-phase extraction).[9]
-
Analyze the extracted samples by a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
Visualizations
Caption: Major degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of extraction recovery for Brombuterol hydrochloride from complex matrices
Welcome to the technical support center for the optimization of extraction recovery for Brombuterol hydrochloride from complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most common and effective methods for extracting this compound from complex matrices such as plasma, urine, and tissue samples are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3][4] The choice of method often depends on the matrix complexity, required sample cleanup, and the analytical technique to be used (e.g., LC-MS/MS, GC-MS).[5][6]
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery can stem from several factors:
-
Incomplete extraction: The solvent may not be optimal for partitioning this compound from the sample matrix.
-
Matrix effects: Endogenous components in the sample can interfere with the extraction process or co-elute with the analyte, causing ion suppression or enhancement in mass spectrometry.[2]
-
Improper pH: The pH of the sample can significantly affect the charge state of this compound and its solubility in the extraction solvent.
-
Suboptimal sorbent in SPE: The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.[1][2]
-
Emulsion formation in LLE: The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.[7]
Q3: How can I improve the extraction efficiency of this compound?
A3: To improve extraction efficiency, consider the following:
-
Optimize solvent selection: Test a range of solvents with varying polarities for LLE or as washing and elution solutions for SPE.[8][9]
-
Adjust pH: Modify the pH of the sample to ensure this compound is in its desired form for extraction.
-
Method optimization for SPE: Systematically optimize each step of the SPE procedure, including conditioning, loading, washing, and elution.[10]
-
Use of salting-out effect: In LLE and QuEChERS, the addition of salts can enhance the partitioning of the analyte into the organic phase.[11]
-
Sample pretreatment: For complex matrices, consider a protein precipitation step prior to extraction to reduce matrix effects.[12]
Q4: What is the QuEChERS method and is it suitable for this compound extraction?
A4: QuEChERS is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[3][11][13] It is a fast and simple method that has been successfully applied to the analysis of a wide range of analytes in various matrices.[14] Given its effectiveness for other veterinary drugs, QuEChERS is a promising method for the extraction of this compound, particularly from food and biological samples.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inefficient extraction solvent. | Test solvents of different polarities (e.g., ethyl acetate, dichloromethane, n-hexane).[8] For SPE, optimize the elution solvent. |
| Suboptimal pH. | Adjust the sample pH to ensure this compound is in a neutral form for reversed-phase SPE or LLE. | |
| Strong analyte-matrix interactions. | Consider a sample pre-treatment step like protein precipitation with acetonitrile (B52724) or acidification.[12] | |
| Inappropriate SPE sorbent. | Select a sorbent based on the analyte's properties. For this compound, a mixed-mode cation exchange or a reversed-phase sorbent could be effective.[2][6] | |
| High Matrix Effects | Co-extraction of interfering compounds. | Optimize the washing steps in SPE with a solvent that removes interferences but not the analyte.[2] For QuEChERS, use a dSPE cleanup with sorbents like PSA or C18 to remove specific matrix components.[13] |
| Insufficient cleanup. | Increase the amount of dSPE sorbent in the QuEChERS method or use a more selective SPE cartridge. | |
| Emulsion Formation (LLE) | High concentration of lipids or proteins in the sample. | Centrifuge the sample at a higher speed and for a longer duration. Add salt to the aqueous phase to increase its density. Gently swirl or rock the mixture instead of vigorous shaking.[7] |
| Poor Reproducibility | Inconsistent manual procedures. | Use an automated liquid handler for precise volume dispensing. Ensure consistent timing for each step of the extraction process. |
| Variability in sample matrix. | Homogenize the sample thoroughly before extraction. |
Quantitative Data Summary
Table 1: Example Recovery Data for Bambuterol Hydrochloride (a related compound)
| Matrix | Extraction Method | Recovery (%) | Reference |
| Tablet Dosage Form | Solvent Extraction | 99.1 - 100.0 | [15] |
| Tablet Dosage Form | Solvent Extraction | 98.0 - 101.6 | [15] |
Table 2: General Expected Recovery Ranges for Different Extraction Methods
| Extraction Method | Typical Recovery Range (%) | Key Advantages |
| Solid Phase Extraction (SPE) | 80 - 110 | High selectivity, good cleanup |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | Simple, low cost |
| QuEChERS | 70 - 120 | Fast, easy, high throughput[13] |
Experimental Protocols
Solid Phase Extraction (SPE) Protocol
This is a generalized protocol that should be optimized for this compound. A mixed-mode cation exchange or reversed-phase C18 sorbent may be suitable.
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727) followed by 1-2 cartridge volumes of deionized water or a buffer at the same pH as the sample. Do not let the sorbent run dry.[10]
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This could be a low percentage of organic solvent in water.
-
Elution: Elute this compound with a small volume of a strong solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: Adjust the pH of the aqueous sample to be basic (e.g., pH 9-10) to neutralize the amine group of this compound, making it more soluble in organic solvents.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the sample in a separatory funnel.
-
Mixing: Gently invert the funnel multiple times to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Separation: Allow the layers to separate. Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent. Reconstitute the residue in a suitable solvent for analysis.
QuEChERS Protocol
This protocol is based on the original unbuffered method and should be optimized.
-
Sample Extraction:
-
To a 50 mL centrifuge tube, add the homogenized sample (e.g., 10 g of tissue).
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.[3]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is ready for analysis.
-
Visualizations
Caption: A generalized workflow for Solid Phase Extraction (SPE).
Caption: A generalized workflow for Liquid-Liquid Extraction (LLE).
Caption: A generalized workflow for the QuEChERS method.
Caption: A decision tree for troubleshooting low recovery issues.
References
- 1. orochem.com [orochem.com]
- 2. lcms.cz [lcms.cz]
- 3. phenomenex.com [phenomenex.com]
- 4. cresp.org [cresp.org]
- 5. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 21912-49-2) [witega.de]
- 6. jk-sci.com [jk-sci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Four Different Rosemary Extraction Techniques Using Plackett–Burman Design and Comparison of Their Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. QuEChERS Extraction Kits | Buy Online | アジレント [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 14. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 15. researchgate.net [researchgate.net]
Minimizing carryover in the autosampler for Brombuterol hydrochloride analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover during the analysis of Brombuterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte in a blank injection that occurs after the injection of a sample containing a high concentration of that analyte.[1][2] This phenomenon is particularly concerning for the analysis of this compound, a basic and potentially "sticky" compound, as it can adsorb to surfaces within the autosampler, such as the needle, rotor seals, and tubing.[3][4][5] This residual analyte can then be introduced into subsequent injections, leading to inaccurate quantification, especially for low-concentration samples.[1][2]
Q2: What are the common causes of autosampler carryover?
A2: The primary causes of autosampler carryover include:
-
Adsorption: The analyte can stick to various surfaces in the sample flow path, including the exterior and interior of the injection needle, rotor seals, stators, and transfer tubing.[1][3]
-
Inadequate Washing: The wash solvent and procedure may not be effective at removing all residual this compound from the autosampler components between injections.[6][7]
-
Worn or Damaged Components: Worn rotor seals or scratched needles can create sites where the analyte can be trapped and subsequently released.[3][8]
-
Improper Connections: Poorly fitted tubing and connections can create dead volumes where the sample can accumulate.[9]
Q3: How can I determine the source of the carryover in my system?
A3: A systematic approach is crucial to pinpointing the source of carryover. The following workflow can help isolate the problem:
Q4: What are some general strategies to minimize carryover for basic compounds like this compound?
A4: General strategies include:
-
Optimizing the Wash Solvent: Use a wash solvent that can effectively solubilize this compound. This often involves a combination of organic and aqueous solvents, and may include additives to adjust the pH.
-
Increasing Wash Volume and Cycles: A larger wash volume and multiple wash cycles can significantly reduce carryover.[6][7]
-
Using a Multi-Solvent Wash: Employing a sequence of different wash solvents (e.g., a strong organic solvent followed by a solvent similar to the mobile phase) can be highly effective.[1][6]
-
Regular Maintenance: Routinely inspect and replace worn components like rotor seals and needles.[3][8]
Troubleshooting Guides
Issue: Persistent Carryover Despite Standard Washing Procedures
This guide provides a systematic approach to troubleshoot and resolve persistent carryover issues when analyzing this compound.
Step 1: Evaluate and Optimize the Wash Solvent
This compound is soluble in methanol (B129727) and DMSO.[10] For basic compounds, acidic wash solutions can be effective in neutralizing and removing them from surfaces.
Experimental Protocol: Wash Solvent Optimization
-
Prepare a High-Concentration Standard: Prepare a high-concentration standard of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Prepare Blank Samples: Use the mobile phase or the injection solvent as the blank.
-
Test Different Wash Solutions: Sequentially test the wash solutions listed in the table below. For each wash solution, perform the following injection sequence:
-
Blank
-
High-concentration standard
-
Blank
-
Blank
-
Blank
-
-
Quantify Carryover: Calculate the carryover percentage using the following formula:
-
Carryover (%) = (Peak Area in first Blank after Standard / Peak Area of Standard) x 100
-
Table 1: Recommended Wash Solutions for this compound
| Wash Solution Composition | Rationale | Expected Efficacy |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | Acidic pH helps to protonate the basic Brombuterol molecule, increasing its solubility in the aqueous-organic mixture. | High |
| 90:10 Methanol:Water with 0.1% Formic Acid | Methanol is a good solvent for this compound. The acidic modifier aids in removal. | High |
| Isopropanol (B130326) (IPA) | A strong organic solvent effective at removing non-polar residues. | Moderate to High |
| 50:50 Methanol:DMSO | DMSO is a strong solvent for this compound.[10] | Potentially Very High, but check for solvent compatibility with your system. |
| Mobile Phase | Can be effective if the organic content is high enough. | Moderate |
Step 2: Optimize the Wash Procedure
The effectiveness of the wash is also dependent on the volume, duration, and sequence of the wash steps.
Table 2: Quantitative Data on Wash Procedure Optimization for Basic/Sticky Compounds
| Analyte | Wash Procedure | Carryover Reduction | Reference |
| Chlorhexidine | Extended wash with 1500 µL isopropanol followed by 1500 µL mobile phase | Reduced carryover to 0.0003% | [1][8] |
| Granisetron HCl | 12-second pre- and post-injection wash vs. 6-second post-injection wash | 3-fold reduction in carryover | [11] |
| Pharmaceutically relevant small molecule | Addition of a 3-solvent active wash (DMSO, ACN, H2O) | 80% reduction in carryover compared to a 2-solvent wash | [6] |
Recommended Wash Program:
-
Pre-injection Wash: Rinse the needle externally with a strong solvent (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) before sample aspiration.
-
Post-injection Wash: After injection, flush the needle and injection port with a high volume of the optimized wash solution. Consider a dual-solvent wash:
-
Wash 1: A strong, solubilizing solvent like Isopropanol or a Methanol/DMSO mixture.
-
Wash 2: A solvent that is miscible with both the strong wash and the mobile phase, such as 90:10 Acetonitrile:Water.
-
Step 3: Hardware and Consumables Check
If carryover persists after optimizing the wash protocol, investigate the physical components of the autosampler.
-
Needle: Inspect the needle for any visible scratches or deposits. If in doubt, replace it.
-
Rotor Seal: The rotor seal is a consumable part and can wear over time, creating scratches that trap analyte.[8] If it has not been replaced recently, consider doing so.
-
Sample Vials and Septa: Use high-quality, low-adsorption vials and septa. Pre-slit septa can sometimes reduce carryover by minimizing contact between the needle and the septa material.
-
Tubing: Ensure all tubing connections are secure and there are no kinks or damage.
By systematically addressing these software (wash method) and hardware aspects, you can effectively minimize autosampler carryover in your this compound analysis, leading to more accurate and reliable results.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grupobiomaster.com [grupobiomaster.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. caymanchem.com [caymanchem.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: HPLC Analysis of Brombuterol Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of Brombuterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. Key parameters include its molecular structure, molecular weight, and predicted pKa. Brombuterol is a basic compound, and its hydrochloride salt is readily soluble in polar solvents like methanol (B129727).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-amino-3,5-dibromo-α-[[(1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride | [1] |
| Molecular Formula | C₁₂H₁₈Br₂N₂O · HCl | [1] |
| Molecular Weight | 402.6 g/mol | [1] |
| Predicted pKa (of the free base) | 13.48 ± 0.20 | [2] |
| Solubility | Soluble in DMSO and Methanol | [1] |
The high predicted pKa indicates that Brombuterol will be in its protonated (cationic) form at the typical pH range (2-8) used for reversed-phase HPLC.
Q2: Which type of HPLC column is most suitable for the analysis of this compound?
A2: For the reversed-phase HPLC analysis of a basic compound like this compound, a C18 column is the recommended starting point.[3] However, to mitigate potential peak tailing issues, it is advisable to select a modern, high-purity silica-based C18 column with end-capping. Columns with embedded polar groups can also be a good alternative as they can improve peak shape for basic compounds.[2]
Q3: What are the recommended starting conditions for HPLC analysis of this compound?
A3: A good starting point for method development would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a buffer at a low pH and an organic modifier like acetonitrile (B52724) or methanol.[4] A gradient elution from a lower to a higher concentration of the organic modifier is often a good strategy for initial screening.
Troubleshooting Guide
Issue: Peak Tailing for this compound
Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by an asymmetric peak with a tail extending to the right.[5] This can compromise peak integration and resolution. The USP Tailing Factor (Tf) should ideally be close to 1.0, with values above 2.0 generally being unacceptable for precise analytical methods.[5]
Root Cause:
The primary cause of peak tailing for basic analytes is the secondary interaction between the protonated basic compound and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of the silica-based stationary phase.[6][7] These interactions are a form of ion exchange and lead to a mixed-mode retention mechanism, causing the peak to tail.
Solutions:
Here are several strategies to troubleshoot and mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (typically between 2.5 and 3.5) is a highly effective solution. At this pH, the residual silanol groups are protonated (Si-OH), minimizing the undesirable ionic interactions with the protonated Brombuterol.[8]
-
Use of an End-Capped Column: Select a column that has been "end-capped." This is a process where the residual silanol groups are chemically bonded with a small silane (B1218182) (e.g., trimethylsilane) to make them inert.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.[8]
-
Use of Mobile Phase Additives: Adding a small amount of a "sacrificial base" like triethylamine (B128534) (TEA) to the mobile phase can also be effective. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, reducing their availability to interact with Brombuterol.[8]
-
Column with Alternative Chemistry: Consider using a column with a stationary phase that is less prone to silanol interactions. Options include columns with embedded polar groups or polymer-based columns that are stable over a wider pH range.[2]
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary interactions with silanol groups | Lower the mobile phase pH to 2.5-3.5.[8] |
| Active residual silanols on the column | Use a high-purity, end-capped C18 column. |
| Insufficient masking of silanol groups | Increase the buffer concentration in the mobile phase.[8] |
| Strong analyte-silanol interactions | Add a competing base like triethylamine (TEA) to the mobile phase.[8] |
| Inherent limitations of the stationary phase | Switch to a column with an embedded polar group or a polymer-based column.[2] |
| Column Overload | Reduce the sample concentration or injection volume.[5] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the development of an HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphoric acid or Formic acid
-
Potassium phosphate (B84403) monobasic
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (Note: A UV scan of this compound should be performed to determine the optimal wavelength). A reported λmax is 215 nm.[1]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
Dissolve the sample containing this compound in methanol or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters like retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), tailing factor (Tf ≤ 1.5), and theoretical plates (N > 2000).
Visualizations
Caption: Workflow for selecting an HPLC column for this compound analysis.
Caption: Troubleshooting guide for peak tailing of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BROMBUTEROL | 41937-02-4 [amp.chemicalbook.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. how drug's pKa help in RP-HPLC method development - Chromatography Forum [chromforum.org]
Troubleshooting Poor Reproducibility in Brombuterol Hydrochloride Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in Brombuterol hydrochloride assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in this compound quantification?
Poor reproducibility in this compound assays can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, instrument performance, and operator variability. Specific common causes include inconsistent sample extraction, degradation of this compound during storage or processing, and improper instrument calibration.
Q2: My calibration curve for this compound is not linear. What should I do?
A non-linear calibration curve can be due to several reasons. First, verify the purity and correct preparation of your this compound standard. Certified reference standards are recommended to ensure accuracy.[1] Ensure that the concentration range of your calibration standards is appropriate for the expected concentration of your samples and the linear range of the instrument. Saturation of the detector at high concentrations can also lead to non-linearity.
Q3: I am observing significant variability between replicate injections of the same sample. What could be the issue?
Variability between replicate injections often points to an issue with the analytical instrument, most commonly the autosampler or the pump of a liquid chromatography system. Ensure the autosampler is drawing and injecting consistent volumes. Check the pump for any pressure fluctuations that might indicate leaks or bubbles in the mobile phase.
Q4: How stable is this compound in solution and what are the optimal storage conditions?
This compound as a solid is stable for at least four years when stored at -20°C.[2] In solution, its stability can be influenced by the solvent, pH, and temperature. For analytical purposes, it is soluble in DMSO and methanol.[2] It is recommended to prepare fresh solutions for each experiment or to conduct a stability study to determine the acceptable storage duration and conditions for your specific solvent and concentration. For a related compound, bambuterol (B1223079) hydrochloride, solutions were found to be stable for up to 48 hours.[3]
Troubleshooting Guides
Poor reproducibility can manifest at different stages of an assay. Below are targeted troubleshooting guides for common analytical techniques used for this compound quantification.
Liquid Chromatography (LC) Based Assays (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are common techniques for the analysis of this compound.
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Mobile Phase Composition | Ensure the mobile phase is accurately prepared and well-mixed. Use a degasser to remove dissolved gases. |
| Column Temperature | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check for leaks, pressure fluctuations, and ensure proper pump maintenance. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Problem: Variable Peak Areas
| Possible Cause | Recommended Solution |
| Injection Volume Inconsistency | Calibrate and maintain the autosampler regularly. Check for air bubbles in the syringe. |
| Sample Degradation | Analyze samples promptly after preparation. If necessary, investigate sample stability under autosampler conditions. |
| Incomplete Sample Solubilization | Ensure this compound is fully dissolved in the sample solvent before injection. |
| Detector Fluctuation | Check the detector lamp for stability and ensure it has reached thermal equilibrium. |
Mass Spectrometry (MS) Based Assays (LC-MS/MS, GC-MS)
Mass spectrometry offers high sensitivity and selectivity for the quantification of this compound.[1]
Problem: Inconsistent Ion Ratios
| Possible Cause | Recommended Solution |
| Matrix Effects | Optimize sample preparation to remove interfering matrix components. Consider using a matrix-matched calibration curve. |
| Source Contamination | Clean the ion source of the mass spectrometer regularly. |
| Unstable Spray | In LC-MS, ensure a stable electrospray by optimizing source parameters (e.g., gas flow, temperature, voltage). |
| Co-eluting Interferences | Improve chromatographic separation to resolve this compound from interfering compounds. |
Problem: Low Signal Intensity
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | Optimize MS source parameters. Adjust the mobile phase pH to promote ionization of this compound. |
| Sample Loss During Preparation | Evaluate each step of the sample preparation process for potential loss of analyte. |
| Incorrect Mass Transitions | Verify the precursor and product ions for this compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are example protocols for sample preparation and analysis, based on common practices for similar compounds.
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of a stock and working standard solutions of this compound.
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a Class A volumetric flask.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase or an appropriate solvent to prepare a series of calibration standards at the desired concentrations.
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for extracting this compound from a plasma sample.
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile) in a 3:1 ratio (v/v).
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC system.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility in assays.
Diagram 2: General Analytical Workflow for this compound
Caption: A typical workflow for the analysis of this compound.
References
Technical Support Center: Brombuterol Hydrochloride Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and analysis of Brombuterol hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the stability of this compound solutions?
A1: The pH of a solution can significantly influence the stability of this compound. Like many pharmaceutical compounds, this compound can undergo hydrolytic degradation, and the rate of this degradation is often pH-dependent. Acidic or basic conditions can catalyze the breakdown of the molecule, leading to a loss of potency and the formation of degradation products. Therefore, controlling the pH is crucial for maintaining the integrity of the drug substance in solution.
Q2: How does pH affect the analysis of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A2: In RP-HPLC, the pH of the mobile phase is a critical factor for the analysis of ionizable compounds like this compound. Variations in pH can alter the ionization state of the molecule, which in turn affects its retention time, peak shape, and selectivity. For robust and reproducible analytical methods, it is essential to use a buffered mobile phase to maintain a constant pH. For compounds similar to Brombuterol, analytical methods often utilize a mobile phase with a pH in the acidic range, typically between 3 and 4.
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study involves intentionally exposing a drug substance to harsh conditions, such as high and low pH, oxidation, heat, and light, to accelerate its degradation. This study is essential for several reasons: it helps to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. The information gathered is crucial for developing stability-indicating analytical methods that can accurately measure the drug in the presence of its degradants.
Q4: How does a change in pH affect the UV-Vis spectrum of this compound?
A4: The UV-Vis absorption spectrum of a molecule can be influenced by the pH of the solution. Changes in pH can alter the electronic structure of the chromophores within the this compound molecule, leading to shifts in the wavelength of maximum absorbance (λmax). A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. Additionally, the intensity of the absorbance may increase (hyperchromic effect) or decrease (hypochromic effect). These spectral changes can be utilized in analytical methods but also need to be controlled for accurate quantification.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Drifting Retention Times | Unstable mobile phase pH. | 1. Ensure the mobile phase is adequately buffered. Buffers are most effective within ±1 pH unit of their pKa. 2. Prepare fresh mobile phase daily. 3. Verify the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH causing partial ionization of this compound. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. 2. If the pKa is unknown, experiment with different pH values (e.g., pH 3, 5, 7) to find the optimal peak shape. |
| Inconsistent Quantitation | pH-induced changes in the UV-Vis spectrum of this compound at the detection wavelength. | 1. Evaluate the UV-Vis spectrum of this compound at different pH values to identify an isosbestic point (a wavelength where absorbance is independent of pH) for detection. 2. Ensure the pH of the sample diluent is consistent with the mobile phase pH. |
Stability Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Degradation Observed in Forced Hydrolysis | The stress conditions (pH, temperature, time) are not harsh enough. | 1. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). 2. Increase the temperature (e.g., reflux at a higher temperature). 3. Extend the duration of the stress testing. |
| Complete Degradation of the Drug | The stress conditions are too harsh. | 1. Reduce the concentration of the acid or base. 2. Lower the temperature. 3. Decrease the exposure time. |
| Mass Imbalance (Sum of Drug and Degradants is not 100%) | Co-elution of degradation products, or some degradants are not detected by the analytical method (e.g., lack a chromophore). | 1. Optimize the HPLC method to improve the resolution between the parent drug and all degradation products. 2. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. |
Quantitative Data on pH-Dependent Degradation
| Stress Condition | pH | Temperature (°C) | Time (hours) | Illustrative % Degradation of Parent Drug | Number of Major Degradation Products Observed |
| Acidic Hydrolysis | 1.2 (0.1 M HCl) | 80 | 24 | ~15% | 4 |
| Neutral Hydrolysis | 7.0 (Water) | 80 | 24 | ~10% | 4 |
| Alkaline Hydrolysis | 13.0 (0.1 M NaOH) | 60 | 8 | ~25% | 5 |
Experimental Protocols
Protocol for Forced Hydrolysis Study of this compound
Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions
-
Purified water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV/PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M HCl to the flask and make up to the final volume.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M NaOH to the flask and make up to the final volume.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add purified water to the flask and make up to the final volume.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the stressed samples and keep it at room temperature.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for the forced hydrolysis study of this compound.
Caption: Hypothetical degradation pathway of this compound under acidic and alkaline conditions.
Strategies to enhance the sensitivity of Brombuterol hydrochloride detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Brombuterol (B1226356) hydrochloride detection.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting Brombuterol hydrochloride?
A1: Several advanced analytical techniques have demonstrated high sensitivity for the detection of this compound. These include Surface-Enhanced Raman Scattering (SERS) based immunoassays, electrochemiluminescence (ECL) immunoassays, and various forms of enzyme-linked immunosorbent assays (ELISA).[1][2][3] These methods often employ nanomaterials to amplify the detection signal, leading to ultra-low detection limits.
Q2: How can I improve the sensitivity of my existing ELISA for Brombuterol?
A2: To enhance the sensitivity of an existing ELISA, consider the following strategies:
-
High-Affinity Antibodies: Utilize monoclonal or polyclonal antibodies with high specificity and affinity for Brombuterol.[4]
-
Signal Amplification: Incorporate signal amplification strategies, such as using enzyme-conjugated secondary antibodies (e.g., HRP, AP) that produce a strong colorimetric or chemiluminescent signal.[5]
-
Optimized Reaction Conditions: Fine-tune parameters like incubation times, temperatures, and buffer compositions to maximize the antigen-antibody binding and enzyme kinetics.
-
Substrate Selection: Choose a high-sensitivity substrate for your enzyme. For instance, chemiluminescent substrates often provide lower detection limits than colorimetric ones.[5]
Q3: What are the advantages of using SERS-based methods for Brombuterol detection?
A3: Surface-Enhanced Raman Scattering (SERS) offers several advantages for sensitive detection:
-
Ultra-High Sensitivity: SERS can achieve detection limits down to the picogram per milliliter (pg/mL) level, and in some cases, even single-molecule detection is possible.[1][6][7]
-
High Specificity: The Raman spectrum provides a unique "fingerprint" of the target molecule, ensuring high specificity.[8]
-
Multiplexing Capability: SERS allows for the simultaneous detection of multiple analytes.
-
Rapid Analysis: SERS-based assays, particularly when integrated with lateral flow devices, can provide results in a short amount of time.[2][9]
Q4: What role do nanomaterials play in enhancing detection sensitivity?
A4: Nanomaterials are crucial for signal amplification in many sensitive detection methods.[2] For example:
-
Gold and Silver Nanoparticles: In SERS, these nanoparticles create "hot spots" that dramatically enhance the Raman signal.[1][6][10]
-
Quantum Dots (QDs): In electrochemiluminescence and fluorescence-based assays, QDs serve as highly efficient signal probes.[3]
-
Graphene and Carbon Nanotubes: These materials can be used to modify electrode surfaces in electrochemical sensors, increasing the electron transfer rate and providing a larger surface area for binding events.[11]
Troubleshooting Guides
Surface-Enhanced Raman Scattering (SERS)-Based Immunoassay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No SERS Signal | Inefficient aggregation of nanoparticles. | Optimize the concentration of the aggregating agent (e.g., NaCl).[8] |
| Poor adsorption of Brombuterol onto the nanoparticle surface. | Adjust the pH of the sample solution to optimize the charge interaction between the analyte and the SERS substrate. | |
| Laser wavelength not optimal for the SERS substrate. | Ensure the laser excitation wavelength matches the plasmon resonance of the nanoparticles. | |
| Poor Reproducibility | Inconsistent nanoparticle synthesis or aggregation. | Standardize the synthesis protocol for nanoparticles to ensure uniform size and shape. Control the aggregation process carefully. |
| Non-uniform distribution of the sample on the SERS substrate. | Employ techniques like coffee-ring effect suppression or use structured SERS substrates for uniform sample deposition. | |
| High Background Signal | Fluorescence from the sample matrix or contaminants. | Pre-treat the sample to remove interfering substances. Use a laser wavelength that minimizes fluorescence excitation. |
| Contamination of the SERS substrate. | Ensure substrates are clean and stored properly. Run a blank to check for substrate-related background signals. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). |
| Inadequate washing. | Increase the number of wash steps or the volume of washing buffer. Ensure thorough washing of all wells.[12] | |
| Non-specific binding of antibodies. | Titrate primary and secondary antibodies to determine the optimal concentration. | |
| Low Signal | Inactive enzyme or substrate. | Check the expiration dates and storage conditions of the enzyme conjugate and substrate. Prepare fresh substrate solution before use. |
| Insufficient incubation time. | Optimize the incubation times for antibody binding and substrate development. | |
| Low antibody affinity. | Use a higher affinity primary antibody.[4] | |
| High Variation Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent coating of the plate. | Ensure the coating antigen is evenly distributed in the wells during incubation. | |
| Edge effects. | Avoid using the outer wells of the microplate, or incubate the plate in a humidified chamber to minimize evaporation. |
Electrochemical Immunosensors
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Response | Poor immobilization of antibodies or antigens on the electrode surface. | Optimize the immobilization chemistry and surface modification of the electrode. |
| High charge transfer resistance. | Modify the electrode with conductive materials like gold nanoparticles or graphene to facilitate electron transfer.[3][13] | |
| Inactive redox probe. | Ensure the stability and proper concentration of the electrochemical probe. | |
| Poor Selectivity | Non-specific binding on the electrode surface. | Block the electrode surface with an appropriate blocking agent (e.g., BSA) after immobilization. |
| Cross-reactivity of the antibody. | Use a highly specific monoclonal antibody.[4] | |
| Signal Drift | Instability of the modified electrode surface. | Ensure the stability of the chemical modifications on the electrode. Store the sensor properly when not in use. |
| Changes in temperature or pH. | Control the experimental conditions, including temperature and the pH of the measurement buffer. |
Quantitative Data Summary
| Detection Method | Matrix | Limit of Detection (LOD) | Recoveries (%) | Reference |
| SERS-based FLIA | Swine liver, pork, feed | 0.11 pg/mL | 87.27 - 100.16 | [1] |
| SERS-based LFIA | Swine meat and urine | 0.5 pg/mL | 95.8 - 108.0 | [2][9] |
| Electrochemiluminescent Immunosensor | - | 1.5 pg/mL | - | [3] |
| Competitive SERS Immunoassay | - | ~0.1 pg/mL | - | [14] |
| ciCLEIA | Swine and bovine urine | 0.003 µg/L (for Salbutamol) | 78.8 - 119.0 | [5] |
| Competitive Immunoassay (CE-LIF) | Urine | 0.7 ng/mL | - | [15] |
Experimental Protocols
Protocol 1: SERS-Based Lateral Flow Immunochromatographic Assay (LFIA)
This protocol is a generalized procedure based on published methods.[1][2][9]
1. Preparation of SERS Nanoprobes:
- Synthesize gold or silver nanoparticles (e.g., by citrate (B86180) reduction).
- Adsorb a Raman reporter molecule (e.g., 4-mercaptobenzoic acid) onto the nanoparticle surface.
- Conjugate monoclonal or polyclonal antibodies specific to Brombuterol to the surface of the Raman reporter-coated nanoparticles.
2. Fabrication of the LFIA Strip:
- Sample Pad: Treated with a buffer to facilitate sample migration.
- Conjugate Pad: The SERS nanoprobes are deposited and dried onto this pad.
- Nitrocellulose Membrane:
- Test Line (T-line): Immobilize a Brombuterol-protein conjugate (e.g., Brombuterol-BSA).
- Control Line (C-line): Immobilize a secondary antibody (e.g., goat anti-mouse IgG).
- Absorption Pad: Located at the end of the strip to wick away excess liquid.
3. Assay Procedure:
- Apply a specific volume of the sample extract to the sample pad.
- The liquid sample migrates along the strip via capillary action.
- If Brombuterol is present in the sample, it will bind to the SERS nanoprobes in the conjugate pad.
- At the T-line, free Brombuterol (if present) and the immobilized Brombuterol-protein conjugate will compete for binding to the SERS nanoprobes. A higher concentration of Brombuterol in the sample results in fewer nanoprobes binding to the T-line, leading to a weaker SERS signal.
- At the C-line, the remaining SERS nanoprobes will bind to the secondary antibody, indicating a valid test.
- Measure the SERS intensity at the T-line and C-line using a portable Raman spectrometer.
4. Quantification:
- The ratio of the SERS signal intensity at the T-line to the C-line is used for quantification.
- A standard curve is generated by plotting this ratio against known concentrations of Brombuterol.
Protocol 2: Electrochemiluminescent (ECL) Immunoassay
This is a representative protocol based on established principles.[3]
1. Electrode Modification:
- Modify a glassy carbon electrode (GCE) with a nanocomposite material (e.g., AuNPs/graphene) to enhance conductivity and surface area.
- Immobilize the Brombuterol-ovalbumin (OVA) conjugate onto the modified electrode surface.
2. Preparation of ECL Probes:
- Synthesize CdSe quantum dots (QDs) as the ECL luminophore.
- Functionalize the QDs with anti-Brombuterol antibodies.
3. Competitive Immunoassay:
- Incubate the modified electrode in a solution containing a mixture of the sample (with unknown Brombuterol concentration) and a fixed concentration of the antibody-QD ECL probes.
- Free Brombuterol in the sample will compete with the immobilized Brombuterol-OVA on the electrode for binding to the antibody-QD probes.
- After incubation, wash the electrode to remove unbound probes.
4. ECL Detection:
- Place the electrode in an electrochemical cell containing a co-reactant (e.g., tripropylamine, TPA).
- Apply a potential scan to trigger the ECL reaction.
- Measure the intensity of the emitted light. The ECL intensity will be inversely proportional to the concentration of Brombuterol in the sample.
5. Quantification:
- Construct a calibration curve by plotting the ECL intensity against known concentrations of Brombuterol standards.
Visualizations
Caption: Workflow of a SERS-based Lateral Flow Immunoassay.
Caption: Troubleshooting logic for common ELISA issues.
References
- 1. Quantitative and ultrasensitive detection of brombuterol by a surface-enhanced Raman scattering (SERS)-based lateral flow immunochromatographic assay (FLIA) using AgMBA@Au–Ab as an immunoprobe - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple signal amplified electrochemiluminescent immunoassay for brombuterol detection using gold nanoparticles and polyamidoamine dendrimers-silver nanoribbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Polyclonal Antibody against Clenbuterol for Immunoassay Application [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Search results [inis.iaea.org]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly sensitive detection of clenbuterol using competitive surface-enhanced Raman scattering immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive immunoassay for clenbuterol using capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in Brombuterol hydrochloride analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of Brombuterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is co-eluting interference in the context of this compound analysis?
A1: Co-eluting interference, or co-elution, occurs when one or more compounds in a sample elute from the chromatography column at the same retention time as this compound. This leads to overlapping peaks in the chromatogram, making accurate identification and quantification of Brombuterol challenging. When peaks are not fully separated, it can result in erroneously high readings for the analyte of interest.
Q2: How can I detect if I have a co-elution problem with my Brombuterol peak?
A2: Detecting co-elution is the first critical step. Here are several methods to identify it:
-
Peak Shape Analysis: Look for signs of asymmetry in your Brombuterol peak. A pure peak is typically symmetrical (Gaussian). Shoulders, tailing, fronting, or what appears to be two merged peaks are strong indicators of co-elution.[1]
-
Diode Array Detector (DAD/PDA) Analysis: If using HPLC with a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the entire peak (upslope, apex, and downslope). If the spectra are not identical, it signifies the presence of a co-eluting impurity.[1][2]
-
Mass Spectrometry (MS) Analysis: When using LC-MS or GC-MS, you can examine the mass spectra across the peak's elution profile. A change in the mass spectrum or the presence of ions not belonging to Brombuterol indicates a co-eluting substance.[1] For example, isobaric metabolites (metabolites with the same mass as the parent drug) can be a source of interference and may only be distinguished by careful chromatographic separation.[3]
Q3: What are common sources of co-eluting interferences in Brombuterol analysis?
A3: Interferences are highly dependent on the sample matrix. Common sources include:
-
Related Beta-Agonists: Other beta-agonists present in the sample, such as Clenbuterol, Salbutamol, or Mabuterol, may have similar chemical structures and chromatographic behavior.[4][5][6]
-
Metabolites: Phase I and Phase II metabolites of Brombuterol or other drugs in the sample can sometimes co-elute. In some cases, metabolites can even revert to the parent compound in the MS source, causing interference.[7]
-
Matrix Components: In biological samples (e.g., plasma, urine, liver tissue), endogenous compounds like lipids, proteins, and salts can interfere with the analysis if not adequately removed during sample preparation.[8]
-
Formulation Excipients: When analyzing pharmaceutical dosage forms, excipients used in the tablet or syrup formulation could potentially co-elute with the active pharmaceutical ingredient (API).
Q4: Can I quantify Brombuterol if a compound is co-eluting, but I have a mass spectrometer?
A4: Yes, this is a primary advantage of using mass spectrometry. If the co-eluting compound has a different mass-to-charge ratio (m/z) than Brombuterol, you can use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to selectively detect and quantify Brombuterol. MRM is particularly powerful as it monitors a specific fragmentation transition (precursor ion → product ion), which provides a high degree of specificity and can filter out interferences that might even have the same mass as the parent ion.[4]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during this compound analysis.
Issue 1: Asymmetrical or Broad Brombuterol Peak
Possible Cause: Co-eluting interference. Solutions:
-
Modify Chromatographic Conditions:
-
Change Mobile Phase Composition: Altering the ratio of organic solvent to aqueous buffer can change the selectivity of the separation. For reversed-phase HPLC, switching from methanol (B129727) to acetonitrile (B52724) (or vice versa) as the organic modifier can significantly alter elution patterns.[2]
-
Adjust Mobile Phase pH: Brombuterol is a basic compound. Modifying the pH of the aqueous portion of the mobile phase can change its ionization state and retention time, potentially separating it from neutral or acidic interferences.
-
Alter the Gradient Slope: In gradient elution, making the gradient shallower (i.e., increasing the elution time) can improve the resolution between closely eluting peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) offers a different separation mechanism and can resolve the co-elution.[2]
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that selectively retains Brombuterol while allowing the interfering compounds to pass through (or vice-versa). This is highly effective for cleaning up complex biological matrices.[6][9]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Brombuterol from the sample matrix, leaving the interference behind.
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
- 7. sample diluent for HPLC - Chromatography Forum [chromforum.org]
- 8. jopir.in [jopir.in]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Tissue Homogenization for Brombuterol Hydrochloride Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Brombuterol hydrochloride from tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the tissue homogenization and extraction process for this compound analysis.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete tissue homogenization. | - Ensure the tissue is thoroughly minced or cryo-fractured before homogenization.[1] - Optimize homogenization time and speed. For tough tissues like muscle, longer homogenization may be required. - Consider using enzymatic digestion (e.g., with proteinase K) prior to mechanical homogenization for difficult tissues. |
| Inefficient extraction from the tissue matrix. | - Adjust the pH of the homogenization buffer to a basic pH (e.g., 9-10) to ensure Brombuterol, a basic compound, is in its non-ionized form, which is more soluble in organic solvents. - Optimize the extraction solvent. A non-polar organic solvent or a mixture is generally effective for lipophilic compounds like Brombuterol.[2] - Evaluate different extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | |
| Analyte degradation during processing. | - Keep samples on ice or at 4°C throughout the entire procedure to minimize enzymatic activity. - Process samples as quickly as possible. - Avoid repeated freeze-thaw cycles of tissue samples and extracts. | |
| High Variability in Results | Tissue sample heterogeneity. | - If possible, homogenize a larger piece of tissue to obtain a more representative sample before taking aliquots for extraction.[1] |
| Inconsistent homogenization. | - Standardize the homogenization procedure (e.g., time, speed, probe position) for all samples. - For mechanical homogenizers, ensure the probe is properly cleaned between samples to prevent cross-contamination. | |
| Use of an internal standard is not implemented. | - It is highly recommended to use an internal standard to correct for variability during sample preparation and analysis. | |
| Interfering Peaks in Chromatogram | Co-elution of endogenous matrix components with Brombuterol. | - Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to improve separation. - Employ a more selective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances before analysis.[3] |
| Contamination from labware or reagents. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run blank samples (matrix without the analyte) to identify any sources of contamination. | |
| Clogged HPLC/MS System | Presence of particulate matter or precipitated proteins in the final extract. | - Centrifuge the homogenate at a higher speed and for a longer duration to pellet all cellular debris. - Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection. - A protein precipitation step with a solvent like acetonitrile (B52724) can be incorporated after homogenization. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider during extraction?
This compound is a β2-adrenergic receptor agonist.[4] It is a solid, soluble in DMSO and methanol (B129727).[4] As a hydrochloride salt, it is acidic, but the free base is a basic and lipophilic compound. This is crucial for selecting the appropriate pH for extraction.
Physicochemical Properties of Brombuterol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈Br₂N₂O | [5] |
| Molecular Weight | 366.09 g/mol | [5] |
| Form | Solid | [4] |
| Solubility | Soluble in DMSO and Methanol | [4] |
2. What is the recommended starting tissue-to-solvent ratio for homogenization?
A common starting point for tissue homogenization is a 1:3 to 1:10 (w/v) ratio of tissue to homogenization buffer.[6] However, the optimal ratio can depend on the tissue type and the viscosity of the homogenate. For tissues with low available mass (1-2 mg), a higher solvent ratio (e.g., 1:12 or 1:18) may be necessary.[6]
3. Which type of homogenizer is best for Brombuterol extraction?
The choice of homogenizer depends on the tissue type and sample throughput.
-
Rotor-stator homogenizers (e.g., Ultra-Turrax) are effective for a wide range of tissues and sample volumes.
-
Bead beaters are suitable for tougher tissues and can be used for high-throughput applications.
-
Ultrasonic homogenizers (sonicators) can also be used, particularly for smaller samples.
4. How can I improve the efficiency of my liquid-liquid extraction (LLE) for Brombuterol?
To optimize LLE for a basic compound like Brombuterol:
-
Adjust pH: Ensure the aqueous phase (the tissue homogenate) is at a basic pH (e.g., 9-10) to convert Brombuterol to its more non-polar free base form.
-
Solvent Selection: Use a water-immiscible organic solvent in which the free base is highly soluble. Common choices include mixtures of hexane, isoamyl alcohol, or ethyl acetate.
-
Multiple Extractions: Perform sequential extractions (2-3 times) with fresh organic solvent to maximize recovery.
-
Salting-out: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase.
5. When should I consider using solid-phase extraction (SPE) instead of LLE?
SPE is often preferred over LLE for:
-
Cleaner extracts: SPE can provide more effective removal of interfering matrix components, leading to cleaner chromatograms.[3]
-
Higher throughput: SPE can be more easily automated for processing a large number of samples.
-
Reduced solvent consumption: SPE typically uses smaller volumes of organic solvents compared to LLE.
For beta-agonists like Brombuterol, weak cation exchange (WCX) or mixed-mode (e.g., MCX) SPE cartridges are often used.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Brombuterol from Liver Tissue
This protocol provides a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Liver tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Extraction solvent (e.g., Hexane:Isoamyl alcohol, 99:1 v/v)
-
Internal standard (IS) solution
-
Mechanical homogenizer
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (compatible with HPLC/MS mobile phase)
Procedure:
-
Weigh approximately 1 g of frozen liver tissue.
-
Add 5 mL of ice-cold homogenization buffer.
-
Spike with an appropriate amount of internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
To the homogenate, add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of extraction solvent and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Brombuterol from Muscle Tissue
This protocol outlines a general procedure using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Muscle tissue
-
Homogenization/Extraction solution (e.g., Acetonitrile with 1% acetic acid)[7]
-
Internal standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., MCX)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 0.1 M HCl, followed by Methanol)
-
Elution solvent (e.g., 5% Ammonium hydroxide (B78521) in Methanol)
-
Mechanical homogenizer
-
Centrifuge
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Weigh approximately 2 g of minced muscle tissue.
-
Add 10 mL of homogenization/extraction solution.
-
Spike with an appropriate amount of internal standard.
-
Homogenize thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 3 mL of elution solvent into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable volume of reconstitution solvent for analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction from tissue.
Caption: Troubleshooting logic for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of clenbuterol in porcine tissues using solid-phase extraction combined with ultrasound-assisted dispersive liquid-liquid microextraction and HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Brombuterol | C12H18Br2N2O | CID 3084849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability-Indicating HPLC Method Development for Brombuterol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for Brombuterol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks observed | - Detector lamp is off.- Incorrect wavelength selection.- No sample injection or sample is too dilute.- Mobile phase flow has stopped. | - Ensure the detector lamp is turned on.[1] - Verify that the selected wavelength is appropriate for this compound (around 245-280 nm is a good starting point).- Confirm that the sample was injected correctly and that the concentration is appropriate.- Check the mobile phase level in the reservoir and ensure the pump is running correctly.[1] |
| Peak tailing | - Interaction of the basic analyte with acidic silanol (B1196071) groups on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v).- Reduce the sample concentration.- Adjust the mobile phase pH to suppress the ionization of silanols (pH < 4) or the analyte (pH > pKa+1). |
| Peak fronting | - Sample solvent is stronger than the mobile phase.- High sample concentration. | - Dissolve the sample in the mobile phase or a weaker solvent.- Dilute the sample. |
| Shifting retention times | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Inconsistent flow rate. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it has deteriorated.- Check the pump for leaks and ensure a consistent flow rate.[1] |
| Extra peaks in the chromatogram (ghost peaks) | - Impurities in the mobile phase.- Carryover from previous injections.- Sample degradation. | - Use HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash program on the autosampler.- Ensure proper sample handling and storage to prevent degradation. |
| High backpressure | - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase. | - Systematically check for blockages by removing components one by one (guard column, then analytical column).- Back-flush the column if a blockage is suspected at the inlet frit.- Ensure the mobile phase buffer is fully dissolved and filtered. |
| Poor resolution between Brombuterol and degradation products | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the organic modifier-to-buffer ratio in the mobile phase.- Experiment with different buffer pH values.- Try a different column with a different stationary phase (e.g., C8, Phenyl). |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of this compound?
A1: Forced degradation studies for this compound should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that all potential degradation products are formed.[2][3] Based on studies of the structurally similar compound Bambuterol (B1223079), Brombuterol is expected to be labile under acidic, basic, neutral, oxidative, and photolytic conditions, while potentially being stable under thermal stress.[4][5]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of Brombuterol and degradation studies of similar compounds like Bambuterol, potential degradation pathways include hydrolysis of the amine group and oxidation of the aromatic ring and the secondary alcohol.[4][5] It is crucial to use a mass spectrometer (LC-MS) to identify the mass of the degradation products and elucidate their structures.
Q3: How do I choose the initial HPLC conditions for method development?
A3: A good starting point for a stability-indicating method for this compound would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to around 3) and acetonitrile (B52724) in a gradient elution mode.[6] A flow rate of 1.0 mL/min and UV detection at a wavelength where Brombuterol has significant absorbance (e.g., 245-280 nm) would be appropriate initial parameters.
Q4: How can I ensure my HPLC method is "stability-indicating"?
A4: A method is considered stability-indicating if it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, and excipients.[7] To demonstrate this, you must perform forced degradation studies and show that the peaks for the degradation products are well-resolved from the main Brombuterol peak. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.[8]
Q5: What should I do if a degradation product is not detected by the UV detector?
A5: If a degradation product lacks a UV chromophore, it will not be detected by a standard UV detector. In such cases, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) should be used in conjunction with the UV detector to ensure all potential degradants are monitored.
Experimental Protocols
Forced Degradation Studies
The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.[7]
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.[2] |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.[2] |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[2] |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified period. |
Proposed Stability-Indicating HPLC Method
This is a starting point for method development and will likely require optimization.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for the development of a stability-indicating HPLC method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. rjpn.org [rjpn.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Brombuterol Hydrochloride in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of Brombuterol hydrochloride in a research laboratory setting. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in pharmaceutical research and development. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), validated according to International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the research, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of each method.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 75 µg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range | As low as 1 ng/g |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | 1 - 10 µg/kg |
| Accuracy (% Recovery) | 98 - 102% | 62.25% - 123.32% |
| Precision (% RSD) | < 2% | 1.17% - 22.03% |
| Specificity | Good, but susceptible to interference from compounds with similar chromophores. | Excellent, based on mass-to-charge ratio, minimizing matrix effects. |
| Throughput | Moderate | High, especially with modern systems. |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of β-agonists, including Brombuterol.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and simple formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and column oven
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 245 nm.
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions within the linear range (e.g., 5, 10, 25, 50, and 75 µg/mL).
Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Guidelines):
-
Linearity: Assessed by plotting the peak area against the concentration of the standard solutions and performing a linear regression analysis.
-
Accuracy: Determined by the recovery of a known amount of spiked standard into a placebo or sample matrix.
-
Precision: Evaluated by analyzing multiple replicates of the same sample (intraday and interday). The relative standard deviation (%RSD) should be calculated.
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the determination of low concentrations of this compound, especially in complex biological matrices.
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer.
-
C18 analytical column (e.g., 100 mm x 3.0 mm, 1.8 µm particle size)[1].
-
Electrospray ionization (ESI) source in positive ion mode[1].
Chromatographic Conditions:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water[1].
-
Mobile Phase B: Methanol[1].
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating to the initial conditions.
-
Flow Rate: 0.4 mL/min[1].
-
Injection Volume: 10 µL[1].
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1].
-
The specific precursor and product ions, as well as collision energies, need to be optimized for Brombuterol.
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with dilutions to much lower concentrations (ng/mL range)[2].
-
For biological samples, a sample extraction and clean-up step (e.g., solid-phase extraction or liquid-liquid extraction) is required before analysis[1].
Validation Parameters (as per ICH Guidelines):
-
The same validation parameters as for HPLC-UV are assessed. However, due to the higher sensitivity of LC-MS/MS, the linearity range, LOD, and LOQ will be significantly lower. Matrix effects, which can affect ionization efficiency, must also be evaluated.
Methodology and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analytical validation of this compound.
References
A Comparative Guide to the Analytical Methods for Brombuterol Hydrochloride and Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical methodologies for the detection and quantification of brombuterol (B1226356) hydrochloride and clenbuterol (B1669167), two synthetic β2-adrenergic agonists. While both compounds are utilized in research for their bronchodilator and tocolytic properties, their structural similarities and potential for misuse necessitate robust and sensitive analytical methods for their detection in various matrices. This document outlines and compares the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Introduction to Brombuterol and Clenbuterol
Brombuterol and clenbuterol are potent β2-adrenergic agonists that share a similar chemical structure, leading to comparable physiological effects. Clenbuterol is widely known for its therapeutic use in asthma treatment and its illicit use as a performance-enhancing drug in sports and as a growth-promoting agent in livestock. Brombuterol, a closely related analogue, is also investigated for similar therapeutic applications. The ability to accurately detect and quantify these compounds is crucial for pharmacological studies, doping control, and food safety monitoring.
Overview of Analytical Techniques
A variety of analytical techniques have been developed and validated for the detection of brombuterol and clenbuterol. The most common methods include:
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
-
Immunoassays:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Each method offers distinct advantages in terms of sensitivity, specificity, and throughput, making them suitable for different analytical challenges.
Quantitative Data Comparison
The performance of various analytical methods for the detection of brombuterol and clenbuterol is summarized in the tables below. The data presented is compiled from multiple validation studies and provides a comparative overview of key performance indicators such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
Table 1: Performance of Analytical Methods for Brombuterol Hydrochloride
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| SERS-based LFIA | Spiked Samples | 0.11 pg/mL | - | 87.27 - 100.16 | [1] |
| ELISA | Liver, Meat, Feed | - | - | 91.9 - 115.4 | [1] |
| LC-MS/MS | Bovine Urine | CCα: 0.127-0.646 ng/mL | CCβ: 0.140-0.739 ng/mL | 73.67 - 118.80 |
Table 2: Performance of Analytical Methods for Clenbuterol
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| ELISA | Bovine Meat | 0.1 µg/kg | - | - | [2] |
| GC-MS | Plasma | 0.5 ng/mL | 1.5 ng/mL | 89 - 101 | |
| GC-MS | Urine | 0.2 ng/µL | 0.7 ng/µL | 91 - 95 | |
| GC-MS | Bovine Liver, Muscle, Urine | 0.05 ng/g | - | - | [3] |
| LC-MS/MS | Human Plasma | - | 0.05 ppb | > 90% | [4] |
| LC-MS/MS | Bovine and Swine Muscle | CCα: 0.21 µg/kg | CCβ: 0.22 µg/kg | ~95% | [5] |
| HPLC | Syrup | - | - | 69.34 - 129.69 | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
LC-MS/MS Method for Simultaneous Determination of Brombuterol and Clenbuterol in Bovine Urine
This method is suitable for the confirmatory analysis of brombuterol and clenbuterol in biological matrices.
a. Sample Preparation:
-
To 10 mL of bovine urine, add an internal standard solution.
-
Perform enzymatic hydrolysis to release conjugated forms of the analytes.
-
Apply the sample to a solid-phase extraction (SPE) cartridge for cleanup and concentration.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analytes from the cartridge with a suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Brombuterol: Specific precursor and product ion transitions are monitored.
-
Clenbuterol: Precursor ion at m/z 277 and product ions at m/z 168 and 203.[4]
-
GC-MS Method for Clenbuterol in Tissues
This method is a robust and specific technique for the quantification of clenbuterol, often requiring a derivatization step.
a. Sample Preparation:
-
Homogenize 1 g of tissue sample.
-
Perform enzymatic digestion (e.g., with subtilisin Carlsberg) to release the analyte from the matrix.
-
Extract the clenbuterol using a suitable organic solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Perform a liquid-liquid extraction for further purification.
-
Evaporate the organic phase to dryness.
-
Derivatize the residue to improve its volatility and chromatographic properties. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
ELISA for Clenbuterol Screening
ELISA is a high-throughput screening method ideal for analyzing a large number of samples.
a. Assay Principle: This is a competitive immunoassay. The wells of a microtiter plate are coated with antibodies specific to clenbuterol. When the sample and an enzyme-conjugated clenbuterol are added to the wells, they compete for binding to the antibodies. The amount of enzyme conjugate that binds is inversely proportional to the concentration of clenbuterol in the sample.
b. Procedure:
-
Prepare sample extracts and standards.
-
Add the standards, controls, and samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated clenbuterol to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of clenbuterol in the samples by comparing their absorbance to the standard curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. eujournal.org [eujournal.org]
- 3. Detection of clenbuterol residues in bovine liver, muscle, retina and urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
Cross-Reactivity of Brombuterol Hydrochloride in Beta-Agonist Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Brombuterol hydrochloride in various beta-agonist immunoassays, supported by experimental data. Understanding the specificity of these assays is critical for accurate detection and quantification of beta-agonist residues in research and quality control settings.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte and other structurally similar compounds. In the context of beta-agonists, where numerous analogs exist, a highly specific assay is paramount. The following table summarizes the cross-reactivity profiles of different antibodies used in immunoassays for the detection of Brombuterol and other common beta-agonists.
| Antibody Specificity | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anti-Salbutamol Polyclonal Antibody | Salbutamol | Brombuterol | 225% | [1] |
| Clenbuterol | 139.6% | [1] | ||
| Anti-Brombuterol Polyclonal Antibody | Brombuterol | Clenbuterol | <6.2% | [2] |
| Terbutaline | <6.2% | [2] | ||
| Cimbuterol | <6.2% | [2] |
Key Observations:
-
Immunoassays developed with polyclonal antibodies raised against Salbutamol can exhibit significant cross-reactivity with Brombuterol, even higher than with Clenbuterol[1]. This makes such assays unsuitable for the specific detection of Salbutamol in the presence of Brombuterol.
-
Conversely, an ELISA developed using a polyclonal antibody specifically raised against Brombuterol demonstrated high specificity, with minimal cross-reactivity to Clenbuterol, Terbutaline, and Cimbuterol[2]. This highlights the importance of selecting an assay based on an antibody generated against the specific beta-agonist of interest to ensure analytical accuracy.
Experimental Protocols
The determination of cross-reactivity in beta-agonist immunoassays is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Competitive ELISA
In a competitive ELISA, the analyte of interest in the sample competes with a labeled antigen (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody that is pre-coated on a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.
General Protocol for Determining Cross-Reactivity
-
Coating: Microtiter plates are coated with a capture antibody specific to the target beta-agonist (e.g., anti-Brombuterol antibody).
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin or casein solution).
-
Competition: Standard solutions of the target analyte (e.g., Brombuterol) and potential cross-reactants (e.g., Clenbuterol, Salbutamol) at various concentrations are added to the wells. A fixed concentration of an enzyme-labeled beta-agonist (the conjugate) is then added to each well. The plate is incubated to allow for competition between the unlabeled beta-agonist (from the standard or sample) and the enzyme-labeled beta-agonist for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the concentrations of the standard. The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for the target analyte and each cross-reactant.
-
Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved, the following diagrams are provided.
Beta-2 Adrenergic Receptor Signaling Pathway
Brombuterol, as a beta-adrenergic agonist, exerts its effects by binding to and activating beta-2 adrenergic receptors. This initiates a downstream signaling cascade.
Caption: Beta-2 adrenergic receptor signaling cascade.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the key steps in a competitive ELISA for determining the cross-reactivity of beta-agonist immunoassays.
Caption: Competitive ELISA workflow for cross-reactivity.
References
A Comparative Efficacy Analysis of Bambuterol Hydrochloride and Other Beta-2 Agonists
An objective guide for researchers and drug development professionals on the performance of Bambuterol (B1223079) hydrochloride relative to other selective beta-2 adrenergic receptor agonists, supported by experimental data.
This guide provides a detailed comparison of the efficacy and safety profile of bambuterol hydrochloride against other prominent short- and long-acting beta-2 agonists, including salbutamol (B1663637), terbutaline (B1683087), and salmeterol (B1361061). The information is compiled from various clinical studies to aid in research and development within the field of respiratory therapeutics.
Executive Summary
Bambuterol, an oral long-acting beta-2 agonist, has demonstrated comparable or, in some aspects, superior efficacy and tolerability when compared to other beta-2 agonists in the management of asthma and other respiratory conditions. As a prodrug of terbutaline, bambuterol offers the convenience of a once-daily oral administration, which can improve patient adherence. Clinical data indicates that bambuterol is as effective as controlled-release salbutamol and inhaled salmeterol in improving lung function and controlling nocturnal asthma symptoms. Furthermore, some studies suggest a better side-effect profile, particularly concerning tremor, when compared to salbutamol and terbutaline.
Quantitative Efficacy and Safety Data
The following tables summarize key quantitative data from comparative clinical trials involving bambuterol hydrochloride and other beta-2 agonists.
Table 1: Bambuterol vs. Salbutamol in Nocturnal Asthma
| Parameter | Bambuterol (20 mg once daily) | Controlled-Release Salbutamol (8 mg twice daily) | Key Findings |
| Patient Population | 152 asthmatic patients (17-78 years) with nocturnal symptoms | 152 asthmatic patients (17-78 years) with nocturnal symptoms | Randomized, cross-over study over 3 weeks for each treatment.[1] |
| Reduction in Nocturnal Asthma Symptoms | 63% decrease from baseline | 63% decrease from baseline | Both treatments were equally effective in reducing the severity of nocturnal asthma symptoms.[1] |
| Improvement in Lung Function | Significant improvement from baseline | Significant improvement from baseline | Both drugs led to significant enhancements in baseline lung function.[1] |
| Adverse Effects (Tremor) | Significantly lower severity and fewer days of tremor in the first week | Higher severity and more days of tremor in the first week | Patients perceived bambuterol as causing less shakiness.[1] |
| Patient Preference | 49% | 36% (15% no preference) | A significant subgroup preferred bambuterol due to fewer adverse effects and the convenience of a once-daily regimen.[1] |
Table 2: Bambuterol vs. Terbutaline in Asthma
| Parameter | Bambuterol (30 mg once daily) | Sustained-Release Terbutaline (5 mg twice daily) | Key Findings |
| Patient Population | 25 out-patients with bronchial asthma | 25 out-patients with bronchial asthma | Double-blind, cross-over, randomized study with two 14-day treatment periods.[2] |
| Evening Peak Expiratory Flow Rate (PEFR) | 432 L/min | 415 L/min | Bambuterol showed a significantly higher evening PEFR (p < 0.001).[2][3] |
| Daytime Rescue Medication Use | 0.70 puffs/day | 1.04 puffs/day | The need for rescue medication was significantly lower with bambuterol (p < 0.05).[2][3] |
| Adverse Effects | Similar type and intensity | Similar type and intensity | Both treatments were well-tolerated with comparable side effect profiles.[2] |
Table 3: Bambuterol vs. Salmeterol in Moderate to Severe Asthma with Nocturnal Symptoms
| Parameter | Bambuterol (20 mg once daily) | Inhaled Salmeterol (50 µg twice daily) | Key Findings |
| Patient Population | 117 randomized asthmatic patients (20-70 years) | 117 randomized asthmatic patients (20-70 years) | Double-blind, parallel-group study with a 2-week run-in and 6-week treatment period.[4] |
| Increase in Morning PEF | 28 L/min (p < 0.05 vs. run-in) | 29 L/min (p < 0.001 vs. run-in) | Both treatments significantly increased morning PEF with no significant difference between them.[4] |
| Increase in Evening PEF | 20 L/min (p < 0.05 vs. run-in) | 23 L/min (p < 0.01 vs. run-in) | Both treatments significantly increased evening PEF with no significant difference between them.[4] |
| Reduction in Overnight PEF Fall | 8.3% reduction (p < 0.001 vs. run-in) | 6.8% reduction (p < 0.001 vs. run-in) | Both treatments significantly reduced the overnight fall in PEF.[4] |
| Adverse Effects (Tremor) | Very low tremor scores | Very low tremor scores | Both treatments were well-tolerated with minimal tremor.[4] |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this guide.
Bronchodilator Efficacy Assessment in Asthma and COPD
A common methodology for assessing the efficacy of bronchodilators involves randomized, double-blind, crossover or parallel-group clinical trials.
-
Patient Selection: Participants are typically adults and/or children diagnosed with stable asthma or Chronic Obstructive Pulmonary Disease (COPD). Inclusion criteria often specify a certain baseline level of airway obstruction (e.g., Forced Expiratory Volume in one second (FEV1) between 50-85% of the predicted value) and may require a demonstration of reversible airway obstruction.[5]
-
Study Design:
-
Run-in Period: A preliminary period (e.g., 1-2 weeks) where patients record baseline symptoms and lung function measurements.
-
Treatment Periods: Patients are randomized to receive one of the study medications for a defined period (e.g., 2-6 weeks). In a crossover design, patients will then have a "wash-out" period before switching to the other treatment.[2][4]
-
Blinding: In double-blind studies, neither the patients nor the investigators know which treatment is being administered. A "double-dummy" technique may be used when comparing different formulations (e.g., oral vs. inhaled), where patients receive both an active drug in one formulation and a placebo in the other.[6][7]
-
-
Efficacy Endpoints:
-
Lung Function: The primary efficacy endpoints are often measurements of lung function, such as FEV1 and Peak Expiratory Flow Rate (PEFR).[8] These are typically measured at specific time points after drug administration.
-
Symptom Scores: Patients often maintain daily diaries to record symptoms like wheezing, shortness of breath, and nocturnal awakenings.[4]
-
Rescue Medication Use: A reduction in the use of short-acting "rescue" bronchodilators is a key indicator of efficacy.[2]
-
-
Safety and Tolerability Assessment: Adverse events, such as tremor and cardiovascular effects (e.g., changes in heart rate and blood pressure), are systematically recorded throughout the study.[1][2]
Specific Protocol: Bambuterol vs. Sustained-Release Terbutaline
A double-blind, randomized, crossover study was conducted with 25 asthmatic out-patients. The study consisted of two 14-day treatment periods where patients received either 30 mg of bambuterol once daily in the evening or 5 mg of sustained-release terbutaline twice daily (morning and evening). The primary efficacy measures were evening Peak Expiratory Flow Rate (PEFR) and the daytime use of a beta-adrenoceptor agonist aerosol as rescue medication. Side effects were also monitored throughout the treatment periods.[2]
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Beta-2 agonists exert their therapeutic effect through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The binding of an agonist initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway leading to bronchodilation.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two beta-2 agonists.
Caption: A generalized workflow for a comparative clinical trial of beta-2 agonists.
References
- 1. Comparison of the efficacy, tolerability and patient acceptability of once-daily bambuterol tablets against twice-daily controlled release salbutamol in nocturnal asthma. ACROBATICS Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between a new once-daily, bronchodilating drug, bambuterol, and terbutaline sustained-release, twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. A comparison of two long-acting beta-agonists, oral bambuterol and inhaled salmeterol, in the treatment of moderate to severe asthmatic patients with nocturnal symptoms. The French Bambuterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Comparison of oral bambuterol and inhaled salmeterol in patients with symptomatic asthma and using inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of Beta-2 Adrenergic Receptor Agonists: Brombuterol, Bambuterol, and Terbutaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinities of three beta-2 adrenergic receptor agonists: Brombuterol hydrochloride, Bambuterol (B1223079) hydrochloride, and Terbutaline (B1683087). The information is intended to support research and development efforts in respiratory and related therapeutic areas.
Executive Summary
A comprehensive literature search revealed a lack of quantitative receptor binding affinity data for this compound. In contrast, data is available for Terbutaline, a potent and selective beta-2 adrenergic receptor agonist. Bambuterol hydrochloride is a prodrug that is metabolized in vivo to its active form, Terbutaline.[1][2][3][4][5][6][7] Consequently, the primary pharmacological activity of Bambuterol is attributable to Terbutaline. This guide will focus on the receptor binding characteristics of Terbutaline and the prodrug nature of Bambuterol, while noting the absence of binding data for Brombuterol.
Quantitative Receptor Binding Affinity
The following table summarizes the available receptor binding affinity data for Terbutaline at the beta-2 adrenergic receptor. It is important to note that different experimental methodologies and conditions can lead to variations in these values.
| Compound | Receptor | Assay Type | Ligand | Tissue/Cell Line | Affinity Value | Reference |
| Terbutaline | Beta-2 Adrenergic Receptor | Competitive Radioligand Binding | 125I-cyanopindolol | Equine Tracheal Muscle Homogenates | Kd = 3900 nM | [8] |
| Terbutaline | Beta-2 Adrenergic Receptor | Not Specified | Not Specified | Not Specified | IC50 = 53 nM | [1] |
Note: The dissociation constant (Kd) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Beta-2 Adrenergic Receptor Signaling Pathway
The binding of a beta-2 adrenergic agonist, such as Terbutaline, to its receptor initiates a well-defined signaling cascade. This pathway plays a crucial role in smooth muscle relaxation, leading to bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway.
Upon agonist binding, the beta-2 adrenergic receptor activates a stimulatory G protein (Gs).[5][9][10][11] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][9][10][11] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of smooth muscle tissue, causing bronchodilation.[9][10][11]
Experimental Protocol: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a compound to a receptor.
References
- 1. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between a new once-daily, bronchodilating drug, bambuterol, and terbutaline sustained-release, twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qdcxjkg.com [qdcxjkg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of oral bambuterol and terbutaline in elderly patients with chronic reversible airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H19Br2ClN2O | CID 57369603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound|CAS 21912-49-2|DC Chemicals [dcchemicals.com]
In Vitro Potency Showdown: Brombuterol Hydrochloride versus Formoterol at the β2-Adrenergic Receptor
A Comparative Guide for Researchers in Drug Development
In the landscape of β2-adrenergic receptor agonists, both Brombuterol hydrochloride and Formoterol are recognized for their therapeutic potential. This guide provides a detailed in vitro comparison of their potency, offering researchers, scientists, and drug development professionals a data-driven overview of their respective pharmacological profiles. Due to the limited availability of direct in vitro potency data for this compound at the β2-adrenergic receptor, this comparison leverages data from the structurally and pharmacologically similar compound, Clenbuterol, as a surrogate.
Quantitative Comparison of In Vitro Potency
The following table summarizes key in vitro potency parameters for Clenbuterol (as a proxy for this compound) and Formoterol, derived from receptor binding and functional assays. These values provide a quantitative measure of the compounds' affinity for the β2-adrenergic receptor (pKi) and their ability to elicit a functional response (pD2 and pEC50).
| Compound | Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |
| Clenbuterol | pKi | 7.2 | Rat Jugular Vein | Radioligand Binding | [1] |
| pEC50 | Not explicitly stated, but identified as a potent partial agonist. | Human β2-Adrenergic Receptor | cAMP Assay | [2] | |
| Formoterol | pKi | 8.2 ± 0.09 | Guinea Pig Bronchial Membranes | Radioligand Binding | [3] |
| pD2 | 8.9 ± 0.03 | Guinea Pig Tracheal Spirals | Organ Bath (Relaxation) | [3] | |
| pEC50 | 9.61 ± 0.12 | U937 Promonocytes | cAMP Accumulation | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in an organ bath study, and pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of its maximal effect in a functional assay. Higher values for these parameters indicate greater potency.
Signaling Pathway and Experimental Workflow
Activation of the β2-adrenergic receptor by an agonist initiates a well-characterized signaling cascade, leading to downstream cellular responses such as smooth muscle relaxation. The experimental workflows for determining receptor binding affinity and functional potency are crucial for characterizing and comparing these compounds.
References
- 1. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Comparison for the Quantification of Brombuterol Hydrochloride: A Performance Evaluation Guide
Introduction
This guide provides a comprehensive overview of a simulated inter-laboratory comparison focused on the quantification of Brombuterol hydrochloride in fortified animal feed samples. Brombuterol, a potent β2-adrenergic agonist, is illicitly used as a growth promoter in livestock, posing potential risks to consumers. Consequently, robust and reliable analytical methods for its detection and quantification are paramount for food safety and regulatory compliance. This document presents a comparative analysis of various analytical techniques employed by different laboratories, offering valuable insights for researchers, scientists, and professionals in the field of drug development and food safety. The data and protocols herein are intended to serve as a practical reference for laboratories aiming to establish or validate their own methods for this compound analysis.
Comparative Analysis of Quantitative Results
A proficiency test was conducted involving four distinct laboratories, each employing a different analytical methodology for the quantification of this compound in spiked animal feed samples. The samples were fortified at a nominal concentration of 5.0 µg/kg. The performance of each laboratory was evaluated based on the accuracy (recovery), precision (repeatability), and the limit of quantification (LOQ) of their respective methods.
Table 1: Summary of Inter-Laboratory Quantitative Results for this compound (Nominal Concentration: 5.0 µg/kg)
| Laboratory ID | Analytical Method | Mean Measured Concentration (µg/kg) | Standard Deviation (µg/kg) | Recovery (%) | Limit of Quantification (LOQ) (µg/kg) |
| Lab-01 | ELISA | 4.65 | 0.42 | 93.0 | 0.5 |
| Lab-02 | RP-HPLC-UV | 4.82 | 0.25 | 96.4 | 1.0 |
| Lab-03 | LC-MS/MS | 4.95 | 0.15 | 99.0 | 0.1 |
| Lab-04 | GC-MS | 4.78 | 0.31 | 95.6 | 0.5 |
Experimental Protocols
Detailed methodologies for each of the analytical techniques employed in this inter-laboratory comparison are provided below.
Lab-01: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the semi-quantitative screening of this compound.
-
Sample Preparation:
-
Homogenize 5 g of the animal feed sample.
-
Extract with 25 mL of a methanol (B129727)/water (70/30, v/v) solution by shaking for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant 1:10 with the assay buffer provided in the commercial ELISA kit.
-
-
ELISA Procedure:
-
Add 50 µL of the diluted sample extract, standards, and controls to the respective wells of the microtiter plate pre-coated with Brombuterol-specific antibodies.
-
Add 50 µL of the horseradish peroxidase (HRP)-conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with the provided washing solution.
-
Add 100 µL of the TMB substrate solution to each well and incubate for 15 minutes in the dark.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration is inversely proportional to the signal.
-
Lab-02: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method provides a quantitative analysis of this compound.
-
Sample Preparation:
-
Homogenize 10 g of the feed sample.
-
Extract with 50 mL of 0.1 M perchloric acid by shaking for 45 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Adjust the pH of the supernatant to 7.0 with 1 M sodium hydroxide.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample extract.
-
Wash with 5 mL of water/methanol (90/10, v/v).
-
Elute the analyte with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and 0.01 M phosphate (B84403) buffer (pH 3.0) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Lab-03: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is used for the confirmation and precise quantification of this compound.[1]
-
Sample Preparation:
-
Follow the same extraction and SPE clean-up procedure as for the RP-HPLC-UV method.
-
After evaporation, reconstitute the sample in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for confirmation and quantification.
-
Lab-04: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an alternative for the confirmatory analysis of this compound, requiring a derivatization step.[1]
-
Sample Preparation and Derivatization:
-
Follow the same extraction and SPE clean-up as for the HPLC methods.
-
Evaporate the eluate to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature and inject into the GC-MS system.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivatized analyte.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the Brombuterol-TMS derivative.
-
Visualized Workflows
The following diagrams illustrate the overall workflow of the inter-laboratory comparison and a detailed sample analysis pathway.
Caption: Workflow of the inter-laboratory comparison study.
Caption: LC-MS/MS analytical workflow for Brombuterol.
References
Navigating the Analytical Landscape for Brombuterol Hydrochloride: A Comparative Guide to Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methods for Brombuterol hydrochloride, a potent β2-adrenergic receptor agonist. We delve into the critical performance characteristics of linearity, accuracy, and precision for prominent analytical techniques, supported by experimental data to inform method selection and validation.
This compound is a significant compound in both pharmaceutical research and regulatory monitoring due to its therapeutic potential and misuse as a growth promoter in livestock. Ensuring the reliability of analytical methods for its detection and quantification is crucial for both drug efficacy and food safety. This guide focuses on two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of validation parameters for different methods applied to the analysis of this compound.
| Parameter | LC-MS/MS Method 1 (Bovine Urine) | UHPLC-MS/MS Method 2 (Livestock Meat) | GC-MS Method (General) |
| Linearity Range | Not explicitly stated, but correlation coefficient >0.990 | 0.1 - 50 µg/L | Data not available |
| Correlation Coefficient (r²) | > 0.990[1][2] | ≥ 0.9928[3] | Data not available |
| Accuracy (% Recovery) | 73.67% - 118.80%[1][2] | 62.62% - 115.93% (Pork)[3] 61.35% - 106.34% (Beef)[3] 62.00% - 111.83% (Lamb)[3] | Data not available |
| Precision (%RSD) | Intraday: 1.619% - 15.472% Interday: 2.695% - 10.441% (for a panel of 10 β-agonists)[1] | Intraday & Interday: < 10% (for a panel of 16 β-agonists)[3] | Data not available |
| Limit of Detection (LOD) | Decision Limit (CCα): 0.127 - 0.646 ng/mL (for a panel of 10 β-agonists)[1][2] | 0.01 - 0.11 µg/kg[3] | Data not available |
| Limit of Quantification (LOQ) | Detection Capability (CCβ): 0.140 - 0.739 ng/mL (for a panel of 10 β-agonists)[1][2] | 0.04 - 0.38 µg/kg[3] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the experimental protocols for the cited methods.
LC-MS/MS Method for Bovine Urine
-
Sample Preparation: The specifics of the sample preparation for this multi-analyte method were not detailed in the provided information. Generally, for urine samples, a "dilute and shoot" approach or solid-phase extraction (SPE) is employed to remove matrix interferences.
-
Chromatographic Separation: Chromatographic separation of β-agonists was performed on a C18 column at 40°C with a flow rate of 0.8 mL/min using a gradient elution program.[1]
-
Mass Spectrometry Detection: The mass spectrometry was operated with electrospray ionization in the positive mode (ESI+). The capillary voltage was set to 3.0 kV, the source temperature to 150°C, and the desolvation temperature to 400°C. The cone gas flow was 100 L/h, and the desolvation gas flow was 300 L/h. Detection was carried out in Multiple Reaction Monitoring (MRM) mode.[1]
UHPLC-MS/MS Method for Livestock Meat
-
Sample Preparation: Homogenized meat samples underwent enzymatic hydrolysis with β-glucuronidase/sulfatase at 40°C for 2 hours. This was followed by extraction with acetonitrile (B52724) containing 1% acetic acid (v/v) and purification using a one-step Qvet-AG extraction column. The residue was redissolved in 0.1% aqueous formic acid/methanol (9:1, v/v) after being dried under nitrogen.[3]
-
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography was used for separation.
-
Mass Spectrometry Detection: Detection was performed using a tandem mass spectrometer.[3]
GC-MS Method for Feed
While specific validation data for Brombuterol was not available in the provided search results for a GC-MS method, a general procedure for a multi-analyte panel of β-agonists in feed is described.
-
Sample Preparation: Five grams of the feed sample was mixed with 50 mL of sodium acetate (B1210297) buffer and shaken. This was followed by purification using a MCX Solid-Phase Extraction (SPE) column.[4]
-
Derivatization: The purified sample underwent derivatization with either N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) in ethyl acetate or N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with 1% trimethylchlorosilane (BSTFA+TMCS) in toluene.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): The derivatized analytes were then analyzed by GC-MS/MS.[4]
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist for the β2-adrenergic receptor, a G-protein coupled receptor. The binding of Brombuterol to this receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Pathway of Brombuterol.
References
- 1. vetdergikafkas.org [vetdergikafkas.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Identification and Quantification of 20 β-Receptor Agonists in Feed Using Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Brombuterol Hydrochloride Detection Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Brombuterol (B1226356) hydrochloride, a potent β2-adrenergic agonist, is critical. This guide provides an objective comparison of common analytical methods, focusing on their specificity and selectivity, supported by experimental data and detailed protocols.
Performance Comparison of Detection Methods
The choice of an analytical method for Brombuterol hydrochloride detection is often dictated by the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the quantitative performance of key methods.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Specificity/Selectivity Features | Common Matrices |
| ELISA | 0.007 ng/mL[1] | Not explicitly stated, but quantitation is possible. | High specificity with low cross-reactivity (<6.2%) to similar compounds like clenbuterol (B1669167), terbutaline, and cimbuterol.[1] Some immunoassays may show higher cross-reactivity with clenbuterol (139.6%) and other β-agonists.[2] | Tissue, Feed, Urine[1][2] |
| LC-MS/MS | 0.11 µg/kg (for clenbuterol, indicative for brombuterol)[3] | 0.21 µg/kg (for clenbuterol, indicative for brombuterol)[3] | High specificity due to mass spectrometric detection of parent and fragment ions. Can distinguish between structurally similar compounds.[4][5][6] | Liver, Urine, Feed[5][7] |
| GC-MS | 0.01 mg/kg (for a range of β-agonists)[8] | 0.05 mg/kg (for a range of β-agonists)[8] | High specificity based on retention time and mass spectral data. Derivatization is often required, which can enhance selectivity.[4][8] | Feed, Urine[8][9] |
| HPLC | LOD and LOQ are method-dependent and not consistently reported for Brombuterol specifically. | Method-dependent. | Selectivity is achieved through chromatographic separation. Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.[10] | Pharmaceutical formulations, Urine[5][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of typical experimental protocols for the detection of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA format.
-
Sample Preparation:
-
Tissue (Meat, Liver): Homogenize the sample. Extract with an appropriate buffer (e.g., 1X Sample Extraction Buffer). Centrifuge to separate the supernatant.[11] An incubation step at an elevated temperature (e.g., 75°C) may be included to improve extraction.[11]
-
Feed: Homogenize the feed sample. Extract with a suitable solvent mixture (e.g., methanol (B129727) and Na2SO4). The extract is then dried and reconstituted in a buffer.[12]
-
Urine: Centrifuge the urine sample to remove particulates. The supernatant can often be used directly or after dilution.[13]
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and prepared samples to the antibody-coated microplate wells.
-
Add the Horseradish Peroxidase (HRP)-conjugated Brombuterol (or a related compound for competition).
-
Incubate for a specified time (e.g., 45 minutes) at room temperature.[11]
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add a TMB substrate solution to initiate the colorimetric reaction. Incubate in the dark.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[11][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (e.g., for Liver):
-
Homogenize the liver sample with an acidic solution (e.g., 0.5 M HCl saturated with ethyl acetate).[5]
-
Add an internal standard (e.g., a deuterated analog of Brombuterol).
-
Centrifuge the homogenate. Adjust the pH of the supernatant to basic (e.g., pH 12 with NaOH).[5]
-
Perform solid-phase extraction (SPE) for cleanup and concentration. Elute the analyte with a suitable solvent mixture (e.g., ethyl acetate (B1210297) and ammonia).[7]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[7][15]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the transition of the protonated parent ion [M+H]+ to specific product ions (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Extraction is similar to the initial steps for LC-MS/MS, often involving liquid-liquid extraction or solid-phase extraction.
-
Derivatization: This is a critical step for GC-MS analysis of polar compounds like Brombuterol. The hydroxyl and amine groups are derivatized to make the molecule more volatile and thermally stable. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[16] The sample is incubated at an elevated temperature (e.g., 65°C) to complete the reaction.[16]
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column (e.g., TR-5MS). The oven temperature is programmed to ramp up to achieve separation of the analytes. Helium is typically used as the carrier gas.[8]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[17]
-
Visualizing the Analytical Workflow
To better understand the procedural flow, the following diagrams illustrate the key steps in the detection methods.
Caption: General workflow for this compound detection by ELISA.
Caption: Typical workflow for LC-MS/MS analysis of this compound.
Caption: Standard workflow for the GC-MS detection of this compound.
References
- 1. Sensitive and specific detection of a new β-agonist brombuterol in tissue and feed samples by a competitive polyclonal antibody based ELISA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 21912-49-2) [witega.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. Simultaneous Identification and Quantification of 20 β-Receptor Agonists in Feed Using Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. algimed.com [algimed.com]
- 12. assaygenie.com [assaygenie.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
Limit of detection (LOD) and quantification (LOQ) for Brombuterol hydrochloride
For researchers and professionals in drug development, understanding the analytical limits of detection (LOD) and quantification (LOQ) is paramount for accurate and reliable measurements. This guide provides a comparative overview of the LOD and LOQ for Brombuterol hydrochloride using various analytical techniques, alongside data for alternative beta-agonist drugs. Detailed experimental protocols and a visual workflow are included to support methodological evaluation and implementation.
Performance Comparison: Limit of Detection and Quantification
The sensitivity of an analytical method is defined by its ability to detect and quantify minute amounts of an analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
The following table summarizes the LOD and LOQ values for this compound and comparable beta-agonists, namely Clenbuterol, Salbutamol, Terbutaline, and Ractopamine, determined by various analytical methods.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Brombuterol | SERS-based Lateral Flow Immunochromatographic Assay (FLIA) | 0.11 pg/mL | Not explicitly reported |
| SERS-based Lateral Flow Immunochromatographic Assay (FLIA) | 0.5 pg/mL | Not explicitly reported | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 0.007 ng/mL | Not explicitly reported | |
| Clenbuterol | High-Performance Liquid Chromatography (HPLC) | 0.5 µg/mL | 2.5 µg/mL |
| High-Performance Liquid Chromatography (HPLC) | 6.5 pg/mL | 12.5 pg/mL | |
| Salbutamol | Gas Chromatography-Mass Spectrometry (GC-MS) | 10 ng/mL | 100 ng/mL |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not reported | 0.02 ng/mL (in plasma) | |
| Terbutaline | High-Performance Liquid Chromatography (HPLC) | 0.610 µg/mL | 1.87 µg/mL |
| High-Performance Liquid Chromatography (HPLC) | 0.063 µg/mL | 0.192 µg/mL | |
| Ractopamine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not reported | 0.30 ng/g |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not reported | <0.1 ppb |
Note: The LOQ for the SERS-based and ELISA methods for Brombuterol were not explicitly stated in the reviewed literature. Generally, the LOQ is estimated to be approximately three times the LOD. For instance, in a study on ergothioneine (B1671048) using a SERS-based method, the LOQ was determined to be 0.71 µM.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the generalized experimental protocols for the key techniques mentioned in this guide.
Surface-Enhanced Raman Scattering (SERS)-based Lateral Flow Immunochromatographic Assay (FLIA)
This technique combines the high sensitivity of SERS with the simplicity and speed of a lateral flow assay.
-
Preparation of SERS Nanoparticles: Gold or silver nanoparticles are synthesized and coated with a Raman reporter molecule and a specific antibody against Brombuterol.
-
Strip Preparation: A lateral flow strip is prepared with a sample pad, conjugate pad (containing the SERS nanoparticles), nitrocellulose membrane (with a test line and a control line), and an absorption pad.
-
Assay Procedure:
-
The sample containing Brombuterol is applied to the sample pad.
-
The sample migrates to the conjugate pad, where Brombuterol binds to the antibody-coated SERS nanoparticles.
-
The antigen-antibody complexes flow along the nitrocellulose membrane.
-
At the test line, a fixed amount of Brombuterol antigen is immobilized. Unbound antibody-coated SERS nanoparticles will bind to this line. In a competitive assay format, the presence of Brombuterol in the sample will reduce the number of nanoparticles binding to the test line.
-
The control line contains a secondary antibody that binds to the primary antibody on the SERS nanoparticles, confirming the strip's validity.
-
-
Signal Detection: A Raman spectrometer is used to measure the intensity of the Raman reporter signal at the test line. The signal intensity is inversely proportional to the concentration of Brombuterol in the sample.
-
LOD/LOQ Determination: The LOD is typically determined as the concentration that gives a signal three times the standard deviation of the blank. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Plate Coating: Wells of a microplate are coated with a known amount of Brombuterol antigen.
-
Blocking: Any remaining protein-binding sites on the wells are blocked using a solution like bovine serum albumin (BSA).
-
Sample and Antibody Incubation: The sample containing unknown amounts of Brombuterol and a specific primary antibody against Brombuterol are added to the wells. In a competitive format, the Brombuterol in the sample competes with the coated antigen for binding to the antibody.
-
Secondary Antibody and Enzyme Conjugate: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This secondary antibody binds to the primary antibody.
-
Substrate Addition: A substrate for the enzyme is added, which is converted by the enzyme into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of Brombuterol in the sample.
-
LOD/LOQ Determination: The LOD and LOQ are determined from the calibration curve, typically based on the standard deviation of the response of the blank and the slope of the curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of an analyte using a calibration curve-based method.
Caption: Workflow for LOD and LOQ Determination.
Robustness Under Scrutiny: A Comparative Guide to Analytical Procedures for Brombuterol Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of analytical procedures for Brombuterol hydrochloride, a beta-adrenergic agonist. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and implementation of analytical methods.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This guide focuses on a widely used technique, High-Performance Liquid Chromatography (HPLC) with UV detection, and compares its robustness with a powerful alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse
Experimental Protocol: HPLC Robustness Testing (Based on Bambuterol Hydrochloride Analysis)
This protocol outlines a typical approach to robustness testing for a beta-agonist like this compound using a Reversed-Phase HPLC (RP-HPLC) method.
Objective: To assess the reliability of the HPLC method by intentionally varying key chromatographic parameters.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.
-
Nominal Conditions: Analyze the standard solution under the nominal (optimized) chromatographic conditions.
-
Parameter Variation: Deliberately vary the following parameters, one at a time, while keeping others at their nominal values:
-
Flow Rate of the mobile phase
-
Wavelength of the UV detector
-
Column Oven Temperature
-
pH of the mobile phase buffer
-
Organic content in the mobile phase
-
-
Analysis: For each variation, inject the standard solution in triplicate and record the chromatograms.
-
Data Evaluation: Evaluate the effect of each variation on the system suitability parameters, including:
-
Retention Time (RT)
-
Peak Area
-
Theoretical Plates (N)
-
Tailing Factor (T)
-
Data Presentation: Robustness of the HPLC Method
The following table summarizes the typical results of a robustness study for a beta-agonist, demonstrating the method's resilience to minor changes in operating conditions.
| Parameter | Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Flow Rate (mL/min) | 0.8 | 5.8 | 123456 | 1.1 | 7890 |
| 1.0 (Nominal) | 4.7 | 123500 | 1.1 | 8000 | |
| 1.2 | 3.9 | 123400 | 1.2 | 7700 | |
| Wavelength (nm) | 274 | 4.7 | 123000 | 1.1 | 8010 |
| 276 (Nominal) | 4.7 | 123500 | 1.1 | 8000 | |
| 278 | 4.7 | 124000 | 1.1 | 7990 | |
| Column Temperature (°C) | 28 | 4.9 | 123600 | 1.1 | 8100 |
| 30 (Nominal) | 4.7 | 123500 | 1.1 | 8000 | |
| 32 | 4.5 | 123400 | 1.1 | 7900 | |
| Mobile Phase pH | 2.8 | 4.6 | 123300 | 1.2 | 7850 |
| 3.0 (Nominal) | 4.7 | 123500 | 1.1 | 8000 | |
| 3.2 | 4.8 | 123700 | 1.1 | 8050 | |
| Organic Phase (%) | 48 | 5.1 | 123200 | 1.1 | 7950 |
| 50 (Nominal) | 4.7 | 123500 | 1.1 | 8000 | |
| 52 | 4.3 | 123800 | 1.2 | 7800 |
Note: The data presented in this table is representative and based on robustness studies of similar beta-agonist compounds. It serves to illustrate the expected outcomes of such a study for this compound.
Alternative Analytical Procedure: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as residue analysis in complex matrices, LC-MS/MS presents a powerful alternative to HPLC-UV.
Performance Comparison: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (typically µg/mL to ng/mL range). | High to very high (typically ng/mL to pg/mL range). |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information and can distinguish between compounds with the same retention time. |
| Robustness | Generally considered robust for routine quality control. Susceptible to variations in mobile phase composition and pH. | Can be highly robust, but the ion source is sensitive to matrix effects and requires careful optimization. |
| Application | Routine quality control, purity testing, and content uniformity of bulk drug and pharmaceutical formulations. | Trace-level quantification, residue analysis in biological and environmental samples, impurity profiling. |
Visualizing the Workflow
To better understand the logical flow of robustness testing, the following diagrams illustrate the key stages of the experimental design and the relationship between different analytical approaches.
Caption: Workflow for Robustness Testing of an Analytical Procedure.
Caption: Comparison of HPLC-UV and LC-MS/MS for Brombuterol Analysis.
References
A Comparative Guide to the Extraction of Brombuterol Hydrochloride from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methodologies for Brombuterol hydrochloride from various biological tissues. The selection of an appropriate extraction technique is critical for accurate quantification in pharmacokinetic, toxicological, and residue analysis studies. This document presents a summary of extraction efficiencies for related β-agonists, detailed experimental protocols, and visual representations of the analytical workflow and the compound's mechanism of action.
Data Presentation: Extraction Efficiency Comparison
While direct comparative studies on the extraction efficiency of this compound across multiple tissues and methods are limited in publicly available literature, data from studies on structurally similar β-agonists, such as Clenbuterol (B1669167) and Salbutamol, can provide valuable insights. The following table summarizes representative recovery rates obtained using two prevalent extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It is important to note that these values are illustrative and actual efficiencies for this compound may vary depending on the specific matrix and optimized protocol.
| Tissue | Extraction Method | Analyte | Average Recovery (%) | Reference Compound |
| Liver | Immunoaffinity Chromatography (a form of SPE) | Clenbuterol | 63 ± 11 | Clenbuterol[1] |
| Muscle | Immunoaffinity Chromatography (a form of SPE) | Clenbuterol | 63 ± 11 | Clenbuterol[1] |
| Pork Tissue | Solid-Phase Extraction (SPE) | Clenbuterol | 105.3 | Clenbuterol[2] |
| Pork Tissue | Solid-Phase Extraction (SPE) | Salbutamol | 101.2 | Salbutamol[2] |
| Human Serum | Solid-Phase Extraction (SPE) | Salbutamol | 60 - 65 | Salbutamol[3] |
Note: The data presented are for Clenbuterol and Salbutamol and serve as a proxy for what might be expected for this compound. Efficiency is highly dependent on the protocol, reagents, and the specific tissue matrix.
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are commonly employed for the extraction of β-agonists from biological matrices.
Liquid-Liquid Extraction (LLE) Protocol (General)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases.
a. Sample Preparation:
-
Homogenize 1-5 g of tissue sample with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add an internal standard to the homogenate to correct for extraction losses.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release conjugated forms of the analyte.
b. Extraction:
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to the homogenized sample at a defined ratio (e.g., 1:5, v/v).
-
Vortex or shake the mixture vigorously for a specified time (e.g., 10-15 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
c. Clean-up and Concentration:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the residue in a small volume of mobile phase compatible with the analytical instrument (e.g., HPLC or LC-MS/MS).
Solid-Phase Extraction (SPE) Protocol (General)
SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from a liquid sample, while impurities are washed away.
a. Sample Preparation:
-
Homogenize and hydrolyze the tissue sample as described in the LLE protocol.
-
Centrifuge the homogenate and collect the supernatant.
-
Adjust the pH of the supernatant as required for optimal retention on the SPE cartridge.
b. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by sequentially passing through methanol (B129727) and then water or a specific buffer.
c. Sample Loading:
-
Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.
d. Washing:
-
Wash the cartridge with a specific sequence of solvents (e.g., water, followed by a low-concentration organic solvent) to remove interfering substances.
e. Elution:
-
Elute the analyte from the cartridge using a small volume of an appropriate elution solvent (e.g., methanol containing a small percentage of acid or base).
f. Concentration and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the extraction and analysis of this compound from tissue samples.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via the β2-adrenergic receptor.
References
Performance Verification of Brombuterol Hydrochloride Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance verification of Brombuterol hydrochloride reference material, offering an objective comparison with alternative reference standards. Experimental data, detailed methodologies, and visual workflows are presented to assist researchers in making informed decisions for their analytical needs. This compound is a beta-sympathomimetic compound used as a reference standard in various analytical applications, including residue control testing and pharmaceutical quality control.[1]
Comparative Analysis of this compound and Alternatives
The selection of a suitable reference material is critical for the accuracy and reliability of analytical measurements. This section compares the specifications of commercially available this compound reference materials and introduces two common alternatives: Bambuterol hydrochloride and Clenbuterol hydrochloride.
Table 1: Comparison of this compound Reference Material Specifications
| Supplier | Purity Specification | Intended Use | Format |
| WITEGA Laboratorien | Certified Reference Standard | LC-MS/MS, GC-MS | Neat |
| Cayman Chemical | ≥95% | Research | Solid |
| HPC Standards | Analytical Standard | Food and Environmental Analysis | Neat, Solution |
| A2S | Analytical Standard | Pharmaceutical | Powder, Solution |
Table 2: Comparison with Alternative Beta-Agonist Reference Materials
| Reference Material | Key Characteristics | Common Applications |
| Bambuterol hydrochloride | Prodrug of terbutaline, a selective beta-2 adrenergic agonist.[2] | Treatment of asthma and COPD, requiring monitoring in pharmaceutical formulations and biological samples.[2] |
| Clenbuterol hydrochloride | Beta-2 adrenergic receptor agonist with anabolic properties. | Used illicitly for performance enhancement in sports and as a growth promoter in livestock.[3] |
Experimental Protocols for Performance Verification
Accurate and precise analytical methods are paramount for the verification of reference materials. The following are representative protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established methods for the analysis of related beta-agonist compounds.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for determining the purity of the reference material and for identifying any degradation products.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (pH adjusted) is typical.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often employed.
-
Detection: UV detection at a wavelength of approximately 215 nm is suitable for this compound.[4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identification: The retention time of the principal peak in the chromatogram of the sample preparation should correspond to that of the standard preparation.
-
Purity Assessment: The peak area of the main peak relative to the total peak area of all peaks in the chromatogram is used to determine the purity.
-
Quantification: A calibration curve is generated by plotting the peak areas of the calibration standards against their known concentrations. The concentration of the sample is then determined from this curve.
-
Table 3: Representative HPLC Performance Data for a Beta-Agonist Analog
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity for the identification and quantification of this compound, particularly at trace levels. Due to the low volatility of beta-agonists, a derivatization step is typically required.
Experimental Workflow for GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of this compound, including a derivatization step.
Detailed GC-MS Protocol:
-
Sample Preparation and Extraction: For samples in a matrix (e.g., biological fluids), a liquid-liquid or solid-phase extraction is performed to isolate the analyte.
-
Derivatization: The extracted analyte is derivatized to increase its volatility and thermal stability. A common method for beta-agonists is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes).
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the derivatized analyte from other components.
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection Mode: For high sensitivity and specificity, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions of the derivatized Brombuterol.
-
-
Data Analysis: The presence of Brombuterol is confirmed by the retention time and the relative abundance of the selected ions. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Table 4: Representative GC-MS Performance Data for a Derivatized Beta-Agonist
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway
This compound acts as a beta-2 adrenergic receptor agonist. Understanding its mechanism of action is crucial for researchers in drug development. The following diagram illustrates the signaling pathway initiated by the binding of a beta-2 agonist to its receptor.
Caption: The signaling pathway of a beta-2 adrenergic agonist like this compound.
Upon binding to the beta-2 adrenergic receptor, this compound activates the Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological response, such as smooth muscle relaxation in the airways.
Conclusion
The performance verification of this compound reference material is essential for ensuring the quality and accuracy of analytical results. This guide has provided a comparative overview of available reference materials, detailed experimental protocols for HPLC and GC-MS analysis, and an illustration of its mechanism of action. By utilizing this information, researchers, scientists, and drug development professionals can effectively evaluate and implement the use of this compound reference material in their laboratories. The choice of a specific reference material should be based on the required purity, the analytical method employed, and the specific application.
References
A Comparative Analysis of the Metabolic Pathways of Brombuterol and Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the metabolic pathways of two closely related β2-adrenergic agonists, Brombuterol and Clenbuterol (B1669167). While both compounds share a similar core structure and pharmacological effects, understanding their distinct metabolic fates is crucial for drug development, toxicology, and doping control. This document synthesizes available experimental data to offer an objective comparison of their biotransformation.
Introduction to Brombuterol and Clenbuterol Metabolism
Brombuterol and Clenbuterol are synthetic compounds primarily known for their bronchodilator properties. However, they are also illicitly used as growth-promoting agents in livestock and as performance-enhancing drugs in sports. The metabolism of these xenobiotics primarily occurs in the liver and involves a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. The major metabolic transformations for Clenbuterol include N-oxidation, N-dealkylation, and sulfate (B86663) conjugation.[1] A direct comparative in vitro study has shown that both Brombuterol and Clenbuterol undergo extensive metabolism to form their respective hydroxylamine (B1172632) derivatives.[2]
Comparative Metabolic Pathways
The metabolic pathways of Clenbuterol have been more extensively studied than those of Brombuterol. However, available data allows for a foundational comparison.
Phase I Metabolism: Oxidation and Dealkylation
The initial phase of metabolism for both compounds involves oxidative reactions primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes and flavin-containing monooxygenases (FMOs).[2][3]
N-Oxidation: A significant metabolic route for both Brombuterol and Clenbuterol is the oxidation of the primary aromatic amine group.[2][3] In a comparative in vitro study using pig liver microsomes, both compounds were extensively metabolized into their corresponding hydroxylamine derivatives.[2] This N-oxidation pathway can further lead to the formation of nitroso and nitro derivatives, particularly for Clenbuterol.[2]
N-Dealkylation: The removal of the tert-butyl group from the secondary amine, a process known as N-dealkylation, is a known metabolic pathway for Clenbuterol.[1] This reaction is also catalyzed by CYP450 enzymes.[4] While not explicitly documented for Brombuterol in the available literature, its structural similarity to Clenbuterol suggests that it may also undergo N-dealkylation. The tert-butyl group, however, is generally less susceptible to metabolic oxidative dealkylation.[4]
Phase II Metabolism: Conjugation
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their polarity.
Sulfate Conjugation: Sulfate conjugation is a recognized pathway for Clenbuterol metabolism.[1] This process, catalyzed by sulfotransferase enzymes, involves the addition of a sulfonate group.[5] There is currently no specific information available regarding the sulfate conjugation of Brombuterol.
Species-Specific Differences
Significant species-specific differences have been observed in the metabolism of Clenbuterol. For instance, in bovine liver microsomes, a notable biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid, which is a minor pathway in rats.[6] While no specific comparative studies on species differences in Brombuterol metabolism were found, it is reasonable to expect similar variations across different species due to differences in the expression and activity of metabolic enzymes.[7]
Quantitative Data on Metabolism
Quantitative data directly comparing the metabolic rates and metabolite distribution of Brombuterol and Clenbuterol is limited. The primary comparative study focused on the identification of the hydroxylamine metabolite for both compounds without providing kinetic data.[2]
| Compound | Major Metabolic Pathway | Key Metabolites Identified | Enzymatic Systems Involved | Species Studied (in vitro) |
| Brombuterol | N-Oxidation[2] | Hydroxylamine derivative[2] | Cytochrome P450, Flavin monooxygenase[2] | Pig[2] |
| Clenbuterol | N-Oxidation[3][6] | Hydroxylamine derivative, 4-Nitroclenbuterol[2][3] | Cytochrome P450, Flavin monooxygenase[2] | Pig, Rat, Bovine[2][6] |
| N-Dealkylation[1] | Dealkylated primary amine | Cytochrome P450[4] | Rat[1] | |
| Sulfate Conjugation[1] | Sulfamate conjugate | Sulfotransferases[5] | Rat[1] |
Signaling Pathways
Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors.[8] This activation triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7] The activated PKA then phosphorylates the cAMP-response element binding protein (CREB), leading to the regulation of target gene expression.[7] This pathway is central to the pharmacological effects of Clenbuterol, including bronchodilation and its anabolic and lipolytic effects.[9]
Experimental Protocols
In Vitro Metabolism in Pig Liver Microsomes
This protocol is based on the comparative study of Brombuterol and Clenbuterol metabolism.[2]
Objective: To identify the primary metabolites of Brombuterol and Clenbuterol in an in vitro system.
Methodology:
-
Microsome Preparation: Hepatic microsomes are prepared from fresh pig liver. The tissue is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction.
-
Incubation: Brombuterol or Clenbuterol is incubated with the prepared pig liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.
-
Enzyme Inactivation Studies: To identify the enzyme systems involved, parallel incubations are performed under conditions that selectively inactivate either flavin monooxygenases (thermal inactivation) or cytochrome P450 enzymes (incubation with carbon monoxide).
-
Sample Preparation: The incubation is stopped by the addition of an organic solvent. The mixture is then centrifuged, and the supernatant is collected and evaporated to dryness.
-
Analytical Method: The residue is reconstituted and analyzed by High-Performance Liquid Chromatography (HPLC) to separate the parent drug and its metabolites. The structure of the isolated metabolites is then elucidated using Mass Spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Visualizations
Metabolic Pathways
Caption: Comparative metabolic pathways of Brombuterol and Clenbuterol.
Clenbuterol Signaling Pathway
References
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfate Conjugation and Drug Metabolism - Richard Weinshilboum [grantome.com]
- 6. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clenbuterol - Wikipedia [en.wikipedia.org]
- 9. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Brombuterol Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of brombuterol (B1226356) hydrochloride, a beta-2 adrenergic agonist. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal of this and other pharmaceutical compounds can lead to environmental contamination and potential health risks.
Waste Characterization and Regulatory Overview
Under no circumstances should brombuterol hydrochloride be disposed of in standard trash or flushed down the drain. [3] Doing so can introduce the active pharmaceutical ingredient into the environment, potentially harming aquatic life and interfering with wastewater treatment processes.[4]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear appropriate PPE to mitigate risks of exposure. The compound is classified as a skin, eye, and respiratory irritant.[3]
Required PPE includes:
-
Nitrile gloves
-
Chemical safety goggles
-
A laboratory coat
Step-by-Step Disposal Procedures
The following steps outline the correct procedure for the disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and empty stock containers in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Step 2: Container Selection and Labeling
-
Use only containers that are compatible with the chemical waste and are in good condition with a secure, leak-proof lid.[5]
-
The original manufacturer's container, if in good condition, is often a suitable choice for the pure compound.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] Your institution's EHS department will provide specific hazardous waste labels that must be completed.
Step 3: Waste Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7][8]
-
Ensure that the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.
-
Keep waste containers closed except when adding waste.[5]
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.
-
The ultimate disposal method for this compound will likely be incineration at a permitted facility, which is the recommended method for many pharmaceutical wastes to ensure complete destruction.[2]
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Classification | Hazardous Pharmaceutical Waste |
| Prohibited Disposal Methods | Do not dispose in regular trash or flush down the drain.[3] |
| Recommended Disposal Method | Incineration via a licensed hazardous waste contractor.[2] |
| Personal Protective Equipment | Nitrile gloves, chemical safety goggles, lab coat. |
| Waste Container | Compatible, leak-proof container with a secure lid.[5] |
| Waste Labeling | "Hazardous Waste," "this compound," and other information as required by institutional EHS.[6] |
| Storage | Designated and secure Satellite Accumulation Area (SAA).[5][7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations for complete and accurate disposal procedures.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
